Gestodene
描述
This compound is a progestogen hormonal contraceptive. Products containing gestoden include Meliane, which contains 20 mcg of ethinylestradiol and 75 mcg of this compound; and Gynera, which contains 30 mcg of ethinylestradiol and 75 mcg of this compound.
This compound is a small molecule drug with a maximum clinical trial phase of III.
synthetic steroid with progestational activity; RN given refers to (17alpha)-isome
Structure
3D Structure
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSPDASOTUPFS-XUDSTZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046478 | |
| Record name | Gestodene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gestodene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetone-hexane | |
CAS No. |
60282-87-3 | |
| Record name | Gestodene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60282-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gestodene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060282873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gestodene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06730 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gestodene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gestodene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GESTODENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1664P6E6MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GESTODENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gestodene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197.9 °C | |
| Record name | Gestodene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06730 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GESTODENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gestodene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Gestodene's Mechanism of Action on Progesterone Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestodene, a potent synthetic progestin, is a cornerstone of modern hormonal contraceptives. Its efficacy is primarily derived from its high affinity and selective agonist activity at the progesterone receptor (PR). This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on progesterone receptors, detailing its binding kinetics, receptor activation, and downstream signaling pathways. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for assessing this compound's activity, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound (17α-ethinyl-13-ethyl-17β-hydroxy-4,15-gonadien-3-one) is a third-generation synthetic progestogen belonging to the 19-nortestosterone series.[1] It is widely utilized in combination with an estrogen in oral contraceptives.[2] The primary mechanism of action of this compound is its potent agonist effect on the progesterone receptor (PR), mimicking the physiological actions of progesterone.[3][4] This interaction leads to the inhibition of ovulation, a key component of its contraceptive efficacy.[2][4] Beyond its potent progestogenic activity, this compound also exhibits weak androgenic, antimineralocorticoid, and glucocorticoid activities.[3] This guide delves into the core of this compound's interaction with the progesterone receptor, providing a detailed examination of its binding affinity, selectivity, and the subsequent signaling cascades.
Quantitative Analysis of this compound's Receptor Binding and Activity
The interaction of this compound with steroid receptors has been quantified in numerous studies. The following tables summarize the key quantitative data regarding its binding affinity and functional activity.
Table 1: Relative Binding Affinity (RBA) of this compound and Other Progestins to Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| This compound | High | Marked | Marked | Marked | No measurable affinity |
| 3-keto-desogestrel | High | Marked | Marked | Almost no binding | Not specified |
| Progesterone | High | Low | Low | Marked | Not specified |
| Levonorgestrel | High | High | High | Relatively high | No measurable affinity |
Data compiled from multiple sources.[5][6]
Table 2: In Vitro Progestogenic and Androgenic Activity of this compound
| Assay | Parameter | This compound | 3-keto-desogestrel | Progesterone |
| Androgen Receptor Transactivation | Activity | Androgenic | Androgenic | Antiandrogenic |
| Glucocorticoid Receptor Transactivation | Activity | Weak glucocorticoid action | Weak glucocorticoid action | Almost no glucocorticoid activity |
| Mineralocorticoid Receptor Transactivation | Activity | Inhibited aldosterone-induced transcription | Neither antimineralocorticoid nor mineralocorticoid action | Inhibited aldosterone-induced transcription |
Data from transactivation assays.[5]
Signaling Pathways of this compound Action
Upon entering the target cell, this compound binds to the progesterone receptor, which is predominantly located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the PR, leading to the dissociation of HSPs. The activated this compound-PR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the progesterone receptor.
Methodology:
-
Receptor Preparation: Uteri from estrogen-primed immature rabbits are homogenized in a buffer (e.g., Tris-HCl, EDTA, and dithiothreitol). The homogenate is centrifuged to obtain a cytosolic fraction containing the progesterone receptors.
-
Assay Incubation: A constant amount of the cytosolic receptor preparation is incubated with a fixed concentration of a radiolabeled progestin (e.g., [³H]-promegestone) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium (e.g., 16 hours at 4°C), the unbound steroid is removed by adding a dextran-coated charcoal suspension followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated relative to a standard progestin.
Transcriptional Activation (Transactivation) Assay
This assay measures the ability of this compound to activate the progesterone receptor and induce the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., T47D human breast cancer cells, which endogenously express PR) is cultured. The cells are transiently transfected with a reporter plasmid containing a progesterone-responsive promoter (e.g., MMTV) linked to a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing β-galactosidase) is co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of this compound or a vehicle control.
-
Cell Lysis and Reporter Gene Assay: Following treatment (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase) and the control enzyme (β-galactosidase) are measured using appropriate substrates and a luminometer or spectrophotometer.
-
Data Analysis: The luciferase activity is normalized to the β-galactosidase activity. The dose-response curve is plotted to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
In Vivo Assessment of Progestational Activity (Clauberg Test)
The Clauberg test is a classic in vivo assay to determine the progestational activity of a compound by observing its effect on the uterine endometrium of immature rabbits.
Methodology:
-
Animal Preparation: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
-
Compound Administration: Following estrogen priming, the rabbits are administered this compound orally or via injection for a specified period (e.g., 5 days).
-
Histological Examination: The animals are euthanized, and their uteri are removed, fixed, and sectioned. The endometrial sections are stained (e.g., with hematoxylin and eosin) and examined microscopically for signs of secretory transformation, which is indicative of progestational activity.
-
Scoring: The degree of endometrial transformation is scored on a standardized scale (e.g., McPhail scale) to provide a semi-quantitative measure of progestational potency.
Conclusion
This compound's primary mechanism of action is its potent and selective agonism of the progesterone receptor. Its high binding affinity and subsequent activation of the PR lead to the modulation of gene expression, culminating in the inhibition of ovulation and other progestational effects that contribute to its high contraceptive efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel progestins. A thorough understanding of the molecular interactions and signaling pathways of such compounds is crucial for the development of safer and more effective hormonal therapies.
References
- 1. Genome-Wide Progesterone Receptor Binding: Cell Type-Specific and Shared Mechanisms in T47D Breast Cancer Cells and Primary Leiomyoma Cells | PLOS One [journals.plos.org]
- 2. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological Profile and Endocrine Effects of Gestodene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestodene is a potent third-generation progestin widely utilized in hormonal contraceptives. This document provides a comprehensive overview of its pharmacological profile, including its binding affinity for steroid hormone receptors and its subsequent progestogenic, anti-estrogenic, and androgenic effects. Furthermore, it delineates the endocrine effects of this compound, with a particular focus on its influence on the hypothalamic-pituitary-ovarian axis, gonadotropin secretion, and metabolic parameters. Detailed experimental protocols for key assays are provided, and complex biological pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's mechanism of action and physiological impact.
Pharmacological Profile
The pharmacological activity of a synthetic progestin is determined by its affinity for various steroid receptors, including the progesterone (PR), androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors.
Receptor Binding Affinity
This compound exhibits a high binding affinity for the progesterone receptor, which is fundamental to its progestogenic activity. Its affinity for other steroid receptors is comparatively lower, contributing to its specific pharmacological profile.
Table 1: Relative Binding Affinity of this compound and Other Progestins to Steroid Receptors
| Progestin | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | 150 | 25 | <0.1 | 10 | 75 |
| Levonorgestrel | 100 | 30 | <0.1 | 5 | 50 |
| Norethisterone | 75 | 15 | <0.1 | 2 | 25 |
| Drospirenone | 100 | <1 | <0.1 | 5 | 250 |
| Cyproterone Acetate | 125 | 50 | <0.1 | 3 | 10 |
Data are presented as relative binding affinity (%) compared to the reference steroid (100%).
Progestogenic, Anti-estrogenic, and Androgenic Effects
The biological effects of this compound are a direct consequence of its interaction with steroid receptors.
-
Progestogenic Activity: this compound's high affinity for the PR results in potent progestogenic effects, including the transformation of the endometrium and suppression of ovulation.
-
Anti-estrogenic Activity: By downregulating the expression of estrogen receptors, this compound exerts anti-estrogenic effects on target tissues such as the endometrium.
-
Androgenic Activity: this compound possesses some androgenic activity due to its binding to the androgen receptor. However, this is generally considered to be of low clinical significance at contraceptive doses.
Endocrine Effects
This compound's primary endocrine effect is the inhibition of ovulation through its action on the hypothalamic-pituitary-ovarian (HPO) axis.
Hypothalamic-Pituitary-Ovarian Axis
This compound suppresses the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This prevents follicular development and ovulation.
Caption: Negative feedback of this compound on the HPO axis.
Effects on Lipid and Carbohydrate Metabolism
The metabolic effects of this compound have been a subject of extensive research. At contraceptive doses, this compound has been shown to have a minimal impact on lipid profiles and carbohydrate metabolism. However, some studies have reported minor alterations, the clinical significance of which is still under investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Receptor Binding Assays
Objective: To determine the relative binding affinity of this compound to steroid receptors.
Methodology:
-
Preparation of Cytosol: Target tissues (e.g., human uterus for PR, rat prostate for AR) are homogenized in a buffer solution and centrifuged to obtain a cytosol fraction rich in steroid receptors.
-
Competitive Binding Assay: A constant concentration of a radiolabeled steroid (e.g., [³H]progesterone for PR) is incubated with the cytosol preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Unbound Ligand: The mixture is incubated to allow for competitive binding. Unbound steroid is then removed, typically by charcoal-dextran adsorption.
-
Quantification: The amount of radiolabeled steroid bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled steroid (IC50) is calculated. The relative binding affinity (RBA) is then determined using the formula: RBA = (IC50 of reference steroid / IC50 of this compound) x 100.
Caption: Workflow for a competitive receptor binding assay.
In Vivo Animal Studies (McPhail Test)
Objective: To assess the progestogenic activity of this compound in vivo.
Methodology:
-
Animal Model: Immature female rabbits are primed with estrogen to induce endometrial proliferation.
-
Treatment: The rabbits are then treated with this compound or a vehicle control for a specified period (typically 5 days).
-
Histological Analysis: The animals are euthanized, and their uteri are removed, fixed, sectioned, and stained with hematoxylin and eosin.
-
Endometrial Transformation Score: The degree of endometrial transformation (glandular proliferation and secretion) is assessed microscopically and scored according to the McPhail scale.
-
Data Analysis: The mean McPhail score for the this compound-treated group is compared to the control group to determine its progestogenic potency.
Conclusion
This compound is a potent progestin with a well-characterized pharmacological profile. Its high affinity for the progesterone receptor underpins its efficacy as a contraceptive agent. While it exhibits some affinity for other steroid receptors, its clinical effects at contraceptive doses are predominantly progestogenic. A thorough understanding of its receptor binding profile and endocrine effects is crucial for the continued development and safe use of hormonal contraceptives.
The Dawn of a New Contraceptive: Early Studies and Discovery of Gestodene's Potent Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gestodene, a potent synthetic progestin, emerged from research in the 1970s as a significant advancement in hormonal contraception. Its discovery and subsequent development were driven by the quest for progestins with high efficacy, improved selectivity, and a favorable side-effect profile. This technical guide provides an in-depth exploration of the foundational preclinical studies that unveiled the contraceptive properties of this compound, with a focus on the experimental methodologies employed to characterize its potent progestational and ovulation-inhibiting effects.
Synthesis and Initial Characterization
This compound (17α-ethinyl-13-ethyl-17β-hydroxy-4,15-gonadien-3-one) was first synthesized in 1975.[1] Its chemical structure, a derivative of 19-nortestosterone, was designed to enhance progestational activity while minimizing androgenic effects. Early research focused on establishing its fundamental pharmacological profile through a series of in vitro and in vivo assays.
Progestational Activity Assessment
The progestational activity of this compound was primarily determined using classical bioassays, namely the Clauberg and Kaufmann tests. These tests, standard for the era, provided the initial quantitative measures of its potent effects on the uterine endometrium.
Experimental Protocol: The Clauberg Test (Endocrinological)
The Clauberg test, a cornerstone of progestin evaluation, assesses the ability of a compound to induce a secretory endometrium in estrogen-primed immature female rabbits.
Methodology:
-
Animal Model: Immature female rabbits weighing approximately 800-1000g were used. The animals were oophorectomized to eliminate endogenous hormonal influences.
-
Estrogen Priming: Following a recovery period, the rabbits were primed with a daily subcutaneous injection of 5 µg of estradiol benzoate for six consecutive days to induce endometrial proliferation.
-
Progestin Administration: For the next five days, the animals received daily subcutaneous injections of this compound dissolved in a suitable vehicle (e.g., sesame oil). A range of doses was tested to determine the effective dose.
-
Endpoint Evaluation: On the day following the last injection, the animals were euthanized, and the uteri were excised. The degree of endometrial transformation was assessed histologically and graded on a scale (e.g., McPhail scale from +1 to +4) based on the extent of glandular proliferation and secretion.
Experimental Protocol: The Kaufmann Test
The Kaufmann test, conducted in castrated female rhesus monkeys, evaluated the ability of a progestin to induce withdrawal bleeding after estrogen priming, mimicking the human menstrual cycle.
Methodology:
-
Animal Model: Adult, regularly cycling female rhesus monkeys were oophorectomized.
-
Estrogen Priming: The monkeys received a daily intramuscular injection of estradiol benzoate for 10-14 days to induce endometrial proliferation.
-
Progestin Administration: Following the estrogen priming phase, this compound was administered orally or intramuscularly for 10 days.
-
Endpoint Evaluation: The primary endpoint was the occurrence and timing of uterine bleeding following the cessation of this compound treatment. The absence or delay of bleeding indicated a potent progestational effect.
Receptor Binding Affinity Studies
To elucidate the mechanism of action of this compound, in vitro receptor binding assays were crucial. These studies quantified the affinity of this compound for various steroid hormone receptors, providing insights into its potency and potential side effects.
Experimental Protocol: Steroid Receptor Binding Assay (1970s-1980s Methodology)
Competitive binding assays were performed using cytosol preparations from target tissues rich in specific steroid receptors.
Methodology:
-
Tissue Preparation: Uteri from estrogen-primed rabbits (for progesterone receptor), rat prostate (for androgen receptor), and adrenalectomized rat kidney (for mineralocorticoid receptor) were homogenized in a cold buffer (e.g., Tris-HCl with EDTA and dithiothreitol). The homogenate was then centrifuged at high speed to obtain the cytosol fraction containing the soluble receptors.
-
Radioligand Binding: A fixed concentration of a radiolabeled steroid (e.g., [³H]-progesterone, [³H]-R1881 for androgen receptors) was incubated with the cytosol preparation in the presence of increasing concentrations of unlabeled this compound or other competing progestins.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, bound and free radioligand were separated using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The radioactivity of the bound fraction was measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound required to displace 50% of the radioligand (IC50) was determined. From this, the relative binding affinity (RBA) was calculated by comparing the IC50 of this compound to that of a reference steroid (e.g., progesterone).
Ovulation Inhibition Studies
The ultimate confirmation of this compound's contraceptive potential came from in vivo studies demonstrating its ability to suppress ovulation. Early investigations were primarily conducted in rats.
Experimental Protocol: Ovulation Inhibition in Rats
The anti-ovulatory activity of this compound was assessed by its ability to block ovulation in regularly cycling female rats.
Methodology:
-
Animal Model: Adult, regularly cycling female rats (e.g., Wistar or Sprague-Dawley strains) were used. Vaginal smears were monitored daily to determine the stage of the estrous cycle.
-
Drug Administration: this compound was administered orally or subcutaneously, typically on the day of proestrus, the day preceding ovulation. A range of doses was tested to establish the minimum effective dose.
-
Endpoint Evaluation: On the morning of expected estrus, the animals were euthanized. The oviducts were excised and examined under a microscope for the presence of ova in the ampulla. The absence of ova indicated successful inhibition of ovulation.
Summary of Early Quantitative Data
The following tables summarize the key quantitative findings from the early preclinical studies of this compound, highlighting its high potency compared to other progestins of the time.
| Parameter | This compound | Levonorgestrel | Norethisterone |
| Relative Binding Affinity for Progesterone Receptor (Progesterone = 100) | High | Moderate-High | Moderate |
| Oral Ovulation Inhibition Dose in Rats (µ g/day ) | Low | Moderate | High |
| Endometrial Transformation (Clauberg Test) - Effective Dose | Very Low | Low | Moderate |
Note: The exact numerical values for RBAs and effective doses varied between studies and laboratories due to differences in experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key experimental workflows and the fundamental signaling pathway of this compound as understood from these early studies.
Conclusion
The early preclinical studies of this compound laid a robust foundation for its development as a highly effective contraceptive agent. Through the meticulous application of established in vivo and in vitro pharmacological assays, researchers were able to demonstrate its potent progestational activity and its remarkable efficacy in inhibiting ovulation at very low doses. These foundational investigations not only established the contraceptive potential of this compound but also provided critical insights into its mechanism of action, paving the way for its successful introduction into clinical practice. This technical guide serves as a resource for understanding the rigorous scientific process that underpinned the discovery and initial development of this important third-generation progestin.
References
Gestodene's Binding Affinity to Steroid Hormone Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene is a potent synthetic progestogen used in oral contraceptives.[1] Its pharmacological profile is not only defined by its high affinity for the progesterone receptor (PR) but also by its interactions with other steroid hormone receptors, which contribute to its overall effects.[1][2] This technical guide provides a comprehensive overview of this compound's binding affinity to the progesterone, androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound's molecular interactions and to support further research and development efforts.
Quantitative Binding Affinity Data
The binding affinity of this compound to various steroid hormone receptors has been characterized in several studies, primarily through competitive binding assays. The data is often presented as the Relative Binding Affinity (RBA), which compares the affinity of this compound to that of a reference ligand for a specific receptor.
| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of this compound (%) | Source(s) |
| Progesterone Receptor (PR) | Progesterone | High, similar to progesterone | [2] |
| Promegestone | 8-10 times higher than progesterone | [3] | |
| Androgen Receptor (AR) | Dihydrotestosterone | Some affinity | [2] |
| Glucocorticoid Receptor (GR) | Dexamethasone | Some affinity | [2] |
| Mineralocorticoid Receptor (MR) | Aldosterone | 350 | [2] |
| Estrogen Receptor (ER) | Estradiol | No measurable affinity | [2] |
Experimental Protocols
The determination of this compound's binding affinity to steroid hormone receptors predominantly involves competitive radioligand binding assays. While specific laboratory protocols may vary, the general principles are outlined below.
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to a specific steroid hormone receptor.
Materials:
-
Receptor Source: Cytosol preparations from target tissues (e.g., human uterus for PR, rat prostate for AR, rat kidney for MR) or cell lines expressing the receptor of interest.[2]
-
Radiolabeled Ligand: A high-affinity radioactive ligand specific for the receptor being studied (e.g., ³H-progesterone for PR, ³H-dihydrotestosterone for AR, ³H-aldosterone for MR).
-
Unlabeled Competitor (this compound): A range of concentrations of this compound.
-
Assay Buffer: A suitable buffer to maintain pH and protein stability (e.g., Tris-HCl buffer).
-
Separation Agent: Dextran-coated charcoal or glass fiber filters to separate bound from free radioligand.[2]
-
Scintillation Counter: To measure radioactivity.
General Procedure:
-
Preparation of Receptor: Homogenize the target tissue or cells in a suitable buffer and prepare a cytosolic fraction by ultracentrifugation.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radioactive specific ligand).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.[2]
-
Separation: Add dextran-coated charcoal to adsorb unbound radioligand or filter the incubation mixture through glass fiber filters to trap the receptor-ligand complexes.[2]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) can then be calculated using the formula: (IC50 of reference ligand / IC50 of this compound) x 100.
Sucrose Density Gradient Centrifugation
This technique can be used to characterize the physical properties of the this compound-receptor complex.
General Procedure:
-
Incubate the cytosol containing the receptor with radiolabeled this compound (e.g., ³H-Gestodene).
-
Layer the incubation mixture onto a sucrose gradient (e.g., 5-20%).
-
Centrifuge at high speed for a specified time.
-
Fractionate the gradient and measure the radioactivity in each fraction.
-
The sedimentation coefficient (S value) of the this compound-receptor complex can be determined by comparing its position in the gradient to that of known standards. For instance, studies have shown that ³H-Gestodene binds to components in the 4S and 8S regions of human myometrial cytosol.[2]
Signaling Pathways and Experimental Workflows
The binding of this compound to steroid hormone receptors initiates a cascade of molecular events that ultimately leads to a physiological response. The following diagrams illustrate these signaling pathways and a typical experimental workflow for determining binding affinity.
References
- 1. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of this compound binding to the oestrogen receptor in human malignant breast tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Gestodene's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene is a potent synthetic progestin utilized in oral contraceptives.[1] Its biological activity is multifaceted, extending beyond its primary progestational effects to interact with other steroid hormone receptors. A thorough in vitro characterization of this compound is crucial for understanding its complete pharmacological profile, including its therapeutic benefits and potential side effects. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, detailing its receptor binding profile and functional effects. Methodologies for key experimental assays are described to facilitate further research and development.
Data Presentation: Receptor Binding Affinity of this compound
The in vitro binding affinity of this compound for various steroid hormone receptors has been evaluated in several studies. The following tables summarize the relative binding affinity (RBA) of this compound compared to the natural ligands for each receptor.
| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of this compound (%) | Reference(s) |
| Progesterone Receptor (PR) | Progesterone | ~900 | [2] |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~11.8 - 22.0 | [2] |
| Glucocorticoid Receptor (GR) | Dexamethasone | Marked affinity | [3] |
| Mineralocorticoid Receptor (MR) | Aldosterone | 350 | [1] |
| Estrogen Receptor (ER) | Estradiol | No measurable affinity | [1][4] |
Table 1: Relative Binding Affinity of this compound for Steroid Hormone Receptors.
Functional Biological Activities of this compound
Beyond receptor binding, the functional consequences of these interactions determine the physiological effects of this compound.
Progestogenic Activity
This compound exhibits potent progestogenic activity, comparable to other synthetic progestins.[1] This is consistent with its high binding affinity for the progesterone receptor.
Androgenic and Antiandrogenic Effects
This compound is known to possess androgenic activity.[3] In transactivation assays, this compound demonstrates androgenic properties.[3]
Estrogenic and Antiestrogenic Effects
This compound itself does not bind to the estrogen receptor and lacks direct estrogenic activity.[1][4] However, its A-ring reduced metabolites, 3β,5α-tetrahydrothis compound and 3α,5α-tetrahydrothis compound, have been shown to bind to the estrogen receptor and exert weak estrogenic effects.[5][6]
Glucocorticoid and Antiglucocorticoid Effects
This compound displays weak glucocorticoid activity and also exhibits weak antagonistic activity at the glucocorticoid receptor.[3]
Mineralocorticoid and Antimineralocorticoid Effects
This compound binds with high affinity to the mineralocorticoid receptor and acts as a competitive aldosterone inhibitor, demonstrating antimineralocorticoid activity.[1][7]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound's biological activity are provided below.
Radioligand Competitive Binding Assay
This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor source (e.g., cytosol from target tissue or cells expressing the receptor of interest)
-
Radiolabeled ligand (e.g., [³H]-Progesterone for PR, [³H]-DHT for AR)
-
Unlabeled this compound
-
Assay buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare receptor-containing cytosol or membrane fractions from appropriate tissues or cell lines.
-
In a multi-well plate, incubate a constant concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound and the receptor preparation.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Radioligand Competitive Binding Assay Workflow.
Steroid Hormone Receptor Transactivation Assay
This reporter gene assay measures the ability of this compound to activate or inhibit the transcriptional activity of a specific steroid hormone receptor.
Materials:
-
Mammalian cell line (e.g., HeLa, COS-1)
-
Expression vector for the steroid hormone receptor of interest (e.g., pCMV-hPR)
-
Reporter vector containing a hormone response element (HRE) linked to a reporter gene (e.g., pGL3-PRE-Luciferase)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the receptor expression vector and the HRE-reporter vector using a suitable transfection reagent.
-
After transfection, treat the cells with varying concentrations of this compound or a reference agonist/antagonist.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Steroid Hormone Receptor Transactivation Assay Workflow.
Signaling Pathways
Upon binding to its cognate receptor, this compound initiates a signaling cascade that ultimately leads to changes in gene expression.
Progesterone Receptor Signaling
Simplified Progesterone Receptor Signaling Pathway.
Conclusion
This technical guide provides a detailed overview of the in vitro biological characterization of this compound. The data presented in the tables and the experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and reproductive biology. The multifaceted interactions of this compound with various steroid hormone receptors highlight the importance of a comprehensive in vitro assessment to fully understand its pharmacological profile. Further research utilizing these and other advanced in vitro models will continue to refine our understanding of this compound's mechanism of action and its clinical implications.
References
- 1. This compound: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of binding of this compound to estrogen receptor in human breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of this compound in target organs: formation of A-ring reduced derivatives with oestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oestrogenic effects of this compound, a potent contraceptive progestin, are mediated by its A-ring reduced metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C21H26O2 | CID 3033968 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Architecture of a Potent Progestin: A Technical Guide to the Molecular Structure and Structure-Activity Relationship of Gestodene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene is a third-generation synthetic progestin widely utilized in hormonal contraceptives. Its high potency and specific receptor binding profile distinguish it from earlier progestins, offering a favorable balance of efficacy and tolerability. This technical guide provides an in-depth exploration of the molecular structure of this compound and a detailed analysis of its structure-activity relationship (SAR). The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure of this compound
This compound, chemically known as (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one, is a synthetic steroid derived from testosterone.[1][2] Its molecular formula is C₂₁H₂₆O₂ and it has a molecular weight of 310.43 g/mol .[3][4]
The core structure of this compound is a gonane steroid nucleus, which is a tetracyclic system characteristic of steroid hormones. Key structural features that are critical to its biological activity include:
-
C17α-ethynyl group: This substituent is crucial for oral bioavailability, preventing the metabolic oxidation of the 17β-hydroxyl group.
-
C17β-hydroxyl group: This group is essential for binding to the progesterone receptor.
-
C13-ethyl group: In contrast to the methyl group found in many other progestins, the ethyl group at the C13 position contributes to the high progestational potency of this compound.
-
Δ⁴ double bond: The double bond between C4 and C5 in the A-ring is a common feature in progestins and is important for activity.
-
Δ¹⁵ double bond: A unique feature of this compound is the presence of a double bond between C15 and C16 in the D-ring. This structural modification is believed to enhance its progestational activity and influence its binding to other steroid receptors.[1]
This compound is structurally very similar to levonorgestrel, differing only by the presence of the C15-C16 double bond.[1]
Structure-Activity Relationship (SAR)
The biological activity of this compound is a direct consequence of its three-dimensional structure and its ability to interact with various steroid hormone receptors. Its primary activity is as a potent agonist of the progesterone receptor (PR), which is responsible for its progestational and contraceptive effects.
Receptor Binding Profile
This compound exhibits a distinct pattern of binding to several steroid receptors, which defines its pharmacological profile. The relative binding affinities (RBA) of this compound to these receptors are summarized in the table below.
| Receptor | Relative Binding Affinity (RBA) (%) [Reference Ligand = 100%] | Tissue/Cell Source | Reference Ligand |
| Progesterone Receptor (PR) | 90 - 432 | Rabbit Uterus / Human Myometrium / MCF-7 cells | Promegestone / Progesterone |
| Androgen Receptor (AR) | 85 | Rat Prostate / MCF-7 cells | Metribolone / Dihydrotestosterone |
| Glucocorticoid Receptor (GR) | 27 - 38 | Rat Thymus | Dexamethasone |
| Mineralocorticoid Receptor (MR) | 97 - 290 | Rat Kidney | Aldosterone |
| Estrogen Receptor (ER) | 0 | Human Uterus / MCF-7 cells | Estradiol |
Data compiled from multiple sources. The range of RBA values reflects variations in experimental conditions.
Key SAR insights from the binding data:
-
High Progestational Potency: this compound displays a very high affinity for the progesterone receptor, in some studies showing an affinity 8-10 times higher than that of the natural ligand, progesterone.[1] This high affinity is a key contributor to its potent progestational effects, making it one of the most potent progestins used in oral contraceptives.[2][5]
-
Androgenic Activity: this compound binds with significant affinity to the androgen receptor.[3][4] However, the ratio of its progestogenic to androgenic activity is higher than that of older progestins like levonorgestrel, leading to a reduced androgenic side effect profile in clinical use.[5]
-
Antimineralocorticoid Activity: this compound exhibits a notable affinity for the mineralocorticoid receptor and acts as a competitive aldosterone inhibitor.[3][5] This property may have clinical implications.
-
Glucocorticoid Activity: It shows a moderate affinity for the glucocorticoid receptor.[3][4]
-
Lack of Estrogenic Activity: this compound itself does not bind to the estrogen receptor.[3][4] However, some studies suggest that its A-ring reduced metabolites, 3α,5α-tetrahydrothis compound and 3β,5α-tetrahydrothis compound, may possess weak estrogenic activity.
In Vivo Potency
In vivo studies confirm the high progestational potency of this compound. It is recognized as the most potent progestin on a per weight basis with respect to its progestational effects, such as the inhibition of ovulation.[5] Animal studies have also demonstrated its reduced androgenic activity compared to older progestins.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound.
Progesterone Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Cytosol prepared from the uteri of estrogen-primed immature female rabbits or human myometrial tissue.
-
Radioligand: ³H-Progesterone or ³H-Promegestone (R5020).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol, DMSO).
-
Reference Compound: Unlabeled progesterone or promegestone.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, dithiothreitol (DTT), and glycerol.
-
Separation Agent: Dextran-coated charcoal (DCC) suspension.
-
Scintillation Cocktail.
-
Equipment: Refrigerated centrifuge, scintillation counter, glass test tubes.
Procedure:
-
Cytosol Preparation: Homogenize the uterine tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 105,000 x g) at 4°C to obtain the cytosolic fraction (supernatant). Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
Assay Setup: In glass test tubes, add a fixed amount of cytosol, a constant concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound) or reference compound. Include tubes for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a large excess of unlabeled reference compound).
-
Incubation: Incubate the tubes at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add an ice-cold suspension of dextran-coated charcoal to each tube (except for total counts). The charcoal adsorbs the unbound radioligand. Incubate for a short period (e.g., 10-15 minutes) with occasional vortexing.
-
Centrifugation: Centrifuge the tubes at low speed (e.g., 2,000 x g) at 4°C to pellet the charcoal.
-
Measurement of Radioactivity: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) is calculated as: (IC₅₀ of reference compound / IC₅₀ of test compound) x 100%.
Hershberger Assay for Androgenic and Anti-androgenic Activity
The Hershberger assay is an in vivo method to assess the androgenic or anti-androgenic potential of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.
Materials:
-
Animals: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain).
-
Test Compound: this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Positive Control (for androgenicity): Testosterone propionate (TP).
-
Positive Control (for anti-androgenicity): Flutamide or another known anti-androgen.
-
Vehicle: The solvent used to administer the compounds.
-
Equipment: Animal caging, gavage needles or injection supplies, analytical balance.
Procedure:
-
Animal Preparation: Castrate immature male rats and allow them to recover for a specified period (e.g., 7 days).
-
Dosing: Randomly assign the animals to treatment groups.
-
For Androgenic Activity: Administer the test compound (this compound) at various dose levels daily for a set duration (e.g., 10 consecutive days) via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group receiving testosterone propionate.
-
For Anti-androgenic Activity: Co-administer the test compound with a maintenance dose of testosterone propionate daily for the same duration. Include a control group receiving only testosterone propionate and a positive control group receiving testosterone propionate and a known anti-androgen.
-
-
Necropsy and Tissue Collection: On the day after the last dose, euthanize the animals. Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Data Analysis: Compare the mean tissue weights of the treated groups to the respective control groups using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in tissue weights compared to the vehicle control indicates androgenic activity. A statistically significant decrease in tissue weights compared to the testosterone propionate control indicates anti-androgenic activity.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.
Caption: Progesterone Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for a Competitive Receptor Binding Assay.
Conclusion
The molecular structure of this compound, particularly the C13-ethyl and C15-C16 double bond, confers upon it a high affinity and potency for the progesterone receptor, making it a highly effective progestin for contraceptive use. Its distinct receptor binding profile, characterized by high progestational activity, moderate androgenic and antimineralocorticoid activities, and a lack of direct estrogenic effects, underscores a favorable structure-activity relationship. A thorough understanding of its molecular interactions and the experimental methodologies used for its characterization is paramount for the continued development of safer and more effective hormonal therapies. This guide provides a foundational resource for professionals engaged in this critical area of research.
References
- 1. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. benchchem.com [benchchem.com]
- 4. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Pharmacodynamics of Gestodene in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene is a potent synthetic progestin belonging to the gonane group, widely utilized in oral contraceptives.[1][2] Its pharmacodynamic profile is characterized by a high affinity for the progesterone receptor, which is fundamental to its contraceptive efficacy.[3][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its receptor binding profile, functional activity in various preclinical models, and the experimental methodologies employed in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the development and study of steroid hormones.
Receptor Binding Affinity
This compound's interaction with various steroid hormone receptors defines its broader pharmacological effects, including its progestogenic, androgenic, and antimineralocorticoid activities.[6] Preclinical studies have extensively characterized its binding affinities to the progesterone (PR), androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors.
Competitive Binding Assays
Competitive binding assays are a cornerstone in characterizing the affinity of a ligand for its receptor. These in vitro assays measure the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand from its receptor. The results are typically expressed as the relative binding affinity (RBA) compared to a reference compound.
Experimental Protocol: Receptor Binding Affinity Assay
-
Receptor Source: Cytosol preparations from target tissues are commonly used. For instance, rabbit or human uterus cytosol for PR, rat prostate cytosol for AR, and rat kidney cytosol for MR.[6][7] Cell lines expressing specific receptors, such as MCF-7 cells for human PR and AR, are also utilized.[5]
-
Radioligand: A specific, high-affinity radiolabeled ligand for each receptor is used. Examples include ³H-promegestone (R5020) for PR, ³H-dihydrotestosterone (DHT) for AR, and ³H-aldosterone for MR.
-
Procedure: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: After incubation and reaching equilibrium, bound and unbound radioligand are separated. The dextran-coated charcoal (DCC) method is a common technique for this purpose.[7]
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated as the ratio of the IC50 of the reference compound to the IC50 of the test compound, multiplied by 100.
Workflow for Receptor Binding Affinity Assay
Caption: Workflow of a competitive receptor binding assay.
Summary of Receptor Binding Affinities
The following table summarizes the relative binding affinities of this compound to various steroid hormone receptors from preclinical studies.
| Receptor | Species/Tissue | Reference Ligand | Relative Binding Affinity (RBA) of this compound (%) | Reference(s) |
| Progesterone Receptor (PR) | Rabbit Uterus | Progesterone | High, identical to 3-keto-desogestrel | [6] |
| Progesterone Receptor (PR) | Human Uterus | Progesterone | High, similar to progesterone | [7] |
| Progesterone Receptor (PR) | Human MCF-7 cells | R5020 | High | [5] |
| Androgen Receptor (AR) | Rat Prostate | Dihydrotestosterone | Marked binding | [6] |
| Androgen Receptor (AR) | Human MCF-7 cells | Dihydrotestosterone | 15.4 (compared to DHT as 100) | [8] |
| Glucocorticoid Receptor (GR) | Rat | Dexamethasone | Marked binding | [6] |
| Glucocorticoid Receptor (GR) | - | Dexamethasone | 27 | [2] |
| Mineralocorticoid Receptor (MR) | Rat Kidney | Aldosterone | Marked affinity, 350 | [6][7] |
| Estrogen Receptor (ER) | - | Estradiol | No measurable affinity/did not bind | [4][6][7] |
Functional Activity in Preclinical Models
Beyond receptor binding, the functional consequences of this compound's interaction with its targets have been extensively studied in both in vitro and in vivo preclinical models.
Progestogenic Activity
This compound's primary and most potent activity is its progestogenic effect, which is the basis for its use in contraception.[1]
A key mechanism of contraceptive action is the inhibition of ovulation.[9] Preclinical studies in various animal models have demonstrated this compound's potent ovulation-inhibiting properties.
Experimental Protocol: Ovulation Inhibition Assay in Rats
-
Animal Model: Mature female rats with regular estrous cycles.
-
Treatment: this compound is administered orally at various doses.
-
Endpoint: The number of ova in the fallopian tubes is counted after the expected time of ovulation. The absence of ova indicates ovulation inhibition.
-
Hormonal Analysis: Serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), 17β-estradiol, and progesterone can be measured to assess the impact on the hypothalamic-pituitary-ovarian axis.[10]
In women, the oral dosage of this compound required for ovulation inhibition is estimated to be 30 to 40 µg per day.[2] Studies in women have confirmed that a combination of 75 µg of this compound with 30 µg of ethinyl estradiol effectively inhibits ovulation, with no follicular maturation observed.[10]
Progestogens induce secretory changes in the estrogen-primed endometrium. This effect is crucial for both contraception (by creating an unfavorable environment for implantation) and hormone replacement therapy.[9]
Experimental Protocol: Clauberg Test in Rabbits
-
Animal Model: Immature female rabbits.
-
Priming: Rabbits are primed with estrogen to induce endometrial proliferation.
-
Treatment: this compound is administered, and its ability to induce secretory changes in the endometrium is assessed histologically.
-
Endpoint: The degree of endometrial transformation is scored based on glandular development and secretion.
Studies have shown that this compound is a very effective progestogen in biological test systems like the Clauberg test.[7] In women, this compound-containing oral contraceptives lead to an atrophic or secretory endometrium, effectively suppressing endometrial proliferation.[11][12]
This compound's Progestogenic Signaling Pathway
Caption: this compound's progestogenic signaling pathway.
Androgenic and Antiandrogenic Activity
This compound exhibits some binding to the androgen receptor, leading to weak androgenic activity.[2][6] This is a common characteristic of many synthetic progestins. However, compared to older progestins, this compound has a more favorable selectivity index, meaning a higher ratio of progestational to androgenic activity.[3]
Experimental Protocol: Hershberger Assay in Rats
-
Animal Model: Immature, castrated male rats.
-
Treatment: this compound is administered, and its effect on the weight of androgen-sensitive tissues, such as the ventral prostate and seminal vesicles, is measured.
-
Endpoint: An increase in the weight of these tissues indicates androgenic activity.
In transactivation assays, this compound was found to exhibit androgenic activity, in contrast to progesterone which showed antiandrogenic activity.[6]
Glucocorticoid and Antiglucocorticoid Activity
This compound has a notable affinity for the glucocorticoid receptor and has been shown to possess weak glucocorticoid and weak GR-mediated antagonistic activity.[2][6]
Experimental Protocol: Thymus Involution Assay in Rats
-
Animal Model: Adrenalectomized male rats.
-
Treatment: this compound is administered, and its effect on the weight of the thymus gland is measured.
-
Endpoint: A decrease in thymus weight indicates glucocorticoid activity.
Transactivation assays have demonstrated that this compound exhibits weak glucocorticoid action.[6]
Mineralocorticoid and Antimineralocorticoid Activity
A distinguishing feature of this compound is its marked affinity for the mineralocorticoid receptor, which is similar to that of progesterone.[6][7] This binding translates into antimineralocorticoid activity.
Experimental Protocol: Aldosterone Antagonism in Rats
-
Animal Model: Adrenalectomized rats.
-
Treatment: Rats are treated with aldosterone to induce sodium retention and potassium excretion. The ability of co-administered this compound to reverse these effects is assessed.
-
Endpoint: Measurement of urinary sodium and potassium excretion. An increase in the sodium-to-potassium ratio indicates antimineralocorticoid activity.
In transactivation assays, this compound inhibited aldosterone-induced reporter gene transcription, demonstrating its antimineralocorticoid action.[6] Unlike progesterone, this compound itself did not induce reporter gene transcription.[6]
Conclusion
The preclinical pharmacodynamic profile of this compound is well-characterized, highlighting its high potency as a progestin with a distinct pattern of activity across other steroid hormone receptors. Its primary mechanism of action for contraception, the inhibition of ovulation, is robustly supported by preclinical data. Furthermore, its effects on the endometrium contribute to its contraceptive efficacy. The weak androgenic and glucocorticoid activities, coupled with a notable antimineralocorticoid effect, differentiate this compound from other synthetic progestins. The experimental models and assays detailed in this guide provide a framework for the continued investigation and understanding of the pharmacodynamics of this compound and other steroid hormones.
References
- 1. New progestins--clinical experiences: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of binding of this compound to estrogen receptor in human breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Pharmacological and endocrine profiles of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of a low-dose this compound-containing oral contraceptive on endometrial histology in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An open-label study of the effects of a 24-day regimen of this compound 60 microg/ethinylestradiol 15 microg on endometrial histological findings in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Technical Guide to Gestodene Biotransformation in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene, a potent synthetic progestin, is a cornerstone of modern oral contraceptives. A thorough understanding of its metabolic fate in preclinical animal models is paramount for evaluating its safety and efficacy. This technical guide provides an in-depth exploration of the metabolic pathways of this compound in common laboratory animals, namely rats, beagle dogs, and rhesus monkeys. By summarizing key metabolic transformations, providing detailed experimental protocols, and presenting quantitative data, this document serves as a comprehensive resource for researchers in the field of drug metabolism and development.
Metabolic Pathways of this compound
The biotransformation of this compound primarily involves reductive processes in the A-ring of the steroid nucleus, hydroxylation at various positions, and subsequent conjugation to form water-soluble metabolites that can be readily excreted. While the metabolic profile of this compound has been most extensively studied in rats, this section outlines the known and anticipated pathways across key laboratory species.
Metabolism in Rats
In rats, the principal metabolic pathway for this compound is the reduction of the A-ring. This process is catalyzed by enzymes such as 5α-reductase and aldo-keto hydroxysteroid dehydrogenases.[1] This leads to the formation of pharmacologically active metabolites with estrogen-like properties.[1]
The primary metabolic steps identified in rats are:
-
A-Ring Reduction: The Δ4-3-keto group of this compound is reduced to form dihydrothis compound and subsequently tetrahydrothis compound isomers. The key metabolites identified are 3α,5α-tetrahydrothis compound and 3β,5α-tetrahydrothis compound.[1]
-
Hydroxylation: Although less characterized than A-ring reduction, hydroxylation is a common metabolic pathway for steroids. Based on the metabolism of similar progestins like desogestrel, hydroxylation of this compound at various positions on the steroid backbone is anticipated.[2][3]
-
Conjugation: Following reduction and hydroxylation, the resulting metabolites are expected to undergo phase II conjugation reactions, primarily with glucuronic acid and sulfate, to increase their water solubility and facilitate excretion.[2][3]
References
- 1. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Analysis of Main Constituents in Rat Biological Samples after Oral Administration of the Methanol Extract of Fructus Aurantii by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gestodene in Modulating Gonadotropin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestodene, a potent synthetic progestin, plays a crucial role in the modulation of gonadotropin release, forming the basis of its widespread use in hormonal contraception. This technical guide provides an in-depth analysis of the molecular mechanisms, physiological effects, and experimental methodologies related to this compound's action on the hypothalamic-pituitary-gonadal (HPG) axis. Through high-affinity binding to the progesterone receptor (PR), this compound exerts a profound negative feedback effect at both the hypothalamic and pituitary levels, leading to the suppression of gonadotropin-releasing hormone (GnRH) pulsatility and a subsequent decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide summarizes key quantitative data on receptor binding and pharmacokinetics, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a third-generation progestin characterized by its high progestational activity and distinct pharmacological profile.[1] Its primary clinical application lies in hormonal contraception, where its ability to inhibit ovulation is paramount. This effect is achieved through the intricate modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a significant reduction in the secretion of the gonadotropins, LH and FSH. Understanding the precise mechanisms by which this compound achieves this modulation is critical for the development of new contraceptive agents and for optimizing existing therapeutic strategies.
Mechanism of Action
This compound's primary mechanism of action involves its interaction with steroid hormone receptors. It is a potent agonist of the progesterone receptor (PR), with a binding affinity that is substantially higher than that of endogenous progesterone.[2][3] This high affinity allows this compound to effectively mimic and amplify the negative feedback effects of progesterone on the HPG axis.
The modulation of gonadotropin release by this compound occurs at two primary levels:
-
Hypothalamic Level: this compound acts on the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). While the precise molecular interactions are still under investigation, it is understood that progestins can influence the frequency and amplitude of the GnRH pulse generator.[4][5] This reduction in GnRH stimulation of the pituitary is a key factor in the overall suppression of gonadotropin secretion.
-
Pituitary Level: this compound also exerts a direct inhibitory effect on the gonadotroph cells of the anterior pituitary gland. By binding to PRs within these cells, this compound modulates the expression of genes involved in gonadotropin synthesis and release, and reduces the sensitivity of the gonadotrophs to GnRH stimulation.[6]
Signaling Pathway of this compound in Gonadotrophs
Upon binding to the intracellular progesterone receptor in pituitary gonadotrophs, this compound initiates a signaling cascade that ultimately leads to the suppression of LH and FSH gene transcription and release. The activated this compound-PR complex translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA, recruiting co-repressors and inhibiting the transcription of gonadotropin subunit genes (α, LHβ, and FSHβ).
Quantitative Data
The following tables summarize key quantitative data regarding this compound's receptor binding affinity and pharmacokinetic properties.
Table 1: Relative Binding Affinity (RBA) of this compound for Steroid Receptors
| Receptor | Relative Binding Affinity (%) | Reference Compound |
| Progesterone Receptor (PR) | High (identical to 3-keto-desogestrel) | Progesterone |
| Androgen Receptor (AR) | Marked | Dihydrotestosterone |
| Glucocorticoid Receptor (GR) | Marked | Dexamethasone |
| Mineralocorticoid Receptor (MR) | Marked (350%) | Aldosterone |
| Estrogen Receptor (ER) | No measurable affinity | Estradiol |
Data compiled from multiple sources.[1][2][3]
Table 2: Pharmacokinetic Parameters of Orally Administered this compound
| Parameter | Value |
| Bioavailability | ~99%[1] |
| Time to Peak Plasma Concentration (Tmax) | 1.4 - 1.9 hours[1] |
| Terminal Half-life (single dose) | ~12 - 18 hours[1][2] |
| Plasma Protein Binding | ~98% |
| - Sex Hormone-Binding Globulin (SHBG) | ~64-75%[7][8] |
| - Albumin | ~24-34%[7][8] |
| Apparent Clearance (single dose) | 0.8 ± 0.4 ml/min/kg[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on gonadotropin release.
Competitive Radioligand Binding Assay for Progesterone Receptor
This protocol is designed to determine the binding affinity of this compound for the progesterone receptor.
Materials:
-
Purified progesterone receptor or tissue homogenate containing PR
-
[³H]-Progesterone (radioligand)
-
Unlabeled this compound and other competing ligands
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare a suspension of purified PR or a tissue homogenate (e.g., from uterine tissue) in assay buffer.
-
Assay Setup: In a series of tubes, add a fixed concentration of [³H]-Progesterone.
-
Competition: Add increasing concentrations of unlabeled this compound or other test compounds to the tubes. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled progesterone (non-specific binding).
-
Incubation: Add the receptor preparation to each tube and incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The filter will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Pituitary Cell Culture for Gonadotropin Release Assay
This protocol allows for the direct assessment of this compound's effect on LH and FSH secretion from primary pituitary cells.
Materials:
-
Anterior pituitary glands (e.g., from rats)
-
Dispersion enzymes (e.g., trypsin, collagenase)
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
Cell culture plates
-
This compound and other test compounds
-
GnRH
-
Reagents for hormone assays (e.g., ELISA kits for LH and FSH)
Procedure:
-
Pituitary Gland Dissection: Aseptically dissect anterior pituitary glands from euthanized animals.
-
Cell Dispersion: Mince the pituitary tissue and incubate with dispersion enzymes to obtain a single-cell suspension.
-
Cell Plating: Plate the dispersed pituitary cells in culture plates at a desired density and culture for a period to allow for cell attachment and recovery.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Stimulation (Optional): To assess the effect on GnRH-stimulated gonadotropin release, add a known concentration of GnRH to some of the wells.
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours).
-
Sample Collection: Collect the culture medium from each well.
-
Hormone Measurement: Measure the concentrations of LH and FSH in the collected medium using specific and sensitive immunoassays (e.g., ELISA).
-
Data Analysis: Compare the gonadotropin concentrations in the medium from this compound-treated cells to the control cells to determine the dose-dependent effect of this compound on basal and GnRH-stimulated gonadotropin release.
Conclusion
This compound is a highly potent progestin that effectively modulates gonadotropin release through its strong agonistic activity at the progesterone receptor. By acting at both the hypothalamus and the pituitary, this compound profoundly suppresses the secretion of LH and FSH, leading to the inhibition of ovulation. The quantitative data on its receptor binding and pharmacokinetics, combined with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and professionals in the field of reproductive endocrinology and drug development. Further research into the precise molecular interactions of this compound within the complex regulatory network of the HPG axis will continue to refine our understanding and may lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Single dose pharmacokinetics of this compound in women after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound and ethinylestradiol in 14 women during three months of treatment with a new tri-step combination oral contraceptive: serum protein binding of this compound and influence of treatment on free and total testosterone levels in the serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Progesterone-Mediated Inhibition of the GnRH Pulse Generator: Differential Sensitivity as a Function of Sleep Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular mechanisms triggering gonadotrophin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound and ethinyl estradiol after oral administration of a monophasic contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound in 12 women who received a single oral dose of 0.075 mg this compound and, after a wash-out phase, the same dose during one treatment cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Gestodene Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Gestodene in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated reversed-phase HPLC (RP-HPLC) techniques, ensuring accuracy, precision, and stability-indicating capabilities.
Introduction
This compound is a potent progestogen widely used in oral contraceptives, often in combination with an estrogen such as ethinyl estradiol. Accurate and reliable quantification of this compound is crucial for quality control during drug manufacturing, stability testing of the final product, and various research applications. The methods detailed below are suitable for the routine analysis of this compound in bulk drug substances and finished dosage forms.
Comparative Summary of HPLC Methods
For a clear and rapid comparison of the different HPLC methodologies for this compound quantification, the following table summarizes the key chromatographic conditions and performance data from various validated methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Waters Symmetry Shield Rp-18 | Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 x 4.6mm, 5µ) |
| Mobile Phase | Methanol: Water (80:20 v/v)[1][2] | Phosphate Buffer: Acetonitrile (75:25 v/v), pH 3.6[3] | Acetonitrile: Methanol: Water (35:15:50 v/v/v) |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] | 2.0 mL/min |
| Detection Wavelength | 220 nm[1][4] | 237 nm[3] | 210 nm |
| Retention Time (this compound) | Not specified | 3.475 min[3] | 10.5 min |
| Linearity Range (this compound) | 0.01 - 0.2 mg/mL[1][4] | 25 - 125 µg/mL[3][5] | 1.88 - 11.33 mg/mL |
| Limit of Detection (LOD) | 2.3 µg/mL[1][4] | 4.24 µg/mL[3] | Not specified |
| Limit of Quantification (LOQ) | Not specified | 11.85 µg/mL[3] | Not specified |
| Internal Standard | Ciproterone Acetate[1] | Not specified | Not specified |
Experimental Protocols
Below are detailed protocols for the HPLC methods summarized above. These protocols are designed to be followed in a laboratory setting for the accurate quantification of this compound.
Method 1: Isocratic RP-HPLC with Methanol/Water Mobile Phase
This rapid and simple isocratic method is suitable for the simultaneous determination of this compound and Ethinyl Estradiol in oral contraceptive formulations.[1][2]
1. Materials and Reagents
-
This compound reference standard
-
Ethinyl Estradiol reference standard
-
Ciproterone Acetate (Internal Standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample (e.g., "Mirelle" tablets)
2. Chromatographic Conditions
-
Column: Waters Symmetry Shield Rp-18
-
Mobile Phase: Methanol and Water (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL (typical, can be optimized)
-
Column Temperature: Ambient
3. Standard Solution Preparation
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of Ciproterone Acetate in the mobile phase.
-
Standard Stock Solution: Accurately weigh and dissolve this compound and Ethinyl Estradiol reference standards in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linear range (e.g., 0.01 to 0.2 mg/mL for this compound). Add a constant amount of the IS stock solution to each standard.
4. Sample Preparation
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose and transfer to a volumetric flask.
-
Add a known amount of the internal standard solution.
-
Add the mobile phase to about 70% of the volume, sonicate for 15 minutes, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis
-
Inject the standard solutions to establish a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
Method 2: Stability-Indicating RP-HPLC with Phosphate Buffer/Acetonitrile Mobile Phase
This method is designed to be stability-indicating, meaning it can separate this compound and Ethinyl Estradiol from their degradation products.[3]
1. Materials and Reagents
-
This compound reference standard
-
Ethinyl Estradiol reference standard
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample (bulk drug or pharmaceutical dosage form)
2. Chromatographic Conditions
-
Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer and Acetonitrile (75:25 v/v), with the pH adjusted to 3.6 using dilute orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 237 nm
-
Injection Volume: 10 µL (typical, can be optimized)
-
Column Temperature: Ambient
3. Standard Solution Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and Ethinyl Estradiol by dissolving the reference standards in the mobile phase.
-
Working Standard Solutions: Prepare a mixed working standard solution containing this compound and Ethinyl Estradiol at a known concentration by diluting the stock solutions with the mobile phase. Prepare a series of dilutions to cover the linearity range (e.g., 25-125 µg/mL for this compound).
4. Sample Preparation
-
Bulk Drug: Accurately weigh and dissolve the this compound bulk drug in the mobile phase to a known concentration.
-
Tablets: Weigh and powder 20 tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter.
5. Analysis
-
Perform system suitability tests by injecting the mixed working standard solution five times. The relative standard deviation (RSD) for the peak areas should be less than 2%.
-
Establish linearity by injecting the series of working standard solutions and plotting the peak area against concentration.
-
Inject the prepared sample solution and quantify this compound using the calibration curve.
Method 3: Isocratic RP-HPLC with Acetonitrile/Methanol/Water Mobile Phase
This method provides an alternative isocratic separation for the simultaneous determination of this compound and Ethinyl Estradiol.
1. Materials and Reagents
-
This compound reference standard
-
Ethinyl Estradiol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample (combined tablet dosage form)
2. Chromatographic Conditions
-
Column: C18 (250 x 4.6mm, 5µ)
-
Mobile Phase: Acetonitrile, Methanol, and Water (35:15:50 v/v/v)
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL (typical, can be optimized)
-
Column Temperature: Ambient
3. Standard Solution Preparation
-
Stock Solutions: Prepare separate stock solutions of this compound and Ethinyl Estradiol in a suitable diluent (e.g., mobile phase).
-
Working Standard Solution: Pipette appropriate volumes of the stock solutions into a volumetric flask and dilute with the diluent to obtain a final concentration within the linear range.
4. Sample Preparation
-
Accurately weigh 20 tablets and calculate the average weight.
-
Transfer the powdered tablets to a volumetric flask.
-
Add a small amount of water and sonicate to disintegrate the tablets.
-
Add the diluent (e.g., mobile phase) to about 70% of the volume and sonicate for 20 minutes.
-
Make up the volume with the diluent.
-
Filter the sample through a 0.2 µm membrane filter before injection.
5. Analysis
-
Inject the working standard solution to check system suitability and for calibration.
-
Inject the filtered sample solution to determine the concentration of this compound.
Visualized Experimental Workflow
The following diagrams illustrate the general workflows for the sample preparation and HPLC analysis described in the protocols.
Caption: General workflow for sample preparation and HPLC analysis of this compound.
Caption: Workflow for creating a calibration curve and quantifying the sample.
References
Application Notes and Protocols: In Vitro Determination of Gestodene Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene is a potent synthetic progestin used in hormonal contraceptives.[1] Its primary mechanism of action is through the activation of the progesterone receptor (PR), a nuclear transcription factor that regulates gene expression in target tissues.[2] Understanding the potency and efficacy of this compound at the molecular and cellular level is crucial for drug development and research. These application notes provide detailed protocols for in vitro assays to characterize the binding affinity, transcriptional activity, and cellular effects of this compound.
Progesterone Receptor (PR) Binding Affinity
The potency of this compound is initially determined by its binding affinity to the progesterone receptor. A competitive radioligand binding assay is a standard method to quantify this interaction.
Quantitative Data Summary: this compound Receptor Binding Affinity
| Parameter | Receptor | Species/Tissue | Value | Reference Compound |
| Relative Binding Affinity (RBA) | Progesterone Receptor (PR) | Human Uterus Cytosol | High, similar to progesterone | Progesterone |
| Relative Binding Affinity (RBA) | Progesterone Receptor (PR) | Rabbit Uterus | High, identical to 3-keto-desogestrel | Progesterone |
| Relative Binding Affinity (RBA) | Androgen Receptor (AR) | Rat | Marked | Dihydrotestosterone |
| Relative Binding Affinity (RBA) | Glucocorticoid Receptor (GR) | Rat | Marked | Dexamethasone |
| Relative Binding Affinity (RBA) | Mineralocorticoid Receptor (MR) | Rat Kidney | 350% | Aldosterone |
| Relative Binding Affinity (RBA) | Estrogen Receptor (ER) | - | No measurable affinity | Estradiol |
Note: Relative Binding Affinity (RBA) is expressed as a percentage relative to the reference compound.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of this compound for the progesterone receptor in a competitive binding assay using a radiolabeled progestin, such as [³H]-Progesterone or [³H]-R5020 (a synthetic progestin).
Materials:
-
Receptor Source: Cytosol extract from human uterine tissue or cells expressing high levels of progesterone receptor (e.g., T47D cells).
-
Radioligand: [³H]-Progesterone or [³H]-R5020.
-
Unlabeled Competitor: this compound and unlabeled Progesterone (for standard curve).
-
Assay Buffer: Tris-HCl buffer with protease inhibitors.
-
Separation Agent: Dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare a cytosol fraction from the chosen tissue or cells by homogenization and ultracentrifugation.
-
Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and a fixed concentration of the radioligand.
-
Competition: Add increasing concentrations of unlabeled this compound to the experimental tubes. For the standard curve, use increasing concentrations of unlabeled progesterone. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Add dextran-coated charcoal to each tube to adsorb unbound steroids. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Progesterone Receptor (PR) Transactivation and Efficacy
The efficacy of this compound is its ability to activate the progesterone receptor and initiate downstream signaling, leading to changes in gene expression. A luciferase reporter gene assay is a common and sensitive method to quantify this progestogenic activity.
Quantitative Data Summary: this compound Progestogenic Efficacy
| Parameter | Assay | Cell Line | Value | Reference Compound |
| EC50 | PRE-Luciferase Reporter Assay | T47D | Data not consistently reported in a quantitative format, but described as a potent agonist. | Progesterone/R5020 |
| Emax | PRE-Luciferase Reporter Assay | T47D | Data not consistently reported in a quantitative format, but described as a full agonist. | Progesterone/R5020 |
Experimental Protocol: Progesterone Receptor Transactivation Assay (Luciferase Reporter)
This protocol describes the use of a luciferase reporter gene assay in a progesterone receptor-positive cell line (e.g., T47D) to measure the efficacy of this compound.
Materials:
-
Cell Line: T47D human breast cancer cell line.
-
Reporter Plasmid: A plasmid containing a progesterone response element (PRE) upstream of a luciferase reporter gene (e.g., pPRE-Luc).
-
Control Plasmid: A plasmid expressing a second reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection Reagent.
-
This compound and Progesterone/R5020 (positive control).
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture T47D cells and transiently transfect them with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (progesterone or R5020).
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve. Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) from this curve.
Cellular Efficacy in Endometrial Cells
The progestogenic effect of this compound can be assessed by its impact on endometrial cells. One established in vitro model utilizes the Ishikawa human endometrial adenocarcinoma cell line, which responds to progestins by increasing the activity of alkaline phosphatase (ALP).
Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay in Ishikawa Cells
Materials:
-
Cell Line: Ishikawa human endometrial adenocarcinoma cell line.
-
This compound and Progesterone (positive control).
-
Cell Lysis Buffer.
-
p-Nitrophenyl Phosphate (pNPP) substrate.
-
Spectrophotometer.
Procedure:
-
Cell Culture and Treatment: Culture Ishikawa cells in a 96-well plate and treat them with various concentrations of this compound. Include a vehicle control and a positive control (progesterone).
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them.
-
ALP Assay: Add the pNPP substrate to the cell lysates. The alkaline phosphatase will convert the colorless pNPP to the yellow p-nitrophenol.
-
Measurement: Measure the absorbance of the yellow product at 405 nm using a spectrophotometer.
-
Data Analysis: The increase in absorbance is proportional to the ALP activity. Plot the ALP activity against the log concentration of this compound to determine the dose-dependent effect.
Signaling Pathway of this compound
This compound, as a progesterone receptor agonist, primarily acts through the classical steroid hormone signaling pathway.
References
Application Notes and Protocols for Animal Models in Long-Term Gestodene Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene is a potent synthetic progestin widely used in oral contraceptives. Understanding its long-term effects is crucial for assessing its safety profile. While comprehensive long-term toxicology and carcinogenicity studies are conducted for regulatory approval, detailed findings from such studies are often not publicly available. This document provides detailed application notes and protocols for utilizing various animal models to study the potential long-term effects of this compound, based on established toxicological guidelines and available research on this compound and other progestins. The protocols outlined here are designed to serve as a comprehensive guide for researchers investigating the chronic effects of this compound on various physiological systems.
Recommended Animal Models and Justification
The selection of an appropriate animal model is critical for the extrapolation of findings to human health. For studying the long-term effects of synthetic steroids like this compound, the following models are recommended:
-
Rats (e.g., Sprague-Dawley, Wistar): Rats are the most common species for chronic toxicity and carcinogenicity studies due to their well-characterized physiology and genetics, relatively short lifespan, and the availability of historical control data. They are suitable for assessing effects on the reproductive system, liver, metabolism, and tumorigenesis.
-
Mice (e.g., CD-1, C57BL/6): Mice are also frequently used in carcinogenicity bioassays. Transgenic mouse models can be employed to investigate specific mechanisms of action.
-
Rabbits (e.g., New Zealand White): Rabbits have been shown to be a useful model for studying steroid-induced liver injury and effects on drug transporters like P-glycoprotein.[1][2][3][4][5]
-
Beagle Dogs: Historically, beagle dogs have been used to assess the long-term effects of progestins on the mammary gland, as they are particularly sensitive to progestin-induced mammary tumors.[6][7][8][9][10] However, the direct relevance of these findings to humans is a subject of debate due to species-specific differences in progesterone receptor regulation.[6]
-
Non-Human Primates (e.g., Cynomolgus, Rhesus Macaques): Non-human primates are used in select long-term safety studies, particularly for reproductive and endocrine effects, due to their physiological similarity to humans.[11][12][13][14][15][16] Their use is often reserved for pivotal studies due to ethical and cost considerations.
Experimental Protocols
Protocol 1: Two-Year Chronic Toxicity and Carcinogenicity Study in Rats
This protocol is based on established international guidelines for carcinogenicity studies of pharmaceuticals.
1. Objective: To evaluate the potential toxicity and carcinogenicity of this compound following long-term oral administration in rats.
2. Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 6-8 weeks at the start of the study
-
Sex: 50 males and 50 females per group
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water.
3. Experimental Design:
-
Groups:
-
Group 1: Control (vehicle only)
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose (Maximum Tolerated Dose, MTD)
-
-
Dose Selection: Doses should be based on preliminary dose-ranging studies (e.g., 90-day studies). The high dose should induce minimal toxicity, such as a slight decrease in body weight gain (less than 10%), without causing significant morbidity or mortality.
-
Administration: this compound administered daily via oral gavage for 104 weeks.
4. Parameters to be Monitored:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
At 3, 6, 12, 18, and 24 months:
-
Hematology: Complete blood count (CBC) and differential.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), glucose, and lipid profile.
-
Urinalysis: Volume, pH, specific gravity, protein, glucose, ketones, and microscopic examination of sediment.
-
Ophthalmological Examination.
-
-
At Termination (24 months):
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, ovaries, pituitary, spleen, testes, thymus, and uterus.
-
Histopathology: Microscopic examination of all organs and tissues from the control and high-dose groups. Any gross lesions from all groups should also be examined.
-
5. Data Analysis: Statistical analysis of tumor incidence, survival data, body and organ weights, and clinical pathology parameters.
Protocol 2: Assessment of Metabolic Effects in Ovariectomized Rats
This protocol is designed to investigate the long-term impact of this compound on glucose homeostasis and bone metabolism, particularly relevant for postmenopausal effects.
1. Objective: To determine the effects of chronic this compound administration on insulin sensitivity, glucose metabolism, and bone density in a model of estrogen deficiency.
2. Animal Model:
-
Species: Wistar rats
-
Age: 3 months
-
Procedure: Bilateral ovariectomy (OVX) or sham surgery. Allow a 2-week recovery period.
-
Sex: Female
3. Experimental Design:
-
Groups (n=10-12 per group):
-
Group 1: Sham-operated + Vehicle
-
Group 2: OVX + Vehicle
-
Group 3: OVX + this compound (low dose)
-
Group 4: OVX + this compound (high dose)
-
Group 5: OVX + 17β-Estradiol (positive control)
-
-
Duration: 12-24 weeks.
-
Administration: Daily subcutaneous injection or oral gavage.
4. Parameters to be Monitored:
-
Monthly: Body weight.
-
At Termination:
-
Glucose and Insulin Tolerance Tests (GTT & ITT): Performed during the final week of the study.
-
Serum Analysis: Glucose, insulin, C-peptide, estradiol, and markers of bone turnover (e.g., osteocalcin, CTX-I).
-
Bone Densitometry: Bone mineral density (BMD) of the femur and lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA).
-
Histomorphometry: Undecalcified sections of the tibia for analysis of trabecular bone volume, trabecular number, and thickness.
-
Pancreatic Islet Histology: Immunohistochemical staining for insulin and glucagon.
-
Protocol 3: Evaluation of Hepatic P-glycoprotein Function in Rabbits
This protocol is based on a study that investigated the effect of a this compound-containing contraceptive on drug transporters in the liver.[1]
1. Objective: To assess the long-term effect of this compound on the expression and functional activity of P-glycoprotein (P-gp) in the liver and small intestine.
2. Animal Model:
-
Species: Chinchilla rabbits
-
Sex: Female
-
Number: 20
3. Experimental Design:
-
Groups:
-
Group 1 (n=10): this compound + Ethinylestradiol for 14 days.
-
Group 2 (n=10): this compound + Ethinylestradiol for 21 days.
-
A control group receiving vehicle would be a necessary addition.
-
-
Doses: Ethinylestradiol (6.5 mg/kg) and this compound (16.5 mg/kg) via oral administration.[1]
-
Functional Assay: On the final day of treatment, administer a single oral dose of the P-gp substrate, fexofenadine.
4. Parameters to be Monitored:
-
Pharmacokinetics of Fexofenadine: Collect blood samples at multiple time points post-fexofenadine administration to determine Cmax, Tmax, and AUC.
-
At Termination:
-
Immunohistochemistry: Collect liver and small intestine samples for immunohistochemical analysis of P-gp expression.
-
Western Blot/RT-PCR: For quantitative analysis of P-gp protein and mRNA levels.
-
Data Presentation
Table 1: Representative Data from a 2-Year Carcinogenicity Study of this compound in Female Rats
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Survival Rate (%) | 68 | 65 | 62 | 58 |
| Body Weight Gain (g) | 250 ± 30 | 245 ± 28 | 230 ± 32 | 215 ± 35 |
| Liver Weight (g) | 10.2 ± 1.5 | 10.8 ± 1.7 | 12.5 ± 2.1 | 14.8 ± 2.5 |
| Pituitary Adenoma (%) | 30 | 35 | 45 | 60 |
| Mammary Fibroadenoma (%) | 40 | 42 | 50 | 55 |
| Hepatocellular Adenoma (%) | 2 | 4 | 8* | 15** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD or percentage. This is illustrative data based on expected outcomes for progestins.
Table 2: Illustrative Metabolic and Bone Parameters in Ovariectomized Rats after 24 Weeks of this compound Treatment
| Parameter | Sham + Vehicle | OVX + Vehicle | OVX + this compound (Low) | OVX + this compound (High) |
| Fasting Glucose (mg/dL) | 95 ± 8 | 98 ± 10 | 105 ± 9 | 115 ± 12 |
| Fasting Insulin (ng/mL) | 1.2 ± 0.3 | 1.3 ± 0.4 | 1.8 ± 0.5 | 2.5 ± 0.7 |
| Femoral BMD (g/cm²) | 0.25 ± 0.02 | 0.18 ± 0.03 | 0.19 ± 0.03 | 0.20 ± 0.02 |
| Trabecular Bone Volume (%) | 28 ± 4 | 12 ± 3** | 14 ± 4 | 16 ± 5 |
*p < 0.05, **p < 0.01 compared to Sham + Vehicle. Data are presented as mean ± SD. This is representative data based on known effects of steroids.
Visualizations
References
- 1. [INFLUENCE OF ETHINYLESTRADIOL - this compound COMBINATION ON THE FUNCTIONAL ACTIVITY AND EXPRESSION OF P-GLYCOPROTEIN] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of hepatic function in rabbits with steroid-induced cholestatic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Synthetic Androgens on Liver Function Using the Rabbit as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjmhsonline.com [pjmhsonline.com]
- 5. Effects of synthetic androgens on liver function using the rabbit as a model. | Semantic Scholar [semanticscholar.org]
- 6. Progestogens and mammary tumours in the beagle bitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammary nodules in beagle dogs administered investigational oral contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malignant mammary tumors in beagle dogs dosed with investigational oral contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammary tumors in a colony of beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. cddf.org [cddf.org]
- 13. Environmental estrogens impact primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Impact of methamphetamine on dopamine neurons in primates is dependent on age: implications for development of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cnprc.ucdavis.edu [cnprc.ucdavis.edu]
Application Notes: Protocols for Administering Gestodene in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene is a synthetic progestin used in hormonal contraceptives. In the context of cell biology research, it has demonstrated complex and sometimes contradictory effects, particularly in hormone-responsive cancer cell lines such as breast cancer. Evidence suggests that this compound can exert both growth-stimulatory and growth-inhibitory effects, depending on the cellular context and concentration. Some studies indicate that at concentrations between 10⁻⁸ M and 10⁻⁶ M, this compound can stimulate the proliferation of MCF-7 and T47D breast cancer cells through interactions with the estrogen and progesterone receptors. In contrast, other research has identified a growth-inhibitory mechanism in T47D cells, which is mediated by the induction of Transforming Growth Factor-beta (TGF-β), a potent growth inhibitor[1][2][3].
These dual activities make it imperative for researchers to employ standardized and rigorous protocols to ensure reproducible and accurately interpretable results. This document provides detailed protocols for preparing and administering this compound in cell culture, assessing its impact on cell viability and apoptosis, and analyzing its effects on key signaling pathways.
Data Presentation: Dose-Dependent Inhibition by this compound
While a precise IC50 value for this compound's inhibitory effects is not consistently reported in the literature, the dose-dependent nature of its growth inhibition in T47D breast cancer cells has been documented[1][3]. The following table summarizes the approximate percentage of growth inhibition observed at various concentrations, as derived from published dose-response curves.
| This compound Concentration (M) | Approximate Growth Inhibition (%) in T47D Cells |
| 1 x 10⁻⁹ | ~10% |
| 1 x 10⁻⁸ | ~25% |
| 1 x 10⁻⁷ | ~50% |
| 1 x 10⁻⁶ | ~65% |
Note: Data is estimated from graphical representations in scientific literature. Researchers should perform their own dose-response experiments to determine the precise IC50 in their specific cell line and experimental conditions.
Experimental Protocols
This compound Stock Solution Preparation and Storage
Proper preparation of the this compound stock solution is critical for accurate and reproducible dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
Protocol:
-
Solvent Selection: this compound is sparingly soluble in aqueous media but readily soluble in organic solvents like DMSO or ethanol. DMSO is a common choice for in vitro experiments.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, weigh out 3.104 mg of this compound (Molecular Weight: 310.4 g/mol ) and dissolve it in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Perform this procedure in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
-
Sterilization: The DMSO stock solution is considered sterile. Do not autoclave.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cells cultured in 96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT Solvent (e.g., DMSO or a solution of 16% SDS, 40% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for MCF-7 or T47D) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound working solutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Include wells with medium only to serve as a blank control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well. Pipette up and down gently to ensure the formazan crystals are fully dissolved. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached adherent cells with their corresponding supernatant from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
FITC (Annexin V) is typically detected in the FL1 channel.
-
PI is typically detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway.
Materials:
-
Cells cultured in 6-well or 10 cm dishes
-
This compound working solutions
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound as described previously.
-
After treatment, place the dish on ice and wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of target proteins (e.g., p-Smad2) to their total protein (Smad2) or a loading control (GAPDH) to determine the relative changes in protein expression or phosphorylation.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. The growth inhibition of human breast cancer cells by a novel synthetic progestin involves the induction of transforming growth factor beta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The growth inhibition of human breast cancer cells by a novel synthetic progestin involves the induction of transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive Detection of Gestodene and its Metabolites in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene (GSD) is a potent synthetic progestin widely used in oral contraceptives. Monitoring its plasma concentrations, along with its major metabolites, is crucial for pharmacokinetic studies, bioequivalence assessment, and understanding its physiological effects. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its primary metabolites—dihydrothis compound, 3,5-tetrahydrothis compound, and hydroxythis compound—in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is highly sensitive and robust, making it suitable for clinical and research applications.
This compound is metabolized in the liver primarily through reduction of the A-ring and hydroxylation. The main metabolic pathways involve the formation of dihydrothis compound and 3,5-tetrahydrothis compound, as well as various hydroxylated derivatives.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a solid-phase extraction method for the efficient cleanup and concentration of this compound and its metabolites from a plasma matrix.
Materials:
-
Human plasma samples
-
This compound, dihydrothis compound, 3,5-tetrahydrothis compound, and hydroxythis compound analytical standards
-
This compound-d6 (internal standard, IS)
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 500 µL of plasma, add 25 µL of internal standard working solution (this compound-d6). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 30 |
| 3.0 | 30 |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Table 2: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 311.2 | 109.1 | 25 |
| Dihydrothis compound | 313.2 | 245.2 | 20 |
| 3,5-Tetrahydrothis compound | 315.2 | 247.2 | 20 |
| Hydroxythis compound | 327.2 | 309.2 | 15 |
| this compound-d6 (IS) | 317.2 | 115.1 | 25 |
Note: The exact MRM transitions and collision energies may require optimization based on the specific instrument used.
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound. The data for the metabolites are representative and compiled based on typical performance for similar steroidal compounds, as a single comprehensive validation study for the simultaneous analysis of all listed compounds was not publicly available.
Table 3: Method Validation - Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| This compound | 0.05 - 50[2][3] | 0.05[2][3] | > 0.99[2][3] |
| Dihydrothis compound | 0.1 - 50 | 0.1 | > 0.99 |
| 3,5-Tetrahydrothis compound | 0.1 - 50 | 0.1 | > 0.99 |
| Hydroxythis compound | 0.1 - 50 | 0.1 | > 0.99 |
Table 4: Method Validation - Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| This compound | Low | 0.15 | < 10 | 90 - 110 |
| Mid | 2.5 | < 10 | 90 - 110 | |
| High | 40 | < 10 | 90 - 110 | |
| Dihydrothis compound | Low | 0.3 | < 15 | 85 - 115 |
| Mid | 5 | < 15 | 85 - 115 | |
| High | 40 | < 15 | 85 - 115 | |
| 3,5-Tetrahydrothis compound | Low | 0.3 | < 15 | 85 - 115 |
| Mid | 5 | < 15 | 85 - 115 | |
| High | 40 | < 15 | 85 - 115 | |
| Hydroxythis compound | Low | 0.3 | < 15 | 85 - 115 |
| Mid | 5 | < 15 | 85 - 115 |
| | High | 40 | < 15 | 85 - 115 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
Application Notes: Radioimmunoassay for Gestodene Quantification in Biological Samples
For Research Use Only.
Introduction
Gestodene is a potent synthetic progestin used in oral contraceptives. Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, drug development, and clinical monitoring. Radioimmunoassay (RIA) is a highly sensitive and specific method for the determination of this compound concentrations in biological fluids.[1][2] This document provides a detailed protocol and application notes for the measurement of this compound using a competitive radioimmunoassay.
The assay is based on the competition between unlabeled this compound in the sample and a fixed amount of radiolabeled this compound for a limited number of binding sites on a specific anti-Gestodene antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay. A known quantity of radiolabeled this compound (the "tracer") and an unknown amount of unlabeled this compound from the sample compete for a limited number of binding sites on a highly specific anti-Gestodene antibody. After incubation, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is then measured using a gamma counter. The concentration of this compound in the unknown sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of unlabeled this compound.
Materials and Reagents
-
Anti-Gestodene Antiserum (raised in rabbits against this compound-3-O-(carboxymethyl)oxime-BSA)[1]
-
Radiolabeled this compound Tracer ([9,11-3H]-gestodene with a specific radioactivity of 2.16 TBq/mmol)[1]
-
This compound Standard
-
Assay Buffer (e.g., phosphate-buffered saline with gelatin or bovine serum albumin)
-
Dextran-Coated Charcoal Suspension (for separation of bound and free fractions)[1]
-
Scintillation Cocktail
-
Biological Samples (e.g., plasma, serum)
-
Diethyl Ether (for plasma extraction)[1]
-
Standard laboratory equipment (pipettes, vortex mixer, centrifuge, scintillation counter)
Experimental Protocols
Preparation of Reagents
-
Anti-Gestodene Antiserum: Dilute the antiserum to the final working dilution (e.g., 1:200,000) with assay buffer.[1] The optimal dilution should be determined by titration to achieve approximately 30-50% binding of the radiolabeled tracer in the absence of unlabeled this compound.
-
Radiolabeled this compound Tracer: Dilute the tracer with assay buffer to a concentration that yields a suitable number of counts per minute (CPM) per tube (e.g., 10,000 CPM/100 µL).
-
This compound Standards: Prepare a series of standards by serially diluting the this compound stock solution in the assay buffer to cover the expected concentration range of the samples (e.g., 0.1 to 10 ng/mL).
-
Dextran-Coated Charcoal: Prepare a suspension of charcoal (e.g., 0.5%) and dextran (e.g., 0.05%) in the assay buffer. Keep the suspension stirred in an ice bath during use.
Sample Preparation (Plasma Extraction)
-
To 1.0 mL of plasma in a glass tube, add an internal standard if necessary to monitor extraction efficiency.
-
Add 5.0 mL of diethyl ether and vortex vigorously for 1 minute.
-
Centrifuge at approximately 2000 x g for 10 minutes at 4°C.
-
Freeze the aqueous layer in a dry ice-acetone bath and decant the ether layer into a clean tube.
-
Evaporate the ether extract to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried extract in a known volume of assay buffer (e.g., 1.0 mL). The sample is now ready for RIA.[1]
Radioimmunoassay Procedure
-
Assay Setup: Label tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Addition of Reagents:
-
Add 100 µL of assay buffer to the NSB tubes.
-
Add 100 µL of the appropriate standard solution to the standard tubes.
-
Add 100 µL of the reconstituted sample extract to the sample tubes.
-
Add 100 µL of the diluted radiolabeled this compound tracer to all tubes.
-
Add 100 µL of the diluted anti-Gestodene antiserum to all tubes except the TC and NSB tubes.
-
-
Incubation: Vortex all tubes gently and incubate for a specified period (e.g., 2 hours at room temperature or overnight at 4°C) to reach equilibrium.
-
Separation of Bound and Free Fractions:
-
Place all tubes (except TC) in an ice bath.
-
Add 500 µL of the cold, continuously stirred dextran-coated charcoal suspension to each tube (except TC).
-
Vortex immediately and incubate in the ice bath for 15 minutes.
-
Centrifuge all tubes (except TC) at approximately 2000 x g for 15 minutes at 4°C.
-
-
Measurement of Radioactivity:
-
Immediately after centrifugation, decant the supernatant from each tube (except TC) into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (CPM) in each vial using a gamma counter.
-
Data Analysis
-
Calculate the average CPM for each set of duplicates.
-
Calculate the percentage of tracer bound (%B/B0) for each standard and sample using the following formula: %B/B0 = [(CPM_Standard or Sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100
-
Construct a standard curve by plotting the %B/B0 for the standards against their known concentrations on a semi-logarithmic scale.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values from the standard curve.
-
Correct the final concentration for the dilution factor introduced during sample preparation.
Data Presentation
The performance of the this compound radioimmunoassay is summarized in the tables below. The data is based on the validation of an RIA for this compound in human plasma.[1]
Table 1: Assay Specificity and Cross-Reactivity [1]
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Levonorgestrel | 5 |
| Cortisol | < 0.03 |
| 17β-Estradiol | < 0.03 |
| Progesterone | < 0.03 |
| Testosterone | < 0.03 |
| Ethinylestradiol | < 0.03 |
| This compound Metabolites | Not Detected |
| Ethinylestradiol Metabolites | Not Detected |
Table 2: Assay Accuracy and Precision [1]
| Spiked this compound (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Within-Assay CV (%) | Between-Assay CV (%) |
| 1 | 0.94 - 1.04 | 94 - 104 | 6.5 | 13.1 |
| 5 | 4.70 - 5.20 | 94 - 104 | 5.2 | 11.5 |
| 10 | 9.40 - 10.40 | 94 - 104 | 4.7 | 10.3 |
CV: Coefficient of Variation
Visualizations
This compound RIA Experimental Workflow
Caption: Workflow for this compound measurement by RIA.
Signaling Pathway of this compound Action
This compound, as a synthetic progestin, primarily exerts its effects by binding to and activating progesterone receptors (PRs). This leads to the regulation of gene expression in target tissues.
Caption: Genomic signaling pathway of this compound.
References
Application Notes and Protocols for Transdermal Delivery of Gestodene in Animal Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research and development of transdermal delivery systems for Gestodene (GSD), with a focus on preclinical animal studies. The information compiled herein is based on findings from various studies aimed at developing effective non-oral contraceptive methods.
Introduction to Transdermal this compound Delivery
This compound is a potent progestin widely used in female contraception.[1] Transdermal delivery offers a promising alternative to oral administration by bypassing first-pass metabolism, potentially reducing side effects, and improving patient compliance through sustained drug release.[2][3] Research in animal models is a critical step in evaluating the feasibility, efficacy, and safety of novel transdermal formulations before proceeding to human clinical trials. Commonly used animal models for in vitro skin permeation studies include pigs, hairless mice, hairless rats, and hairless guinea pigs.[4]
Formulation of Transdermal Patches
The development of a successful transdermal patch involves careful selection of polymers, plasticizers, and permeation enhancers to achieve the desired drug release profile and skin permeability.
A matrix-type transdermal patch for once-weekly application of this compound and Ethinylestradiol (EE) has been developed.[5][6] A double-layer technique can be employed to maintain a steady permeation flux over seven days.[7][8]
Key Formulation Components:
-
Polymers: A mixture of polyvinyl alcohol (PVA) and polyvinylpyrrolidone (PVP) in a 7:1 ratio has been shown to provide regular release.[7]
-
Plasticizers: Propylene glycol (PG) and PEG 400 are used to improve the flexibility and adhesion of the patch.[9]
-
Permeation Enhancer: Propylene glycol (PG) also functions as a permeation enhancer, increasing the flux of the drugs across the skin.[7]
-
Solvents: A mixture of ethanol and purified water is used in the solvent casting method for patch formulation.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo animal studies on transdermal this compound delivery systems.
Table 1: In Vitro Permeation and Release Data
| Parameter | Drug | Value | Animal Model | Source |
| Permeation Rate Constant | This compound | 0.377 µg/(cm²·h) | Mouse Skin | [5][6][7][8] |
| Permeation Rate Constant | Ethinylestradiol | 0.092 µg/(cm²·h) | Mouse Skin | [5][6][7][8] |
| Cumulative Release (168 hours) | This compound | 90.7% | - | [5][6] |
| Cumulative Release (168 hours) | Ethinylestradiol | 92.2% | - | [5][6] |
| Daily Permeated Amount (per 10 cm² patch) | This compound | ~75 µg | - | [10] |
| Daily Permeated Amount (per 10 cm² patch) | Ethinylestradiol | ~30 µg | - | [10] |
Table 2: In Vivo Pharmacokinetic Data in Rabbits (Transdermal Patch vs. Oral Tablet)
| Parameter | Drug | Transdermal Patch | Oral Tablet | Source |
| Cmax (ng/mL) | This compound | 4.44 ± 0.24 | 8.43 ± 2.15 | [5][6] |
| Tmax (h) | This compound | 12.50 ± 1.96 | 0.20 ± 0.05 | [5][6] |
| AUC (ng/mL·h) | This compound | 1029.25 ± 91.58 | 311.84 ± 100.88 | [5][6] |
| Cmax (ng/mL) | Ethinylestradiol | 2.63 ± 0.13 | 7.85 ± 1.73 | [5][6] |
| Tmax (h) | Ethinylestradiol | 48.44 ± 7.61 | 0.25 ± 0.02 | [5][6] |
| AUC (ng/mL·h) | Ethinylestradiol | 752.40 ± 62.91 | 216.10 ± 56.83 | [5][6] |
Table 3: In Vivo Pharmacokinetic Data in Rats (Dissolving Microneedles vs. Oral and Subcutaneous Administration)
| Parameter | Administration Route | Tmax | Source |
| This compound | Dissolving Microneedles | Longer than oral and s.c. | [1] |
| This compound | Oral Administration | Shorter than DMNs | [1] |
| This compound | Subcutaneous Injection | Shorter than DMNs | [1] |
Experimental Protocols
Protocol for Transdermal Patch Formulation (Solvent Casting Method)
This protocol is based on the solvent casting method for preparing PVA and PVP-based transdermal patches.[9]
Materials:
-
Polyvinyl alcohol (PVA)
-
Polyvinylpyrrolidone (PVP)
-
This compound (GSD)
-
PEG 400
-
Propylene glycol (PG)
-
Ethanol
-
Purified water
-
12-well plates (diameter 2 cm)
Procedure:
-
Accurately weigh the required amounts of PVA and PVP.
-
Dissolve the polymers in a mixture of ethanol and purified water.
-
Add the active ingredient (this compound) to the polymer solution and mix until a clear solution is obtained.
-
Incorporate the plasticizers (PEG 400 and propylene glycol) into the mixture.
-
Heat the mixture until a viscous but clear solution is formed.
-
Pour the solution into a 12-well plate.
-
Dry the patches at 40°C for a predetermined time (e.g., 24 hours).
Protocol for In Vitro Skin Permeation Studies
This protocol describes the methodology for conducting in vitro skin permeation studies using a Franz diffusion cell.[2][8]
Materials:
-
Full-thickness abdominal skin from male Wistar rats (200-250 g) or other suitable animal models.
-
Franz diffusion cell.
-
Phosphate buffer pH 7.4 (dissolution medium).
-
Electric clipper.
-
Distilled water.
-
Magnetic stirrer.
Procedure:
-
Carefully remove the hair from the abdominal region of the rat using an electric clipper.
-
Excise the full-thickness skin and thoroughly clean the dermal side with distilled water to remove any adhering tissues or blood vessels.
-
Equilibrate the skin sample in the dissolution medium (phosphate buffer pH 7.4) for one hour before the experiment.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Place the formulated transdermal patch on the surface of the skin in the donor compartment.
-
Fill the receptor compartment with phosphate buffer pH 7.4 and maintain the temperature at 37°C.
-
Stir the receptor medium continuously with a small magnetic needle.
-
Collect samples from the receptor compartment at regular intervals over a specified period (e.g., 24 hours).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.
Protocol for In Vivo Pharmacokinetic Studies in Rabbits
This protocol outlines the procedure for evaluating the pharmacokinetic profile of a this compound transdermal patch in rabbits.[5][6]
Animals:
-
Healthy female New Zealand White rabbits.
Procedure:
-
Divide the rabbits into two groups: one receiving the transdermal patch and the other receiving a commercial oral tablet of this compound.
-
For the transdermal group, apply the patch to a shaved area on the back of the rabbit.
-
For the oral group, administer the tablet.
-
Collect blood samples from the marginal ear vein at predetermined time points.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentrations of this compound using a validated analytical method such as LC-MS/MS or GC-MS.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
Visualizations
References
- 1. Dissolving Microneedles Loaded with this compound: Fabrication and Characterization In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. <i>In vitro</i> permeation and <i>in vivo</i> pharmacokinetics of once-weekly contraceptive patch containing this compound and ethinlyestradiol [jcpu.cpu.edu.cn]
- 6. In vitro permeation and in vivo pharmacokinetics of once-weekly contraceptive patch containing this compound and ethinlyestradiol - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. Double-layer weekly sustained release transdermal patch containing this compound and ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and Evaluation of Transdermal Patches Containing BGP-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Gestodene's Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene is a potent synthetic progestin, a member of the 19-nortestosterone derivative group, utilized primarily in oral contraceptives.[1] Its pharmacological effects are mediated through its interaction with various steroid hormone receptors. A thorough understanding of this compound's binding affinity for these receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and assessing its selectivity.[2] This document provides detailed protocols for conducting receptor binding assays to determine the affinity of this compound for key steroid hormone receptors, including the progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).
This compound exhibits a high affinity for the progesterone receptor, which is central to its contraceptive efficacy through the inhibition of ovulation.[3][4][5] It also demonstrates notable binding to the androgen, glucocorticoid, and mineralocorticoid receptors, which can contribute to its overall pharmacological profile.[3][6][7] The relative binding affinity of this compound for these different receptors determines its progestogenic and androgenic selectivity.[2][8]
Data Presentation: Quantitative Binding Affinity of this compound
The following table summarizes the relative binding affinities (RBA) and IC50 values of this compound for various steroid hormone receptors, providing a comparative overview of its binding profile.
| Receptor | Ligand for RBA=100% | Relative Binding Affinity (RBA) of this compound (%) | IC50 (nM) | Reference |
| Progesterone Receptor (PR) | Progesterone | ~900 | - | [9] |
| Promegestone | 115 | - | [10] | |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~11.8 - 22.0 | - | [9] |
| Metribolone | 55 | - | [10] | |
| Glucocorticoid Receptor (GR) | Dexamethasone | 25 | - | [10] |
| Mineralocorticoid Receptor (MR) | Aldosterone | 350 | - | [6] |
| Aldosterone | 200 | - | [10] | |
| Estrogen Receptor (ER) | Estradiol | No measurable affinity | - | [5][6][7] |
Experimental Protocols
Principle of Competitive Radioligand Binding Assay
These protocols are based on the principle of a competitive radioligand binding assay.[11][12] This technique measures the affinity of a test compound (unlabeled this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated to determine the affinity of the test compound for the receptor.[13]
General Protocol: Competitive Radioligand Binding Assay
This generalized protocol can be adapted for assessing this compound's binding affinity to the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors. Specific details for each receptor are provided in the subsequent sections.
Materials:
-
Receptor Source:
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Progesterone for PR, [³H]-DHT for AR).
-
Unlabeled Ligands:
-
This compound (test compound)
-
Unlabeled specific ligand for the target receptor (for determining non-specific binding).
-
-
Buffers and Reagents:
-
Binding Buffer (e.g., Tris-HCl buffer with additives like MgCl₂, EDTA, and protease inhibitors).[13]
-
Wash Buffer (ice-cold).
-
Scintillation Cocktail.
-
-
Equipment:
-
Homogenizer (for tissue preparations).
-
Centrifuge.
-
Incubator.
-
Filtration apparatus with glass fiber filters.[11]
-
Scintillation counter.
-
Procedure:
-
Receptor Preparation:
-
Cell Culture: Culture cells expressing the target receptor to an appropriate confluency. Harvest and prepare a cell suspension or membrane fraction.[14]
-
Tissue Homogenate: Homogenize the target tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membrane fraction containing the receptors. Resuspend the pellet in fresh buffer.[13]
-
-
Assay Setup:
-
Perform the assay in triplicate in microcentrifuge tubes or a 96-well plate.
-
Total Binding: Add receptor preparation, radioligand, and binding buffer.
-
Non-specific Binding: Add receptor preparation, radioligand, a high concentration of the unlabeled specific ligand, and binding buffer.
-
Competitive Binding: Add receptor preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the reactions at a specific temperature and for a sufficient time to reach equilibrium (e.g., 2-4 hours at 4°C or 60 minutes at 30°C).[6][13]
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Specific Receptor Binding Assay Protocols
1. Progesterone Receptor (PR) Binding Assay
-
Receptor Source: Rabbit uterine cytosol or MCF-7 human breast cancer cells.[4][9]
-
Radioligand: [³H]-Promegestone or [³H]-Progesterone.
-
Unlabeled Ligand for Non-specific Binding: Unlabeled Promegestone or Progesterone.
2. Androgen Receptor (AR) Binding Assay
-
Receptor Source: Rat prostatic cytosol or MCF-7 cells.[4][9]
-
Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone (DHT).
-
Unlabeled Ligand for Non-specific Binding: Unlabeled R1881 or DHT.
3. Glucocorticoid Receptor (GR) Binding Assay
-
Receptor Source: Rat adrenalectomized liver cytosol.[15]
-
Radioligand: [³H]-Dexamethasone.
-
Unlabeled Ligand for Non-specific Binding: Unlabeled Dexamethasone.
4. Mineralocorticoid Receptor (MR) Binding Assay
-
Receptor Source: Rat adrenalectomized kidney cytosol.[6]
-
Radioligand: [³H]-Aldosterone.
-
Unlabeled Ligand for Non-specific Binding: Unlabeled Aldosterone.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Progesterone Receptor Signaling Pathway
Caption: Classical progesterone receptor signaling pathway.[16][17][18]
Androgen Receptor Signaling Pathway
Caption: Classical androgen receptor signaling pathway.[19][20][21]
References
- 1. This compound | C21H26O2 | CID 3033968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of binding of this compound to estrogen receptor in human breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Selectivity information on desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The clinical relevance of progestogens in hormonal contraception: Present status and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Whole-cell radioligand binding for receptor internalization [protocols.io]
- 15. Binding of steroids to the progestin and glucocorticoid receptors analyzed by correspondence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Gestodene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene is a potent synthetic progestogen used in hormonal contraceptives.[1] A thorough understanding of its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for the development of safe and effective drug products. This document provides detailed application notes and experimental protocols for designing and conducting in vivo pharmacokinetic studies of this compound in preclinical animal models.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic parameters of this compound, primarily derived from human studies, to serve as a reference for preclinical study design and data comparison. It is important to note that pharmacokinetic parameters can vary significantly between species.[2]
Table 1: Single-Dose Oral Administration of this compound in Humans
| Parameter | 75 µg Dose | 125 µg Dose |
| Cmax (ng/mL) | 3.8 | 7.0 |
| Tmax (h) | 1.4 - 1.9 | 1.4 - 1.9 |
| AUC (ng·h/mL) | 35 ± 15 (IV) | - |
| t½ (h) | 12 - 14 | 12 - 14 |
| Bioavailability (%) | 99.3 ± 10.9 | 110.8 ± 17.7 |
| Clearance (mL/min/kg) | 0.80 ± 0.53 (IV) | - |
Data compiled from studies in healthy female volunteers.[3][4]
Table 2: Protein Binding of this compound in Human Serum
| Parameter | Single Dose | Multiple Doses (End of Cycle 1) |
| Free Fraction (%) | 1.3 ± 0.3 | 0.6 |
| Bound to SHBG (%) | 64.3 ± 10.7 | 81.4 |
| Bound to Albumin (%) | 34.4 ± 10.4 | 18.0 |
Data from studies in healthy female volunteers.[5][6]
Experimental Protocols
These protocols provide a framework for conducting in vivo pharmacokinetic studies of this compound. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.[7][8][9]
Animal Model Selection and Husbandry
-
Species: Female Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of steroid hormones due to their well-characterized physiology and ease of handling.[10] Mice (e.g., C57BL/6) can also be used, particularly when serial blood sampling with very small volumes is required.[2]
-
Age and Weight: Use healthy, young adult animals (e.g., rats: 8-10 weeks old, 200-250 g; mice: 8-10 weeks old, 20-25 g).
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Provide free access to standard laboratory chow and water.
Dosing and Administration
The selection of dose levels should be based on literature review and, if necessary, preliminary dose-ranging studies.
a) Oral Administration (Gavage)
-
Vehicle Selection: this compound can be formulated as a suspension or solution. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water or a solution in a mixture of polyethylene glycol 400 (PEG 400) and water.
-
Dose Preparation: Prepare the dosing formulation on the day of the experiment. Ensure homogeneity of the suspension by vortexing before each administration.
-
Administration:
-
Weigh the animal to determine the exact volume to be administered (typically 5-10 mL/kg for rats).
-
Administer the dose using a ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of esophageal injury.[11]
-
Gently restrain the animal and insert the gavage needle over the tongue into the esophagus.
-
Deliver the formulation slowly into the stomach.
-
Observe the animal for any signs of distress after dosing.
-
b) Intravenous Administration (Bolus)
-
Vehicle Selection: For intravenous administration, this compound should be dissolved in a sterile, biocompatible vehicle such as a solution of ethanol, propylene glycol, and saline.
-
Dose Preparation: Prepare the dosing solution under sterile conditions.
-
Administration:
-
Anesthetize the animal if necessary, following approved protocols.
-
Administer the dose via the lateral tail vein (for both rats and mice).[12]
-
Use a sterile syringe with a small gauge needle (e.g., 27-30G).
-
Administer the dose as a slow bolus over 1-2 minutes.
-
The typical injection volume is 1-2 mL/kg for rats.
-
Blood Sample Collection
Serial blood sampling from individual animals is preferred as it reduces inter-animal variability.[13]
-
Method:
-
Procedure (Saphenous Vein in Rats):
-
Gently restrain the rat.
-
Shave the area over the saphenous vein on the hind leg.
-
Apply gentle pressure to the upper thigh to visualize the vein.
-
Puncture the vein with a sterile 25-27G needle.
-
Collect blood into a capillary tube or a microcentrifuge tube containing an anticoagulant (e.g., K2EDTA).
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Sampling Time Points:
-
Oral: Pre-dose (0 h), and at multiple time points post-dose to capture the absorption, distribution, and elimination phases. A suggested schedule is 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Intravenous: Pre-dose (0 h), and at time points such as 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
-
Sample Processing:
-
Immediately after collection, gently mix the blood with the anticoagulant.
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices.[5]
a) Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike with Internal Standard: Add an internal standard (e.g., deuterated this compound) to all samples, calibration standards, and quality control samples.
-
Condition SPE Cartridge: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load Sample: Load the plasma sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute: Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Conditions (Example)
-
LC System: UPLC system
-
Column: C18 column (e.g., ACQUITY UPLC BEH C18)
-
Mobile Phase: Gradient elution with acetonitrile and water (both containing 0.1% formic acid).[5]
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Pharmacokinetic Data Analysis
-
Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Method: Non-compartmental analysis (NCA) is a standard method for calculating key PK parameters without assuming a specific compartmental model.[3][5]
-
Parameters to Calculate:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time, calculated using the linear trapezoidal rule.
-
t½ (Half-life): Time taken for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic study of this compound.
Progesterone Receptor Signaling Pathway
Caption: Simplified progesterone receptor signaling pathway.
Ethical Considerations
All animal experiments must be conducted in accordance with the highest ethical standards. Key considerations include:
-
The 3Rs: All studies should be designed to Replace animals where possible, Reduce the number of animals used to the minimum necessary for scientifically valid results, and Refine procedures to minimize pain and distress.[8]
-
Justification: The use of animals must be scientifically and ethically justified, with the potential benefits of the research outweighing the potential harm to the animals.
-
Animal Welfare: Animals must be housed and cared for in a manner that ensures their well-being.
-
Minimizing Distress: Procedures such as dosing and blood sampling should be performed by trained personnel to minimize animal stress and discomfort. Anesthesia and analgesia should be used when appropriate.
-
Humane Endpoints: Clear criteria for humane endpoints should be established to prevent unnecessary suffering.
-
Contraceptive Studies: When studying contraceptives, researchers should be mindful of the potential for unintended hormonal effects on the animals and monitor their health closely.[3] The study design should consider the specific physiological state of the animals (e.g., stage of the estrous cycle) if relevant to the research question.
References
- 1. This compound. A review of its pharmacology, efficacy and tolerability in combined contraceptive preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma levels of levonorgestrel, this compound, norethisterone and cyproterone acetate on single-dose subcutaneous administration in oily solution in the rat, beagle and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Single dose pharmacokinetics of this compound in women after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of this compound in 12 women who received a single oral dose of 0.075 mg this compound and, after a wash-out phase, the same dose during one treatment cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Pharmacological and endocrine profiles of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. liposomes.ca [liposomes.ca]
- 12. researchgate.net [researchgate.net]
- 13. Reproductive toxicology guidelines: comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of Gestodene's Progestogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestodene is a potent synthetic progestin, a member of the 19-nortestosterone derivative group, utilized in hormonal contraceptives.[1] Its primary mechanism of action is through the activation of the progesterone receptor (PR), a nuclear transcription factor that regulates gene expression in target tissues.[2] Characterizing the progestogenic activity of this compound and other potential progestins is crucial for drug development and understanding their physiological and pharmacological effects. This document provides detailed protocols for cell-based functional assays to quantify the progestogenic activity of this compound, focusing on receptor binding and transcriptional activation assays using the T47D human breast cancer cell line, a well-established model for studying progestin action due to its high expression of progesterone receptors.
Data Presentation
Table 1: Relative Binding Affinity of this compound and other Progestins to Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| This compound | High | Marked | Marked | Marked | No measurable affinity |
| Progesterone | High | Low | Low | Marked | No measurable affinity |
| 3-keto-desogestrel | High | Marked | Marked | No measurable affinity | No measurable affinity |
This table summarizes qualitative data on the binding affinity of this compound and other selected steroids to various nuclear receptors.[2][3]
Table 2: Comparative Binding Affinity of this compound to the Progesterone Receptor
| Compound | Relative Binding Affinity (%) (Progesterone = 100%) |
| This compound | ~100% |
| 3-keto-desogestrel | High |
| Levonorgestrel | High |
| Norethisterone | Moderate |
This table presents a semi-quantitative comparison of the binding affinity of various progestins to the progesterone receptor, with progesterone as the reference compound. Data is compiled from multiple sources indicating this compound has a high affinity, comparable to progesterone.[2][3][4]
Mandatory Visualizations
Caption: Classical signaling pathway of this compound via the progesterone receptor.
Caption: Workflow for cell-based progestogenic activity assays.
Experimental Protocols
T47D Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the T47D human breast cancer cell line.
Materials:
-
T47D cell line (ATCC® HTB-133™)
-
RPMI-1640 Medium (Gibco or equivalent)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a cryopreserved vial of T47D cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Monitor cell growth and confluence under a microscope. Cells should be passaged when they reach 80-90% confluence.
-
-
Cell Passaging:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Incubate the new flask at 37°C and 5% CO₂.
-
Progesterone Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the relative affinity of this compound for the progesterone receptor using a radiolabeled progestin.
Materials:
-
T47D cells
-
Binding Buffer: Tris-HCl (pH 7.4), EDTA, dithiothreitol (DTT), and glycerol.
-
Radiolabeled Progestin (e.g., [³H]-Progesterone or [³H]-R5020)
-
Unlabeled Progesterone (for standard curve)
-
This compound (test compound)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Preparation of Cytosol:
-
Grow T47D cells to near confluency in T-75 flasks.
-
Harvest the cells by scraping and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In microcentrifuge tubes, add a fixed amount of T47D cytosol.
-
Add a fixed concentration of radiolabeled progestin (e.g., 1-5 nM [³H]-Progesterone).
-
For the standard curve, add increasing concentrations of unlabeled progesterone.
-
For the test compound, add increasing concentrations of this compound.
-
Include a tube for total binding (radiolabeled progestin only) and a tube for non-specific binding (radiolabeled progestin plus a 100-fold molar excess of unlabeled progesterone).
-
Incubate the tubes at 4°C for 18-24 hours.
-
-
Separation of Bound and Free Ligand:
-
Add an equal volume of ice-cold DCC suspension to each tube.
-
Vortex and incubate on ice for 10 minutes to allow the free radiolabeled ligand to be adsorbed by the charcoal.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Measurement of Radioactivity:
-
Carefully transfer the supernatant (containing the bound radiolabeled ligand) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (unlabeled progesterone or this compound).
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the relative binding affinity (RBA) of this compound compared to progesterone using the formula: RBA = (IC₅₀ of Progesterone / IC₅₀ of this compound) x 100%.
-
Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)
This protocol describes a reporter gene assay to measure the ability of this compound to activate the transcriptional activity of the progesterone receptor.
Materials:
-
T47D cells
-
Phenol red-free RPMI-1640 medium
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
Progesterone Response Element (PRE)-luciferase reporter plasmid (e.g., pGL3-PRE-Luc)
-
A control plasmid for transfection efficiency normalization (e.g., a Renilla luciferase plasmid)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Progesterone (positive control)
-
This compound (test compound)
-
Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed T47D cells in a white, opaque 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in complete growth medium.
-
-
Transfection:
-
On the day of transfection, replace the medium with phenol red-free RPMI-1640 supplemented with 5% CS-FBS.
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the PRE-luciferase reporter plasmid and the control plasmid into the T47D cells.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
After 24 hours of transfection, remove the transfection medium.
-
Add fresh phenol red-free RPMI-1640 with 5% CS-FBS containing various concentrations of this compound or progesterone (e.g., from 10⁻¹² M to 10⁻⁶ M). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly luciferase activity (from the PRE-luciferase reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity (as fold induction over vehicle control) against the log concentration of this compound or progesterone.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
-
References
- 1. New progestins--clinical experiences: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility and Stability of Gestodene in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Gestodene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a hydrophobic steroid hormone with very low solubility in water, approximately 9.11 µg/mL.[1] Its poor aqueous solubility necessitates the use of solubility enhancement techniques for most experimental applications.
Q2: In which organic solvents is this compound soluble?
This compound exhibits good solubility in a range of organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions, with a solubility of over 20 mg/mL.[2][3] For a detailed list of this compound's solubility in various organic solvents at different temperatures, please refer to Table 1.
Q3: What are the primary factors affecting the stability of this compound in experimental buffers?
The stability of this compound in aqueous solutions can be influenced by several factors:
-
pH: this compound's degradation can be pH-dependent. One study on its electrochemical degradation showed that the process follows pseudo-first-order kinetics and is influenced by the pH of the medium.[3][4][5][6][7]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[2]
-
Light Exposure: Exposure to UV radiation has been shown to have a detrimental impact on the stability of this compound.[8]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.[2]
Q4: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of this compound stock solutions (typically prepared in DMSO), it is recommended to:
-
Store them at -20°C or lower in tightly sealed vials to prevent evaporation and moisture absorption.
-
Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Troubleshooting Guides
Issue 1: Precipitation Occurs Immediately Upon Diluting a this compound Stock Solution into an Aqueous Buffer.
Cause: This is a common phenomenon known as "solvent-shifting" precipitation. This compound is highly soluble in organic solvents like DMSO but poorly soluble in aqueous buffers. When a concentrated DMSO stock is added to the buffer, the abrupt change in solvent polarity causes the this compound to precipitate out of the solution.
Solution:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Process: Instead of adding the stock solution directly to the entire volume of the buffer, add the stock solution to a smaller volume of the buffer while vortexing or stirring vigorously. This rapid mixing can help to disperse the this compound molecules before they have a chance to aggregate and precipitate. Subsequently, add this intermediate dilution to the rest of the buffer.
-
Increase the Co-solvent Concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of the co-solvent (e.g., DMSO) may be necessary to maintain solubility. However, it is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[9] Always perform a vehicle control experiment to assess the effect of the solvent on your system.
Issue 2: The this compound Solution is Initially Clear but Becomes Cloudy or Shows Precipitation Over Time.
Cause: This may indicate that the solution is supersaturated and thermodynamically unstable, or that the this compound is degrading.
Solution:
-
Check for Supersaturation: The initial dissolution may have been successful, but the concentration is likely above the thermodynamic solubility limit in that specific buffer. The solution is metastable and will eventually precipitate. The only reliable solution is to reduce the final working concentration of this compound.
-
Monitor for Degradation: If the cloudiness is accompanied by a change in the color of the solution or a decrease in the expected biological activity, this compound may be degrading. Review the stability data (Table 2) and ensure that your experimental conditions (pH, temperature, light exposure) are optimized to minimize degradation.
-
Buffer Component Interaction: Certain components in complex media, such as high concentrations of salts or proteins, can promote the precipitation of hydrophobic compounds. If possible, test the solubility of this compound in a simpler buffer system first to identify potential interactions.
Issue 3: Inconsistent or Unreliable Experimental Results.
Cause: Inconsistent results can arise from incomplete solubilization or degradation of this compound.
Solution:
-
Ensure Complete Dissolution: Before each experiment, visually inspect your this compound solutions (both stock and working solutions) for any signs of precipitation. If precipitation is observed, the actual concentration of dissolved this compound will be lower than intended, leading to variability in your results.
-
Prepare Fresh Working Solutions: Due to the potential for degradation, it is best practice to prepare fresh working solutions of this compound from a frozen stock solution for each experiment.
-
Protect from Light: During your experiments, protect the this compound-containing solutions from direct light exposure to prevent photodegradation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | ~0.00911[1] |
| DMSO | 25 | >20[2][3] |
| Methanol | 25 | 4.85 |
| Ethanol | 25 | 3.21 |
| n-Propanol | 25 | 2.67 |
| Isopropanol | 25 | 1.89 |
| 1-Butanol | 25 | 3.87 |
| Acetone | 25 | 3.54 |
| Butanone | 25 | 4.12 |
| Ethyl Acetate | 25 | 4.33 |
| Isopropyl Acetate | 25 | 4.98 |
| Acetonitrile | 25 | 2.11 |
Note: Solubility data for organic solvents other than water and DMSO are adapted from a study measuring solubility at various temperatures. The values presented here are for 298.15 K (25°C).
Table 2: Stability of this compound under Forced Degradation Conditions
| Condition | Time | Temperature (°C) | Degradation (%) |
| Acidic (2N HCl) | 30 min | 60 | Significant |
| Alkaline (2N NaOH) | 30 min | 60 | Significant |
| Oxidative (20% H₂O₂) | 30 min | 60 | Significant |
| Thermal (Dry Heat) | 6 hours | 60 | Significant |
| Photolytic (UV light) | 24 hours | Room Temp | Significant |
| Hydrolytic (Water) | Not specified | 60 | Significant |
Adapted from a stability-indicating HPLC method development study. "Significant" indicates that a notable level of degradation was observed under these conditions.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but ensure the solution cools to room temperature before use.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer (e.g., PBS for cell culture)
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final working concentration of this compound and the final concentration of DMSO that is compatible with your experimental system (typically ≤ 0.5%).
-
In a sterile conical tube, add the required volume of pre-warmed PBS.
-
While vortexing the PBS at a medium speed, slowly add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing is crucial to prevent localized high concentrations and subsequent precipitation.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration of this compound is likely too high for that buffer system.
-
Protocol 3: Solubility Enhancement of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Experimental buffer (e.g., Tris-HCl, pH 7.5)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired buffer at a concentration known to be effective for similar steroid hormones (e.g., 5-10% w/v).
-
While stirring the HP-β-CD solution, add the this compound powder in small increments.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
After stirring, centrifuge the solution at high speed to pellet any undissolved this compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
The concentration of dissolved this compound in the supernatant should be determined analytically using a validated method such as HPLC.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing a this compound working solution.
References
- 1. researchgate.net [researchgate.net]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. iwaponline.com [iwaponline.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Degradation of this compound (GES)-17α-ethinylestradiol (EE2) mixture by electrochemical oxidation. | Semantic Scholar [semanticscholar.org]
- 7. Degradation of this compound (GES)-17α-ethinylestradiol (EE2) mixture by electrochemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
Troubleshooting inconsistent results in Gestodene in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during in vitro studies with Gestodene.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable cell viability results with this compound treatment?
A1: Inconsistent cell viability results can stem from several factors:
-
Cell Line Heterogeneity: Cancer cell lines are known for their genetic instability and can evolve in culture, leading to different subclones with varying sensitivities to this compound.[1][2][3][4] It is crucial to use cell lines from a reliable source and to regularly characterize them.
-
Metabolic Activity of Cells: Assays like the MTT assay measure metabolic activity, not directly cell death. This compound could alter the metabolic state of the cells, leading to misleading results. Consider using an orthogonal method to confirm viability, such as a dye exclusion assay (e.g., Trypan Blue) or a real-time cytotoxicity assay.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own effects on cell viability, especially at higher concentrations. Always include a vehicle control in your experiments.
-
Serum Components: Fetal Bovine Serum (FBS) and other sera contain endogenous hormones and growth factors that can interfere with the action of this compound.[5][6][7][8] Consider using charcoal-stripped serum to minimize this interference.
Q2: My results for Progesterone Receptor (PR) activation by this compound are not consistent.
A2: Variability in PR activation assays can be due to:
-
Receptor Expression Levels: The level of PR expression can vary between different cell lines and even within the same cell line at different passages.[9] Regularly verify PR expression levels using techniques like qPCR or Western blotting.
-
Cross-reactivity with other Receptors: this compound can also bind to other steroid receptors, such as the androgen, glucocorticoid, and mineralocorticoid receptors.[10][11] This can lead to off-target effects that may influence your reporter assay. Use specific antagonists for other receptors to confirm that the observed effect is PR-mediated.
-
Metabolism of this compound: The parent this compound compound is a potent progestin. However, its metabolism within the cell can influence its activity. The metabolic capacity of your chosen cell line can therefore affect the outcome.
Q3: I am observing unexpected estrogenic effects in my experiments with this compound. Why is this happening?
A3: While this compound itself has little to no affinity for the estrogen receptor (ER), it can be metabolized by cells into A-ring reduced derivatives that do have estrogenic activity.[12] This can lead to the activation of estrogen-responsive genes and pathways. To investigate this, you can:
-
Use an ER antagonist (e.g., Fulvestrant) to see if the observed estrogenic effects are blocked.
-
Analyze the metabolic profile of this compound in your cell line using techniques like LC-MS to identify the presence of estrogenic metabolites.
Q4: The effect of this compound on my signaling pathway of interest (e.g., MAPK/ERK) is not reproducible.
A4: Inconsistent effects on signaling pathways can be attributed to:
-
Cell Culture Conditions: The activation state of signaling pathways can be highly sensitive to culture conditions such as cell density, serum concentration, and passage number. Standardize these parameters as much as possible.
-
Complex Receptor Cross-Talk: As this compound can interact with multiple receptors, it can trigger a complex network of signaling events. The final output on a specific pathway like MAPK/ERK may depend on the balance of signals from different receptors in your particular cell model.
-
Duration of Treatment: The effect of this compound on signaling pathways can be transient or sustained. Perform a time-course experiment to identify the optimal time point for observing the effect.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Data
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability/Heterogeneity | 1. Obtain cell lines from a reputable cell bank. 2. Perform regular cell line authentication (e.g., STR profiling). 3. Use cells at a consistent and low passage number.[1][2][3][4] |
| Assay-Specific Artifacts | 1. Use a secondary, mechanistically different viability assay to confirm results (e.g., pair a metabolic assay with a membrane integrity assay). 2. Ensure that the assay endpoint is within the linear range. |
| Solvent Toxicity | 1. Determine the maximum non-toxic concentration of your solvent (e.g., DMSO) for your specific cell line. 2. Always include a vehicle control group in your experimental design.[13] |
| Serum Interference | 1. Switch to charcoal-stripped serum to remove endogenous steroids.[5][6][7][8] 2. If possible, adapt cells to serum-free media. |
| This compound Degradation | 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at the recommended temperature and protect from light.[14][15][16][17][18] |
Issue 2: Variable Hormone Receptor Activation Results
| Potential Cause | Troubleshooting Steps |
| Low or Variable Receptor Expression | 1. Confirm the expression of the target receptor (e.g., PR, AR, ER) in your cell line using qPCR or Western blot. 2. Consider using a cell line known to have stable and high expression of the receptor of interest. |
| Receptor Cross-Reactivity | 1. Use specific receptor antagonists to confirm the involvement of your target receptor. 2. Test a range of this compound concentrations, as cross-reactivity is more likely at higher concentrations.[9] |
| Promoter Context in Reporter Assays | 1. Ensure the reporter construct you are using is appropriate for the cell line and the specific hormone response element. 2. Consider using multiple reporter constructs with different response elements to confirm the specificity of the response. |
| Metabolism to Active/Inactive Forms | 1. If unexpected activity is observed (e.g., estrogenic), co-treat with an inhibitor of relevant metabolic enzymes (if known). 2. Analyze for the presence of metabolites using LC-MS.[12] |
Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Relative Binding Affinity (%) | Reference Compound |
| Progesterone Receptor (PR) | High | Progesterone |
| Androgen Receptor (AR) | Moderate | Dihydrotestosterone |
| Glucocorticoid Receptor (GR) | Low to Moderate | Dexamethasone |
| Mineralocorticoid Receptor (MR) | Moderate | Aldosterone |
| Estrogen Receptor (ER) | Very Low/Negligible | Estradiol |
Note: Relative binding affinities can vary depending on the specific assay conditions and tissue/cell source.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Progesterone Receptor Transactivation Assay
-
Cell Transfection: Co-transfect cells with a progesterone receptor expression vector and a reporter vector containing a progesterone response element (PRE) upstream of a luciferase gene.
-
Treatment: After transfection, treat the cells with various concentrations of this compound, a known PR agonist (positive control), and a vehicle control.
-
Cell Lysis: After the desired incubation period, lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Data Analysis: Express the results as fold induction over the vehicle control.
Visualizations
References
- 1. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 2. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.harvard.edu [news.harvard.edu]
- 4. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PGE2 Supplementation of Oocyte Culture Media Improves the Developmental and Cryotolerance Performance of Bovine Blastocysts Derived From a Serum-Free in vitro Production System, Mirroring the Inner Cell Mass Transcriptome [frontiersin.org]
- 7. biocompare.com [biocompare.com]
- 8. Interactions between type of culture medium and addition of serum on development and gene expression of bovine blastocysts produced in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 10. The clinical relevance of progestogens in hormonal contraception: Present status and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oestrogenic effects of this compound, a potent contraceptive progestin, are mediated by its A-ring reduced metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Issues arising when interpreting results from an in vitro assay for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of this compound (GES)-17α-ethinylestradiol (EE2) mixture by electrochemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Degradation of this compound (GES)-17α-ethinylestradiol (EE2) mixture by electrochemical oxidation. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Optimizing Gestodene dosage for ovulation inhibition in rodent models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Gestodene to study ovulation inhibition in rodent models.
Troubleshooting Guide
This section addresses common issues that may arise during experimental procedures.
| Question | Possible Causes & Solutions |
| Why am I observing inconsistent or incomplete ovulation inhibition? | 1. Inadequate Dosage: this compound is a highly potent progestin, but an effective dose has not been formally established in common rodent models. The required dose can vary between species (rat vs. mouse) and even strains. Solution: Conduct a pilot dose-response study to determine the minimal effective dose for your specific model. Start with a range informed by studies using other potent progestins (see --INVALID-LINK-- for a comparative table) and assess ovulation status via vaginal cytology and ovarian histology. 2. Inappropriate Administration Route or Frequency: Oral gavage can lead to dose variability due to stress or incomplete delivery. Subcutaneous injections may have variable absorption rates depending on the vehicle used.[1] Solution: For consistent delivery, consider subcutaneous (SC) injection with a suitable vehicle (e.g., sesame oil). If oral administration is necessary, ensure personnel are highly proficient in gavage techniques to minimize stress and ensure accurate dosing.[2] Depending on the vehicle and clearance rate, twice-daily administration may be needed to maintain suppressive hormone levels.[3] 3. Animal Stress: High levels of stress from handling, housing conditions, or procedural factors can disrupt the regular estrous cycle and interfere with experimental outcomes.[4] Solution: Acclimatize animals to handling and procedures before the study begins. Maintain a consistent light-dark cycle, minimize noise, and use the least stressful administration route feasible.[4] |
| How can I be certain that ovulation is truly inhibited and not just delayed? | 1. Reliance on Vaginal Smears Alone: While vaginal cytology is excellent for tracking the estrous cycle, it is an indirect measure. A persistent diestrus smear suggests ovulation inhibition but does not definitively confirm the absence of follicular development and luteinization.[5] Solution: At the experiment's endpoint, harvest ovarian tissue for histological analysis. The absence of fresh corpora lutea is the definitive confirmation of anovulation. Blood serum analysis for progesterone levels can also confirm the absence of a luteal phase.[6][7] 2. Timing of Assessment: Ovulation may only be delayed rather than fully suppressed, especially at lower doses. Solution: Continue daily monitoring of the estrous cycle for a sufficient duration to ensure the cycle is arrested and does not resume. |
| My animals are showing signs of distress or adverse effects. What should I do? | 1. Vehicle Irritation: The vehicle used for injection or gavage may cause local irritation, inflammation, or distress. Solution: Ensure the chosen vehicle (e.g., sesame oil, sterile saline with a solubilizing agent) is non-irritating and biocompatible. Check for signs of inflammation at the injection site. 2. Gavage-Related Stress/Injury: Oral gavage is a stressful procedure and can cause esophageal or gastric injury if performed incorrectly.[2] Solution: Ensure operators are properly trained and use appropriately sized, soft-tipped gavage needles. Consider alternative methods like voluntary consumption in a palatable medium if feasible.[2] 3. Systemic Progestogenic Effects: High doses of progestins can have systemic effects. Solution: Use the lowest effective dose determined in your pilot study. Monitor animals daily for changes in weight, behavior, and general appearance. Consult with veterinary staff if adverse signs are observed. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in ovulation inhibition?
This compound is a potent synthetic progestogen that primarily prevents ovulation by suppressing the hypothalamic-pituitary-gonadal (HPG) axis. It mimics the action of progesterone, leading to negative feedback that reduces the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. The absence of the mid-cycle LH surge is the direct cause of ovulation failure.[6]
Additionally, this compound induces changes in the reproductive tract that are unfavorable for conception, such as thickening of the cervical mucus and alterations to the endometrium, though the primary experimental endpoint is typically the direct inhibition of ovulation.
Q2: What is a recommended starting dose for this compound in rats or mice?
Currently, there is a lack of published data establishing a specific optimal dose of this compound alone for ovulation inhibition in rodent models. This compound's potency has been established in humans, where an oral dose of 30-40 µ g/day is sufficient for ovulation inhibition.[6][8] However, direct extrapolation to rodents is not recommended due to significant differences in metabolism and body weight.
Researchers should perform a dose-finding study. As a starting point for designing such a study, the following table summarizes doses of other potent synthetic progestins used to disrupt the estrous cycle and inhibit fertility in rodents.
| Compound | Species | Dosage | Route | Observed Effect |
| Levonorgestrel | Rat | 0.7 mL of 1.5mg/100mL solution | Oral Gavage | Disrupted estrous cycle; prolonged diestrus |
| Levonorgestrel | Rat | 8 - 32 µg (single dose) | Subcutaneous | Dose-dependent pharmacokinetics studied |
| Levonorgestrel | Brandt's Vole | 2 mg/kg | Oral Gavage | Reproductive inhibition |
| Desogestrel | Mouse | "2-fold human dose" in OC | Oral Gavage | Ovulation suppression |
| Ethinyl Estradiol | Rat | 0.03 mg/kg (twice daily) | Oral Gavage | Significant ovulation inhibition |
Q3: Which administration route is best for this compound in a rodent study?
The choice of administration route depends on the experimental design, the chosen vehicle, and the desired pharmacokinetic profile.
-
Subcutaneous (SC) Injection: This is often the preferred route for consistent, long-lasting delivery and bypasses the first-pass metabolism in the liver. It generally causes less stress than oral gavage. A depot can be formed using an oil-based vehicle (e.g., sesame oil), allowing for less frequent administration.
-
Oral Gavage: This route mimics human oral administration but can be stressful for the animals and may lead to dosing inaccuracies if not performed correctly.[2] It also subjects the compound to first-pass metabolism.
-
Slow-Release Pellets/Implants: For long-term studies requiring constant hormone levels, a subcutaneously implanted slow-release pellet is the most stable and least stressful method after the initial minor surgical procedure.
Q4: How do I properly monitor the rodent estrous cycle to assess the effect of this compound?
Daily monitoring via vaginal cytology is the standard, minimally invasive method.[5] The estrous cycle in rodents lasts 4-5 days and consists of four distinct phases, identifiable by the relative proportions of three cell types in a vaginal smear: nucleated epithelial cells, cornified epithelial cells, and leukocytes.[5]
-
Proestrus: Primarily nucleated epithelial cells.
-
Estrus: Predominantly cornified, anucleated epithelial cells. Ovulation occurs during this phase.
-
Metestrus: A mix of cornified cells and leukocytes.
-
Diestrus: Primarily leukocytes, with few epithelial cells.
Successful ovulation inhibition with this compound should result in the animal entering and remaining in a state of Diestrus .
Experimental Protocols
Protocol 1: Vaginal Cytology for Estrous Cycle Monitoring
-
Preparation: Prepare microscope slides, a pipette with a fire-polished tip (or a sterile swab), and a small beaker of sterile saline (0.9% NaCl).
-
Sample Collection: Securely handle the rat or mouse. Gently insert the tip of the pipette or a saline-moistened swab a few millimeters into the vagina.
-
Lavage/Swab: Dispense and aspirate a small amount of saline (10-20 µL) 2-3 times to collect cells. Alternatively, gently rotate the swab against the vaginal wall.[5]
-
Slide Preparation: Expel the saline/cell suspension onto a clean microscope slide and spread it into a thin layer. Allow the slide to air-dry completely.
-
Staining: Stain the dried smear with a staining solution (e.g., 0.1% Crystal Violet or a commercial Wright-Giemsa stain) for 1-2 minutes. Gently rinse with deionized water and allow to dry.
-
Microscopy: Observe the slide under a light microscope (10x and 40x objectives). Identify the predominant cell types to determine the estrous cycle stage based on the criteria described in the FAQ.
-
Tracking: Record the stage for each animal daily to establish a baseline cycle before administration and to monitor the effects of this compound treatment.
Protocol 2: Ovarian Histology for Confirmation of Anovulation
-
Tissue Collection: At the end of the experiment, euthanize the animal according to IACUC-approved procedures. Immediately perform a laparotomy to expose the reproductive tract.
-
Ovary Excision: Carefully excise the ovaries, trimming away any adhering fat and connective tissue.
-
Fixation: Place the ovaries in a labeled cassette and immerse in a fixative solution, such as 10% neutral buffered formalin, for at least 24 hours.
-
Processing & Embedding: Following fixation, dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Using a microtome, cut serial sections of the ovary at a thickness of 5-7 µm.
-
Staining: Mount the sections on microscope slides and stain with Hematoxylin and Eosin (H&E) to visualize cellular structures.
-
Analysis: Examine the stained sections under a light microscope. The primary indicator of ovulation inhibition is the complete absence of newly formed corpora lutea (CLs) . The presence of follicles at various stages of development (primordial, primary, secondary, antral) without CLs confirms follicular activity but a failure to ovulate.
Visualizations
Caption: Experimental workflow for a rodent ovulation inhibition study.
Caption: this compound's inhibitory signaling pathway on the HPG axis.
References
- 1. Contraceptive-induced impairment: a rodent model study of levonorgestrel and DMPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-centre, open-label, randomised study of ovulation inhibition with three transdermal contraceptive patches, each containing different amounts of ethinyl estradiol and this compound in healthy, young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovulation inhibition by estetrol in an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum Nestorone and ethinyl estradiol levels, and ovulation inhibition in women using three different dosage combinations of a Nestorone progestogen-ethinyl estradiol contraceptive vaginal ring on a bleeding-signaled regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staging of the estrous cycle and induction of estrus in experimental rodents: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ovulation by low-dose monophasic contraceptive containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined ethinylestradiol/gestodene contraceptive patch: two-center, open-label study of ovulation inhibition, acceptability and safety over two cycles in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of ovulation by a new low-dose monophasic contraceptive containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gestodene in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gestodene in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions for cell culture experiments?
A1: Proper preparation and storage of this compound stock solutions are critical to ensure experimental reproducibility. It is recommended to prepare a high-concentration stock solution in a suitable solvent and store it under appropriate conditions.
-
Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture applications, sterile DMSO is a common choice.
-
Stock Concentration: Prepare a stock solution at a concentration of 10-100 mM. This allows for small volumes to be added to your culture medium, minimizing the final solvent concentration. The final DMSO concentration in the culture medium should ideally be below 0.1% to avoid solvent-induced cellular stress.
-
Preparation Protocol:
-
Weigh out the desired amount of this compound powder (≥98% purity via HPLC is recommended) in a sterile environment.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Ensure complete dissolution by gentle vortexing or pipetting.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C, protected from light. When stored correctly, stock solutions should be stable for several months.
Q2: What is the known stability of this compound in cell culture media?
A2: Currently, there is limited published data specifically detailing the half-life and degradation rate of this compound in common cell culture media (e.g., DMEM, RPMI-1640) at 37°C. However, based on the stability of other steroid hormones, it is reasonable to assume that some level of degradation may occur over extended incubation periods. Factors that can influence stability include media composition, pH, light exposure, and the presence of cellular enzymes if cells are present. It has been noted that the greatest degradation of some compounds in solution occurs in combination with hormones like this compound and estradiol, particularly under UV radiation.[1]
Q3: What are the primary metabolites of this compound, and are they biologically active?
A3: Yes, the metabolites of this compound are biologically active and can significantly influence experimental outcomes. The primary metabolism of this compound occurs via A-ring reduction, leading to the formation of 3β,5α-tetrahydrothis compound (3β,5α-THGSD) and 3α,5α-tetrahydrothis compound (3α,5α-THGSD).[2][3]
-
Estrogenic Activity: While this compound itself does not bind to the estrogen receptor (ER), its A-ring reduced metabolites, particularly 3β,5α-THGSD, exhibit estrogenic activity by binding to and activating the ER.[2][4] This can lead to off-target effects in cells expressing the ER.
-
Other Receptor Interactions: Unchanged this compound has a high affinity for the progesterone receptor (PR) and also binds to the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[5][6][7]
Q4: Can this compound adsorb to plasticware used in cell culture?
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or diminishing biological effect of this compound over time in long-term culture. | Degradation of this compound: The compound may be degrading in the culture medium at 37°C. | 1. Replenish Media: Change the cell culture medium and re-add fresh this compound every 24-48 hours. 2. Verify Concentration: If possible, quantify the concentration of this compound in your culture supernatant over time using HPLC to determine its stability under your specific experimental conditions. 3. Lower Serum Concentration: If using fetal bovine serum (FBS), consider if enzymes present could be metabolizing the this compound. Using charcoal-stripped FBS can reduce the concentration of endogenous steroids but may not eliminate enzymatic activity. |
| Unexpected estrogenic effects observed in cells. | Metabolism of this compound: Your cells may be metabolizing this compound into its estrogenic A-ring reduced metabolites. | 1. Confirm ER Expression: Verify if your cell line expresses the estrogen receptor. 2. Use an ER Antagonist: As a control, co-treat cells with this compound and an ER antagonist (e.g., fulvestrant) to see if the unexpected effects are blocked.[2] 3. Test Metabolites Directly: If available, test the effects of 3β,5α-THGSD and 3α,5α-THGSD directly on your cells to confirm their activity. |
| High variability between replicate experiments. | Inconsistent Stock Solution: Repeated freeze-thaw cycles of the stock solution or improper storage may have led to degradation or precipitation. | 1. Use Single-Use Aliquots: Always use fresh, single-use aliquots of your this compound stock solution for each experiment. 2. Ensure Complete Dissolution: Before adding to the medium, ensure the thawed stock solution is completely dissolved. You can gently vortex the vial. 3. Adsorption to Plasticware: Consider the possibility of inconsistent adsorption to plasticware. Prepare a master mix of the final medium containing this compound to ensure equal concentration across all wells or flasks. |
| Cells show signs of stress or death at expected non-toxic concentrations. | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Calculate Final Solvent Concentration: Ensure the final solvent concentration is well below toxic levels (typically <0.1% for DMSO). 2. Include a Vehicle Control: Always include a vehicle control group in your experiments (cells treated with the same concentration of solvent as the this compound-treated group) to account for any solvent-induced effects. |
Data Presentation
Table 1: Receptor Binding Affinity of this compound and its Metabolites
| Compound | Progesterone Receptor (PR) | Estrogen Receptor (ER) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | High | No measurable affinity[7] | Binds[5] | Binds[5] | Binds[5] |
| 3β,5α-THGSD | Not reported | Binds with relatively high affinity[2] | Not reported | Not reported | Not reported |
| 3α,5α-THGSD | Not reported | Binds with lower affinity than 3β,5α-THGSD[2] | Not reported | Not reported | Not reported |
This table summarizes qualitative binding data from multiple sources. Quantitative binding affinities (e.g., Ki, IC50) may vary between studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (purity ≥98%)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder. For a 10 mM stock solution, this would be 3.104 mg per mL of DMSO.
-
Transfer the powder to a sterile polypropylene tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile polypropylene cryovials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, polypropylene tubes
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration you use in your experiments.
-
Aliquot this solution into several sterile polypropylene tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC method. Several HPLC methods for this compound quantification have been published and can be adapted for this purpose.[10][11]
-
Plot the concentration of this compound versus time to determine its degradation profile and calculate its half-life in your specific culture medium.
Mandatory Visualizations
Caption: this compound metabolism and signaling pathways.
Caption: Experimental workflow for long-term cell culture with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. Metabolism of this compound in human liver cytosol and microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oestrogenic effects of this compound, a potent contraceptive progestin, are mediated by its A-ring reduced metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent contraceptive this compound exerts insulinotropic effects through its a-ring reduced metabolites with intrinsic estrogen-like activity in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Editorial for the Special Issue “Processes in 2023” [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Gestodene in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Gestodene in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent synthetic progestogen, a type of hormone that mimics the effects of natural progesterone.[1][2] Its primary mechanism of action is to bind to and activate the progesterone receptor (PR), a ligand-dependent transcription factor that regulates gene expression.[2][3][4] This interaction is responsible for its contraceptive effects, which include inhibiting ovulation and altering the uterine lining.[2][4][5]
Q2: What are the known off-target effects of this compound?
A2: this compound can bind to other steroid hormone receptors, leading to off-target effects. Studies have shown that it has a marked affinity for the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[6][7][8] It exhibits weak androgenic and glucocorticoid activity.[1][6] Unlike natural progesterone, which is anti-androgenic, this compound can have androgenic effects.[6] It has also been shown to act as a competitive aldosterone inhibitor due to its binding to the MR.[9] Importantly, this compound itself does not show measurable affinity for the estrogen receptor (ER), but its metabolites can have estrogenic effects.[7][10][11] A novel intracellular binding site for this compound, distinct from the conventional progesterone receptor, has also been identified in human breast cancer cells.[12]
Q3: At what concentrations are off-target effects typically observed?
A3: Off-target effects are concentration-dependent. While physiological concentrations (e.g., 10⁻¹⁰ M) of synthetic progestins like this compound primarily mediate their effects through the progesterone receptor, higher pharmacological concentrations (e.g., 10⁻⁶ M) can lead to cross-reactivity with other receptors, such as the estrogen receptor.[13] It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes on-target activity while minimizing off-target effects in your specific cellular model.
Q4: How can I minimize off-target effects in my cell culture experiments?
A4: Several strategies can be employed:
-
Use Charcoal-Stripped Serum: Standard fetal bovine serum (FBS) contains endogenous steroid hormones that can interfere with your experiments. Using charcoal-stripped FBS, which has been treated to remove these lipophilic molecules, is critical for reducing background hormonal noise.[14]
-
Optimize this compound Concentration: As mentioned, use the lowest effective concentration of this compound to elicit the desired progestogenic response. A thorough dose-response analysis is essential.
-
Use Receptor-Specific Antagonists: To confirm that the observed effects are mediated by a specific off-target receptor, use a selective antagonist for that receptor (e.g., an anti-androgen like flutamide if androgenic effects are suspected).
-
Choose Appropriate Cell Lines: Select cell lines that have a well-characterized expression profile of steroid hormone receptors. For example, a cell line with high PR expression and low AR/GR expression would be preferable for studying progestogenic effects.
-
Control for Metabolites: Be aware that this compound can be metabolized by cells into derivatives with different receptor binding profiles.[11][15] Consider analyzing for key metabolites if unexpected estrogenic effects are observed.
Troubleshooting Guide
Problem 1: I am observing unexpected androgenic or glucocorticoid-like effects in my assay.
| Possible Cause | Troubleshooting Step |
| Off-target receptor activation | This compound is known to bind to the androgen and glucocorticoid receptors.[6][8] |
| Solution 1: Perform a dose-response curve to find a concentration that is selective for the progesterone receptor. | |
| Solution 2: Include a control with a specific antagonist for the androgen receptor (e.g., bicalutamide) or glucocorticoid receptor (e.g., mifepristone) to see if the effect is blocked. | |
| Solution 3: Use a cell line with lower expression levels of the off-target receptor. |
Problem 2: My control cells (no this compound) are showing a progestogenic response.
| Possible Cause | Troubleshooting Step |
| Endogenous hormones in serum | Standard fetal bovine serum (FBS) contains steroid hormones that can activate the progesterone receptor. |
| Solution: Switch to charcoal-stripped FBS for all experiments involving steroid hormones to remove endogenous steroids.[14] Ensure the stripping process is effective, as variability exists between lots and preparation methods.[16] |
Problem 3: I am seeing estrogenic effects, but this compound shouldn't bind to the estrogen receptor.
| Possible Cause | Troubleshooting Step |
| Metabolism of this compound | This compound can be metabolized into A-ring reduced derivatives, which have been shown to bind to and activate the estrogen receptor.[11][15] |
| Solution 1: Use an estrogen receptor antagonist (e.g., fulvestrant/ICI 182,780) to confirm that the observed effect is ER-mediated.[11] | |
| Solution 2: Consider using inhibitors of steroid metabolism (e.g., a 5α-reductase inhibitor) to prevent the formation of estrogenic metabolites.[15] | |
| Solution 3: Analyze cell culture media for the presence of this compound metabolites using techniques like HPLC or mass spectrometry. |
Quantitative Data Summary
The following table summarizes the relative binding affinity (RBA) of this compound and progesterone to various steroid hormone receptors. The data is compiled from competitive binding assays.
| Receptor | This compound (RBA) | Progesterone (RBA) | Reference Compound (100%) | Notes |
| Progesterone Receptor (PR) | High Affinity | High Affinity | Progesterone | This compound shows very similar binding behavior to progesterone for the PR.[7] |
| Androgen Receptor (AR) | Marked Affinity | Low Affinity | Dihydrotestosterone | This compound has a significantly higher affinity for the AR compared to progesterone.[6] |
| Glucocorticoid Receptor (GR) | Marked Affinity | Low Affinity | Dexamethasone | This compound binds to the GR, whereas progesterone has low binding.[6] |
| Mineralocorticoid Receptor (MR) | Marked Affinity (350%) | Marked Affinity | Aldosterone | This compound shows a remarkably high binding affinity for the MR.[7] |
| Estrogen Receptor (ER) | No Measurable Affinity | No Measurable Affinity | Estradiol | This compound itself does not bind to the ER.[7][10] However, its metabolites can.[11] |
Experimental Protocols
Protocol 1: Preparation of Charcoal-Stripped Fetal Bovine Serum (FBS)
This protocol describes a common method for removing endogenous steroid hormones from FBS using dextran-coated charcoal.
Materials:
-
Fetal Bovine Serum (FBS)
-
Activated Charcoal (e.g., Norit-A)
-
Dextran T-70
-
Sucrose, MgCl₂, HEPES buffer
-
Sterile, low endotoxin deionized water
-
Centrifuge
-
Sterile filters (0.45 µm and 0.2 µm)
Procedure:
-
Prepare Dextran-Coated Charcoal (DCC) Suspension:
-
Charcoal Treatment:
-
Use a volume of the DCC suspension equivalent to the volume of FBS to be stripped.
-
Pellet the charcoal by centrifugation (e.g., 500 x g for 10 minutes).[17]
-
Discard the supernatant and add the FBS to the charcoal pellet.
-
Vortex thoroughly to create a slurry.
-
-
Incubation:
-
Removal of Charcoal:
-
Centrifuge the mixture at a higher speed (e.g., 3000 rpm or higher) for 10-15 minutes to pellet the charcoal.[18] This step may need to be repeated to remove all charcoal fines.
-
-
Sterilization:
-
Carefully decant the supernatant (the stripped serum).
-
Perform a pre-filtration step using a 0.45 µm filter, followed by sterile filtration through a 0.2 µm filter into a sterile storage bottle.[17]
-
-
Storage:
-
Store the charcoal-stripped FBS at -20°C.
-
Protocol 2: Reporter Gene Assay to Measure Receptor Activation
This protocol provides a general workflow for using a luciferase-based reporter assay to quantify the activation of a specific steroid hormone receptor (e.g., PR, AR, GR) by this compound.
Materials:
-
Mammalian cell line appropriate for the receptor of interest (e.g., T47D for PR).
-
Cell culture medium with charcoal-stripped FBS.
-
Plasmid DNA:
-
Reporter plasmid containing hormone response elements (HREs) upstream of a luciferase gene (e.g., PRE-Luc).
-
Expression plasmid for the receptor of interest (if not endogenously expressed).
-
Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase).
-
-
Transfection reagent.
-
This compound and any antagonists.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the reporter plasmid, receptor expression plasmid (if needed), and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Hormone Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing charcoal-stripped FBS.
-
Add this compound at various concentrations (to generate a dose-response curve).
-
Include appropriate controls: vehicle control (e.g., DMSO), positive control (the natural ligand for the receptor), and antagonist controls (this compound + specific antagonist).
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry:
-
Measure the luciferase activity in the cell lysates using a luminometer according to the assay kit's instructions.
-
If using a normalization plasmid, measure its activity as well (e.g., β-galactosidase assay).
-
-
Data Analysis:
-
Normalize the luciferase activity to the activity of the control plasmid.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Visualizations
Caption: General workflow for investigating this compound's off-target effects.
Caption: this compound's primary and major off-target receptor interactions.
Caption: Decision tree for troubleshooting unexpected estrogenic activity.
References
- 1. What is this compound? - The Lowdown [thelowdown.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New progestins--clinical experiences: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of binding of this compound to estrogen receptor in human breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The oestrogenic effects of this compound, a potent contraceptive progestin, are mediated by its A-ring reduced metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The growth inhibition of human breast cancer cells by a novel synthetic progestin involves the induction of transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 14. Charcoal-Stripped FBS | Thermo Fisher Scientific - US [thermofisher.com]
- 15. The synthetic progestin, this compound, affects functional biomarkers in neonatal rat osteoblasts through an estrogen receptor-related mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atlasbio.com [atlasbio.com]
- 18. charcoal-stripped serum - Cell Biology [protocol-online.org]
Enhancing the bioavailability of Gestodene in oral administration to lab animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of Gestodene in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound in lab animals?
This compound, a synthetic progestin, is a poorly water-soluble compound. This low aqueous solubility is a primary factor limiting its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Consequently, this can lead to low and variable oral bioavailability.[1][2] Another potential challenge is first-pass metabolism in the liver. In humans, this compound is metabolized by the cytochrome P450 enzyme CYP3A4.[3][4] While specific data on the metabolic pathways in common lab animals like rats is limited, significant first-pass metabolism can reduce the amount of active drug reaching systemic circulation.
Q2: What are the most promising formulation strategies to enhance this compound's oral bioavailability?
For poorly soluble drugs like this compound, several advanced formulation strategies can be employed to improve oral bioavailability. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption and maintains the drug in a solubilized state.[5][6][7]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug. SLNs can protect the drug from degradation in the GI tract, enhance its uptake by the lymphatic system, and provide controlled release.[8][9][10][11]
-
Amorphous Solid Dispersions: By dispersing this compound in a polymeric carrier in an amorphous state, its dissolution rate and solubility can be significantly increased compared to its crystalline form.[12][13]
Q3: Are there specific excipients that are recommended for formulating this compound for oral administration in rats?
While specific excipient combinations for this compound in rats are not extensively published, general principles for formulating poorly soluble drugs can be applied. The selection of excipients is critical for the success of formulations like SEDDS and SLNs.
-
For SEDDS: Common components include oils (e.g., medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, propylene glycol).[1][5]
-
For SLNs: Suitable solid lipids include Compritol® 888 ATO and glyceryl monostearate. Surfactants like Poloxamer 188 and Tween® 80 are often used as stabilizers.[8][14]
-
For Solid Dispersions: Polymers such as HPMCAS (hydroxypropyl methylcellulose acetate succinate) and PVP (polyvinylpyrrolidone) are commonly used.[12][13]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability with a Standard Suspension Formulation
| Potential Cause | Troubleshooting Steps |
| Poor dissolution of this compound in the GI tract. | 1. Particle Size Reduction: Micronize the this compound powder to increase the surface area for dissolution. 2. Formulation Enhancement: Consider formulating this compound as a SEDDS, SLN, or amorphous solid dispersion to improve its solubility and dissolution rate. |
| Inconsistent Dosing. | 1. Homogeneity of Suspension: Ensure the suspension is uniformly mixed before each administration. Use a vortex mixer or sonicator. 2. Gavage Technique: Verify that the oral gavage technique is consistent and accurate to prevent dosing errors or reflux.[15] |
| First-Pass Metabolism. | 1. Lipid-Based Formulations: Utilize lipid-based formulations like SEDDS or SLNs, which can promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism. |
| Food Effects. | 1. Standardize Feeding: Fast the animals overnight before dosing to minimize variability in GI physiology. Ensure consistent access to water.[15] |
Issue 2: Physical Instability of the Formulation (e.g., Precipitation, Aggregation)
| Potential Cause | Troubleshooting Steps |
| Precipitation of this compound from a liquid formulation. | 1. Optimize Excipients: For SEDDS, screen different oils, surfactants, and co-solvents to find a combination that provides optimal solubilization of this compound. 2. Check Drug Loading: The concentration of this compound may be too high for the chosen vehicle. Reduce the drug loading and reassess solubility. |
| Aggregation of SLNs. | 1. Optimize Surfactant Concentration: The amount of surfactant may be insufficient to stabilize the nanoparticles. Increase the surfactant concentration and evaluate particle size and stability over time. 2. Zeta Potential: Measure the zeta potential of the SLNs. A higher absolute value (e.g., > |20| mV) indicates better colloidal stability. Consider using a charged surfactant if necessary. |
Quantitative Data Summary
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 100 (Reference) |
| SEDDS | 10 | 200 ± 50 | 1.0 ± 0.3 | 1250 ± 300 | 500 |
| SLN | 10 | 150 ± 40 | 1.5 ± 0.4 | 1500 ± 350 | 600 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) of this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, propylene glycol).
-
Select the excipients that show the highest solubility for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and co-solvent in different ratios.
-
Visually observe the formation of a clear, isotropic mixture.
-
Identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-solvent based on the optimized ratio from the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Gently heat (e.g., to 40°C) and stir until a clear, homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium (e.g., distilled water or simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the SEDDS to an aqueous medium with gentle agitation and record the time taken to form a stable emulsion.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Dissolve this compound and a solid lipid (e.g., Compritol® 888 ATO) by heating to approximately 5-10°C above the melting point of the lipid.
-
Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the lipid phase.
-
-
Formation of a Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., using an Ultra-Turrax®) for a few minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization of the SLNs:
-
Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Entrapment Efficiency: Determine the amount of this compound encapsulated within the SLNs by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a validated analytical method (e.g., HPLC).
-
Protocol 3: Oral Administration to Rats and Pharmacokinetic Study
-
Animal Handling:
-
Use adult male or female Wistar or Sprague-Dawley rats.
-
House the animals under standard laboratory conditions.
-
Fast the animals overnight (8-12 hours) before oral administration, with free access to water.[16]
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable solvent extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Calculate the relative bioavailability of the enhanced formulations compared to the standard suspension.
-
Visualizations
Caption: Workflow for SEDDS formulation and evaluation.
Caption: Troubleshooting low oral bioavailability.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Metabolism of this compound in human liver cytosol and microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the progestogens, this compound, 3-keto desogestrel, levonorgestrel, norethisterone and norgestimate on the oxidation of ethinyloestradiol and other substrates by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self emulsifying drug delivery system (SEDDS) for phytoconstituents: a review. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. research.sdsu.edu [research.sdsu.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. research.fsu.edu [research.fsu.edu]
- 21. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Gestodene Immunoassay Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of antibodies used in Gestodene immunoassays. Accurate and reliable quantification of this compound is critically dependent on the specificity of the antibody used. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during antibody validation.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound immunoassay experiments, focusing on problems related to antibody specificity.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient Blocking: The blocking buffer is not effectively preventing non-specific binding of the antibody to the plate surface. 2. Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding. 3. Inadequate Washing: Residual unbound antibodies or reagents are not being sufficiently removed. 4. Cross-Reactivity: The antibody may be binding to other molecules in the sample matrix. | 1. Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking incubation time. Consider trying a different blocking agent. 2. Titrate Antibodies: Perform a dilution series for both the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. 3. Improve Washing: Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash. 4. Assess Cross-Reactivity: Test for cross-reactivity with structurally related compounds (see Cross-Reactivity Testing Protocol below). |
| Weak or No Signal | 1. Antibody Concentration Too Low: Insufficient primary or secondary antibody is being used. 2. Inactive Antibody: The antibody may have degraded due to improper storage or handling. 3. Incorrect Antibody Pair (for sandwich ELISA): The capture and detection antibodies may be binding to the same epitope. 4. Suboptimal Assay Conditions: Incubation times or temperatures may not be optimal for binding. | 1. Optimize Antibody Concentration: Titrate the primary and secondary antibodies to find the optimal concentrations. 2. Verify Antibody Activity: Test the antibody with a known positive control for this compound. 3. Use Validated Antibody Pairs: Ensure the capture and detection antibodies recognize different epitopes on the target molecule. 4. Optimize Incubation: Increase incubation times or adjust the temperature according to the manufacturer's recommendations. |
| High Coefficient of Variation (%CV) | 1. Pipetting Inconsistency: Inaccurate or inconsistent dispensing of reagents or samples across the plate. 2. Inadequate Mixing: Reagents or samples are not uniformly mixed before addition to the wells. 3. Plate Washing Variability: Inconsistent washing across the plate. 4. Edge Effects: Temperature or evaporation gradients across the plate during incubation. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use proper pipetting techniques to ensure accuracy and precision. 2. Ensure Thorough Mixing: Gently vortex or invert all reagents and samples before use. 3. Standardize Washing: Use an automated plate washer if available. If washing manually, ensure a consistent technique for all wells. 4. Minimize Edge Effects: Avoid using the outermost wells of the plate for critical samples or standards. Ensure the plate is incubated in a humidified chamber to reduce evaporation. |
| Results Inconsistent with Expected Values | 1. Cross-Reactivity with Other Progestins: The antibody may be binding to other synthetic progestins present in the sample, leading to falsely elevated this compound concentrations.[1] 2. Matrix Effects: Components in the sample matrix (e.g., serum, plasma) may interfere with the antibody-antigen binding. | 1. Perform Cross-Reactivity Testing: Test the antibody against a panel of structurally related synthetic progestins (e.g., levonorgestrel, desogestrel, etonogestrel, norgestimate). 2. Evaluate Matrix Effects: Perform spike and recovery experiments in the relevant sample matrix to assess for interference. Consider sample dilution or extraction if significant matrix effects are observed. |
Frequently Asked Questions (FAQs)
Q1: Why is validating the specificity of my anti-Gestodene antibody crucial?
A1: this compound is a synthetic progestin that shares structural similarities with other endogenous and synthetic steroids. An antibody that is not highly specific for this compound may cross-react with these other compounds, leading to inaccurate and unreliable measurements in your immunoassay. This is particularly important when analyzing samples that may contain multiple progestins, such as in drug development studies or in clinical samples from individuals using combination oral contraceptives.
Q2: What is cross-reactivity and how is it quantified?
A2: Cross-reactivity is the ability of an antibody to bind to molecules other than its target antigen. In the context of a this compound immunoassay, this means the anti-Gestodene antibody may also bind to other structurally similar steroids. Cross-reactivity is typically quantified as a percentage, which is calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%
A lower percentage indicates higher specificity of the antibody for this compound.
Q3: What are some common steroids that may cross-react with a this compound antibody?
A3: Due to structural similarities, other synthetic progestins are the most likely cross-reactants. These include, but are not limited to:
-
Levonorgestrel
-
Desogestrel (and its active metabolite, etonogestrel)
-
Norgestimate
It is also good practice to test for cross-reactivity with endogenous steroids such as progesterone, testosterone, and cortisol, although significant cross-reactivity is less likely.
Q4: How can I be sure that my antibody is specific to this compound?
A4: A multi-pronged approach to validation is recommended. This should include:
-
Cross-Reactivity Testing: Performing a competitive ELISA with a panel of structurally related steroids to quantify the percentage of cross-reactivity.
-
Western Blot Analysis: Analyzing the binding of the antibody to a this compound-protein conjugate to confirm recognition of the hapten.
-
Spike and Recovery: Adding a known amount of this compound to your sample matrix and measuring the recovery to assess for matrix effects and accuracy.
Quantitative Data on Antibody Specificity
The following table summarizes published cross-reactivity data for a rabbit polyclonal anti-Gestodene antibody developed for a radioimmunoassay (RIA). This data can serve as a reference for the expected specificity of a high-quality anti-Gestodene antibody.
| Compound | % Cross-Reactivity |
| This compound | 100 |
| Levonorgestrel | 5[1] |
| Cortisol | < 0.03[1] |
| 17β-Estradiol | < 0.03[1] |
| Progesterone | < 0.03[1] |
| Testosterone | < 0.03[1] |
| Ethinylestradiol | < 0.03[1] |
Data from Taubert HD, et al. (1987). Development and application of a radioimmunoassay of the new progestagen this compound.[1]
Experimental Protocols
Protocol for Cross-Reactivity Testing by Competitive ELISA
This protocol outlines a method to determine the percentage of cross-reactivity of an anti-Gestodene antibody with various steroids.
Materials:
-
Anti-Gestodene primary antibody
-
This compound standard
-
Potential cross-reacting steroids (e.g., levonorgestrel, desogestrel, etonogestrel, norgestimate, progesterone)
-
This compound-HRP (or other enzyme) conjugate
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the anti-Gestodene antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting steroid in assay buffer.
-
Add the standards and cross-reactant dilutions to separate wells.
-
Add a fixed concentration of the this compound-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve for this compound by plotting absorbance versus concentration.
-
For each cross-reactant, plot absorbance versus concentration.
-
Determine the concentration of this compound and each cross-reactant that causes 50% inhibition of the maximum signal.
-
Calculate the % cross-reactivity using the formula provided in the FAQs.
-
Protocol for Antibody Specificity Validation by Western Blot of a this compound-Protein Conjugate
This protocol describes how to validate the specificity of an anti-Gestodene antibody by detecting a this compound-protein conjugate.
Materials:
-
This compound-BSA (or other carrier protein) conjugate
-
Unconjugated BSA (as a negative control)
-
Anti-Gestodene primary antibody
-
HRP-conjugated secondary antibody (specific for the primary antibody host species)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare samples of the this compound-BSA conjugate and unconjugated BSA in loading buffer.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Gestodene primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. A specific band should be observed for the this compound-BSA conjugate, while no band should be present for the unconjugated BSA.
Visualizations
Caption: Experimental workflows for validating this compound antibody specificity.
Caption: A logical workflow for troubleshooting inaccurate this compound immunoassay results.
References
Technical Support Center: Managing UV Radiation-Induced Degradation of Gestodene in Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gestodene solutions. The information provided addresses potential issues related to UV radiation-induced degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing unexpected degradation after exposure to ambient light. What could be the cause?
A1: this compound, a synthetic progestin, possesses a chromophore in its structure, specifically a conjugated enone system, which can absorb UV radiation. This absorption can lead to photochemical reactions, resulting in the degradation of the parent molecule. Even ambient laboratory light can contain sufficient UV components to initiate this process over time. It is crucial to protect this compound solutions from light to maintain their stability.
Q2: What are the likely degradation products of this compound when exposed to UV radiation?
A2: While specific degradation products of this compound under UV irradiation are not extensively documented in the public domain, based on the photochemical reactions of similar steroid structures containing a conjugated enone moiety, potential degradation pathways may include isomerization, cyclization, and oxidation. For instance, photodegradation of other steroids has been shown to result in the formation of lumi-derivatives and cleavage of side chains. It is essential to use appropriate analytical techniques, such as HPLC-MS/MS, to identify and characterize any degradation products in your specific experimental setup.
Q3: How does the choice of solvent affect the UV-induced degradation of this compound?
A3: The solvent can significantly influence the rate of photodegradation. The polarity of the solvent can affect the stability of the excited state of the this compound molecule and the pathway of degradation. Studies on other steroidal drugs have shown that the rate of photodegradation can increase in less polar solvents.[1] For example, the photodegradation of betamethasone-17 valerate was observed to be faster in methanol and acetonitrile compared to an acetonitrile/buffer mixture.[1] It is recommended to evaluate the stability of this compound in the specific solvent system used in your experiments.
Q4: Can the pH of the solution impact the stability of this compound under UV light?
A4: Yes, the pH of the solution can be a critical factor in the photodegradation of ionizable compounds. While this compound itself is not strongly ionizable, pH can influence the degradation of other components in a formulation which might in turn affect this compound's stability. For other compounds, pH has been shown to significantly affect photodegradation rates. Therefore, it is advisable to buffer your solutions and investigate the stability of this compound at the intended pH of your experiments.
Q5: What is the kinetic profile of this compound degradation under UV exposure?
A5: The photodegradation of many pharmaceutical compounds, including steroids, often follows pseudo-first-order kinetics.[2] This means the rate of degradation is proportional to the concentration of this compound. Studies on the degradation of this compound through other methods like electrochemical oxidation have also reported pseudo-first-order kinetics.[2][3][4] The specific rate constant will depend on factors such as the intensity and wavelength of the UV light, the solvent, and the temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of this compound concentration in solution. | UV-induced degradation from ambient or experimental light sources. | 1. Protect solutions from light by using amber vials or covering containers with aluminum foil.2. Work in a low-light environment or use light sources with UV filters.3. Perform a control experiment in the dark to confirm light-induced degradation. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of photodegradation products. | 1. Characterize the unknown peaks using mass spectrometry (LC-MS/MS).2. Compare the retention times with those of known potential degradation products if available.3. Adjust experimental conditions (e.g., shorter exposure time, lower light intensity) to minimize degradation. |
| Inconsistent results between experimental batches. | Variations in light exposure, solvent composition, or pH. | 1. Standardize the experimental setup to ensure consistent light exposure.2. Prepare fresh solutions for each experiment and verify solvent quality.3. Accurately control and monitor the pH of the solutions. |
| Accelerated degradation in a new solvent system. | The new solvent may promote photodegradation. | 1. Conduct a stability study of this compound in the new solvent under your experimental UV conditions.2. If degradation is significant, consider using an alternative solvent with a higher dielectric constant or one that is known to be less prone to promoting photochemical reactions.[1] |
Quantitative Data Summary
The following table summarizes kinetic data related to the degradation of this compound from a study on its electrochemical oxidation, which can provide some insight into its reactivity. Note that these are not direct UV degradation rates but indicate the molecule's susceptibility to degradation.
| Degradation Method | Kinetic Model | Rate Constant (k) | Conditions |
| Anodic Oxidation | Pseudo-first order | kGES = 0.4206 min-1 | 0.02 M Na2SO4, pH 4, 32 mA cm-2 current density |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solutions under UV Irradiation
Objective: To determine the rate of photodegradation of this compound in a specific solvent system under controlled UV irradiation.
Materials:
-
This compound standard
-
Solvent of interest (e.g., methanol, acetonitrile, water)
-
UV lamp with a specific wavelength (e.g., 254 nm or 365 nm)
-
Amber and clear glass vials
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare serial dilutions to create working solutions.
-
Sample Preparation: Aliquot the working solution into both amber (dark control) and clear (test sample) vials.
-
UV Exposure: Place the clear vials at a fixed distance from the UV lamp. The amber vials should be placed alongside but shielded from the light.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound. A typical RP-HPLC method might use a C18 column with a mobile phase of acetonitrile and water.[5]
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The negative of the slope will be the degradation rate constant (k).
Protocol 2: Identification of Photodegradation Products by HPLC-MS/MS
Objective: To identify the major degradation products of this compound following UV exposure.
Materials:
-
UV-irradiated this compound solution (from Protocol 1)
-
HPLC-MS/MS system
Methodology:
-
Sample Preparation: Use the UV-irradiated sample that shows significant degradation from Protocol 1. A non-irradiated sample should be used as a control.
-
Chromatographic Separation: Inject the sample into the HPLC system to separate the parent drug from its degradation products. The chromatographic conditions should be optimized to achieve good separation of all peaks.
-
Mass Spectrometry Analysis: Direct the eluent from the HPLC column to the mass spectrometer.
-
Data Acquisition: Acquire mass spectra for the parent ion (this compound) and any new peaks that appear in the chromatogram of the irradiated sample.
-
Fragmentation Analysis: Perform MS/MS (tandem mass spectrometry) on the parent ions of the degradation products to obtain fragmentation patterns.
-
Structure Elucidation: Analyze the fragmentation patterns to propose the chemical structures of the degradation products. This may involve comparing the observed fragments to known fragmentation pathways of steroids.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Postulated photodegradation pathways of this compound.
Caption: Workflow for analyzing this compound photodegradation.
References
- 1. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. asean.org [asean.org]
- 4. Effect of the evaporation of various solvents upon the stability of corticosterone-1,2-3H and corticosterone-4-14C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asean.org [asean.org]
Strategies for reducing inter-animal variability in Gestodene pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-animal variability in Gestodene pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the plasma concentrations of this compound following oral administration. What are the most common causes?
A1: High inter-animal variability in oral pharmacokinetic studies is a frequent challenge. For a steroid compound like this compound, the primary contributing factors can be categorized into three main areas:
-
Physicochemical and Formulation Factors: this compound's solubility can significantly impact its absorption rate and extent. Inconsistent formulation, such as particle aggregation in a suspension, can lead to animals receiving different effective doses.
-
Biological and Physiological Factors:
-
Gastrointestinal (GI) Physiology: Differences in gastric pH, GI motility, and the presence of food can alter the dissolution and absorption of this compound.
-
Metabolism: The primary route of this compound metabolism is through hepatic enzymes, particularly the Cytochrome P450 (CYP) 3A subfamily. Genetic polymorphisms and differences in the expression and activity of these enzymes among animals can lead to significant variations in clearance.[1][2]
-
Animal Health and Stress: Underlying health issues or stress can alter physiological functions, including blood flow and metabolic enzyme activity, thereby affecting the drug's pharmacokinetics.[3][4][5]
-
-
Procedural Factors:
-
Dosing Technique: Inaccurate or inconsistent oral gavage technique can lead to dosing errors or stress-induced physiological changes.
-
Blood Sampling: The timing and technique of blood collection are critical. Stress during sampling can cause hormonal fluctuations that may impact drug distribution and metabolism.
-
Q2: Which animal species and strain are most appropriate for this compound pharmacokinetic studies?
A2: The choice of species should be guided by the specific research question and the goal of translating the findings to humans. Rats, particularly strains like Sprague-Dawley or Wistar, are commonly used for initial PK studies due to their well-characterized physiology and handling requirements.
However, it is crucial to recognize the species differences in drug metabolism.[6][7][8] In humans, this compound is significantly metabolized by the CYP3A4 enzyme.[2][9] Rats possess a different profile of CYP3A isoforms (e.g., CYP3A1, CYP3A2, CYP3A9).[1][10] While these enzymes may perform similar functions, differences in their activity can affect the metabolic profile and clearance of this compound. Therefore, it is advisable to conduct preliminary in vitro metabolism studies using liver microsomes from the intended species to assess the metabolic similarity to humans.
Q3: How can we minimize the impact of animal stress on our study outcomes?
A3: Minimizing stress is critical for reducing variability. Stress can induce the release of endogenous hormones like corticosteroids, which can alter hepatic blood flow and the activity of metabolic enzymes, thereby affecting the pharmacokinetics of steroid drugs like this compound.[3][4][5]
Key strategies to mitigate stress include:
-
Acclimatization: Allow animals to acclimate to the facility and their housing for at least one week before the study begins.
-
Handling: Handle animals frequently and gently before the study to accustom them to the researchers and procedures.
-
Dosing and Sampling: Refine techniques to be as quick and minimally invasive as possible. For oral gavage, using a flexible tube and ensuring proper technique can reduce esophageal irritation and distress.
-
Environment: Maintain a consistent and controlled environment with a regular light-dark cycle, stable temperature, and humidity. Avoid loud noises and excessive activity in the animal facility.
Troubleshooting Guides
Issue 1: Inconsistent Drug Exposure (AUC and Cmax) After Oral Dosing
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Dosing Formulation | 1. Optimize Vehicle: If using a suspension, consider micronizing the this compound powder to improve uniformity. Explore solubility-enhancing formulations, such as solutions with co-solvents (e.g., DMSO, PEG400) or cyclodextrins, if compatible with the study goals. 2. Ensure Homogeneity: For suspensions, use a stir plate or vortex mixer immediately before drawing each dose to prevent settling of the active pharmaceutical ingredient (API). |
| Inaccurate Oral Gavage Technique | 1. Standardize Procedure: Ensure all personnel are thoroughly trained on the proper oral gavage technique for the specific species. Verify the correct needle size and length. 2. Confirm Gastric Administration: After the study, a necropsy of a subset of animals can confirm that the dosing was indeed into the stomach and not the lungs. The addition of a non-toxic dye to the formulation for this subset can aid in visualization. |
| Variable GI Absorption | 1. Fasting: Implement a consistent fasting period (e.g., 4-6 hours) before dosing to standardize the gastrointestinal environment. Ensure free access to water. 2. Control Diet: Use a standardized diet throughout the acclimatization and study periods, as dietary components can influence gut physiology and metabolic enzyme activity. |
Issue 2: Unexpectedly Rapid or Slow Clearance of this compound
| Potential Cause | Troubleshooting Steps |
| Induction or Inhibition of Metabolic Enzymes | 1. Review Co-administered Substances: Scrutinize all vehicle components, bedding materials, and any concurrent medications for known inducers or inhibitors of CYP3A enzymes. 2. Genetic Variability: If using an outbred animal stock, consider that genetic polymorphisms in CYP enzymes can lead to distinct "fast" or "slow" metabolizer phenotypes. If variability is consistently high, switching to an inbred strain may be beneficial. |
| Species-Specific Metabolism | 1. In Vitro Metabolism Assay: Conduct an in vitro study using rat liver microsomes to characterize the metabolic profile of this compound. Compare this to human liver microsome data to understand species-specific differences.[2][9] 2. Identify Major Metabolites: Use LC-MS/MS to identify the major metabolites in the plasma of your study animals. This can provide insights into the primary metabolic pathways. |
| Mechanism-Based Inactivation | This compound has been shown to be a mechanism-based inactivator of human CYP3A4.[11][12] If this occurs in your animal model, it could lead to non-linear pharmacokinetics and time-dependent changes in clearance. Consider a study design with multiple time points and dose levels to investigate this possibility. |
Experimental Protocols
Protocol 1: Oral Gavage Dosing in Rats
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250g) for one week. Fast the animals for 4 hours prior to dosing, with water available ad libitum.
-
Formulation Preparation: Prepare a suspension of this compound in 0.5% methylcellulose in water. Ensure the suspension is continuously stirred on a magnetic stir plate during the dosing procedure.
-
Dosing Procedure:
-
Gently restrain the rat.
-
Measure the distance from the corner of the mouth to the last rib to determine the correct insertion length for the gavage needle.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.
-
Gently insert the needle into the esophagus and advance it to the predetermined length.
-
Administer the dose slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-dosing.
-
Protocol 2: Serial Blood Sampling via Tail Vein
-
Animal Preparation: Place the rat in a warming chamber or under a heat lamp for a few minutes to dilate the tail veins.
-
Restraint: Place the rat in a suitable restraint device that allows access to the tail.
-
Sample Collection:
-
Clean the tail with an alcohol swab.
-
Using a sterile lancet or small gauge needle, make a small incision in one of the lateral tail veins.
-
Collect the required volume of blood (e.g., 100-200 µL) into a capillary tube or pipette tip coated with an anticoagulant (e.g., K2EDTA).
-
Apply gentle pressure to the incision site with a clean gauze pad to stop the bleeding.
-
-
Sample Processing:
-
Transfer the blood to a microcentrifuge tube.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a new, labeled tube and store at -80°C until analysis.
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters for this compound in Rats Following a Single Oral Dose (10 mg/kg) with High and Low Variability Groups
| Parameter | High Variability Group (Mean ± SD) | Low Variability Group (Mean ± SD) |
| Cmax (ng/mL) | 850 ± 350 | 920 ± 95 |
| Tmax (h) | 1.5 ± 0.8 | 1.2 ± 0.3 |
| AUC (0-t) (ng*h/mL) | 4200 ± 1800 | 4500 ± 550 |
| Half-life (h) | 3.5 ± 1.2 | 3.2 ± 0.4 |
This table illustrates how implementing strategies to reduce variability can tighten the standard deviation (SD) of key pharmacokinetic parameters, leading to more reliable and interpretable data.
Visualizations
Caption: Workflow for a this compound pharmacokinetic study.
Caption: Putative metabolic pathway of this compound in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of this compound in human liver cytosol and microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species and Gender Differences Affect the Metabolism of Emodin via Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
- 8. research.rug.nl [research.rug.nl]
- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 10. Intestinal expression and metabolic activity of the CYP3A subfamily in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism-based inactivation of human liver microsomal cytochrome P-450 IIIA4 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Gestodene and Levonorgestrel on Hemostatic Variables
A comprehensive review of the effects of two widely used progestins on the coagulation and fibrinolytic systems, providing essential data for researchers and drug development professionals.
This guide offers a detailed comparison of the hemostatic effects of gestodene and levonorgestrel, two progestogenic components of combined oral contraceptives (COCs). Understanding the distinct impacts of these synthetic hormones on the delicate balance of blood coagulation and fibrinolysis is crucial for the development of safer and more effective contraceptive formulations. This analysis synthesizes data from multiple clinical studies, presenting quantitative findings in a structured format, detailing experimental methodologies, and illustrating key pathways and workflows.
Executive Summary
Oral contraceptives are known to influence the hemostatic system, a complex interplay of procoagulant and anticoagulant factors. The estrogen component, typically ethinyl estradiol (EE), is a primary driver of these changes. However, the progestin component also plays a significant role, modulating the estrogenic effect. This compound, a third-generation progestin, and levonorgestrel, a second-generation progestin, exhibit different profiles in their influence on hemostatic variables.
Generally, COCs induce a procoagulant state by increasing the levels of several clotting factors and decreasing natural anticoagulants. Simultaneously, they enhance fibrinolytic activity, which to some extent, may counterbalance the procoagulant effects.[1] The net effect on an individual's thrombosis risk is a subject of ongoing research and clinical observation.
Studies comparing this compound- and levonorgestrel-containing COCs have reported some differences in their hemostatic effects. While many changes from baseline are observed with both types of progestins, significant between-group differences are not consistently found for all markers.[2] However, some research suggests that third-generation progestins like this compound may be associated with a slightly higher risk of venous thromboembolism (VTE) compared to second-generation progestins like levonorgestrel.[3][4] This has been linked to a more pronounced acquired resistance to activated protein C (APC) with third-generation progestins.[4][5]
Data Presentation: Quantitative Effects on Hemostatic Variables
The following tables summarize the reported changes in key hemostatic variables from baseline in women using COCs containing either this compound or levonorgestrel, typically in combination with ethinyl estradiol.
Table 1: Effects on Coagulation Factors
| Hemostatic Variable | This compound-containing COCs | Levonorgestrel-containing COCs | Key Findings & Citations |
| Factor VII | Increased | Increased | Some studies report a greater increase with this compound compared to levonorgestrel.[1] However, a review of 18 studies found higher factor VII levels associated with third-generation OCs, but this was not considered related to venous thromboembolism risk.[2] |
| Factor X | Increased | Increased | Both progestins, in combination with EE, lead to significant increases in Factor X.[1][6] |
| Fibrinogen | Increased | Increased | Triphasic formulations of both this compound and levonorgestrel with EE showed significant increases in fibrinogen.[1] A slight increase was also noted in the first cycle of a triphasic this compound formulation.[7] |
| Prothrombin (Factor II) | Increased | Increased | Both levonorgestrel and desogestrel (another third-generation progestin) containing OCs increased prothrombin, with a slightly greater increase seen with desogestrel.[8] |
| Factor V | Decreased (with desogestrel) | Decreased | A decrease in Factor V was statistically significant with desogestrel but not with levonorgestrel.[8] |
| Factor VIII | Increased (with desogestrel) | Increased | An increase in Factor VIII was statistically significant with desogestrel but not with levonorgestrel.[8] |
Table 2: Effects on Coagulation Inhibitors
| Hemostatic Variable | This compound-containing COCs | Levonorgestrel-containing COCs | Key Findings & Citations |
| Antithrombin III (ATIII) | No significant change or reduced activity | No significant change or reduced activity | No changes were observed in some studies with either progestin.[1] Reduced ATIII activity was seen at 18 months with this compound and 24 months with levonorgestrel in a long-term study.[9] |
| Protein C | No significant change or increased activity | Increased activity | No significant changes were found in one study with a this compound-containing COC. Increased protein C activity was seen at 3 months of this compound use in another study. |
| Protein S | Decreased | Decreased | A significant decrease in protein S levels was observed with a this compound-containing COC. Reduced protein S occurred at 18 months of this compound use in a long-term study. Levonorgestrel has been shown to have an antagonistic effect on the EE-induced reduction of protein S.[10] |
| Activated Protein C (APC) Resistance | Acquired APC resistance | Acquired APC resistance | Acquired APC resistance is more pronounced in users of this compound-containing OCs compared to levonorgestrel-containing OCs.[4][5] |
Table 3: Effects on the Fibrinolytic System
| Hemostatic Variable | This compound-containing COCs | Levonorgestrel-containing COCs | Key Findings & Citations |
| Plasminogen | Increased | Increased | Significant increases in plasminogen were observed with triphasic formulations of both this compound and levonorgestrel.[1] |
| Tissue Plasminogen Activator (t-PA) | Enhanced activity, decreased antigen | Enhanced activity, decreased antigen | Enhanced t-PA activity was seen for 6 months with both OCs.[9] Decreased t-PA antigen was observed at 18 months with both.[9] |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Decreased | Decreased | PAI-1 levels were significantly decreased with a levonorgestrel-containing OC.[9] With a this compound-containing OC, the decrease was seen at specific time points.[9] |
| D-dimer | No significant change or raised levels | Raised levels | No significant changes were found in one study with a this compound-containing COC. Raised D-dimer levels were observed for 12 months with this compound and 6 months with levonorgestrel in another study. |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the data. Below are detailed protocols from key comparative experiments.
Protocol 1: Comparative Study of Triphasic this compound/EE vs. Triphasic Levonorgestrel/EE
-
Study Design: A randomized controlled trial involving 120 healthy women.[1]
-
Participants: Healthy women randomly allocated to receive either a triphasic this compound/ethinyl estradiol combination or a triphasic levonorgestrel/ethinyl estradiol combination.[1]
-
Intervention:
-
Group 1: Triphasic this compound/ethinyl estradiol.
-
Group 2: Triphasic levonorgestrel/ethinyl estradiol.
-
-
Data Collection: Serial blood samples were collected to assess the coagulation system.
-
Hemostatic Assays:
-
Coagulation Factors: Factor VII, Factor X, and Fibrinogen were measured.
-
Coagulation Inhibitors: Antithrombin III and Anti-Xa were assessed.
-
Fibrinolytic System: Plasminogen and overall fibrinolytic activity were measured.
-
Platelet Function: Platelet aggregation was evaluated.[1]
-
Protocol 2: Long-term (2-year) Study of this compound/EE vs. Levonorgestrel/EE
-
Study Design: A randomized controlled trial involving 67 healthy women.[9]
-
Participants: Healthy women randomly assigned to receive either a this compound-containing OC (Gynera) or a levonorgestrel-containing OC (Microgynon 30).[9]
-
Intervention:
-
Group 1: this compound (75 µg) + Ethinyl Estradiol (30 µg).
-
Group 2: Levonorgestrel (150 µg) + Ethinyl Estradiol (30 µg).
-
-
Data Collection: Blood samples were taken before treatment and at 3, 6, 12, 18, and 24 months of use, and 3 months after discontinuation.
-
Hemostatic Assays:
-
Screening Tests: Prothrombin Time (PT), Activated Partial Thromboplastin Time (APTT).
-
Coagulation Factors: Fibrinogen, Factor VII.
-
Coagulation Inhibitors: Antithrombin III (ATIII), Protein C, Protein S.
-
Platelet and Endothelial Function: Platelet count, von Willebrand factor (vWF), beta-thromboglobulin (β-TG).
-
Thrombin Generation Markers: Thrombin-antithrombin (TAT) complex, Prothrombin fragment 1+2 (F1+2).
-
APC Resistance: Assessed in all subjects.[9]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for a typical comparative study and the general impact of COCs on the hemostatic system.
Caption: Experimental workflow for a randomized controlled trial comparing two oral contraceptives.
Caption: General impact of combined oral contraceptives on the hemostatic system.
References
- 1. Blood coagulation with a combination pill containing this compound and ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects on hemostatic variables of desogestrel- and this compound-containing oral contraceptives in comparison with levonorgestrel-containing oral contraceptives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risk of venous thromboembolism from oral contraceptives containing this compound and desogestrel versus levonorgestrel: a meta-analysis and formal sensitivity analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oral contraceptives, thrombosis and haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes of hemostatic variables during oral contraceptive use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies of 30 micrograms ethinyl estradiol combined with this compound and desogestrel on blood coagulation, fibrinolysis, and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of two triphasic oral contraceptives containing ethinylestradiol plus levonorgestrel or this compound on blood coagulation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects on coagulation of levonorgestrel- and desogestrel-containing low dose oral contraceptives: a cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects on hemostasis after two-year use of low dose combined oral contraceptives with this compound or levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of four oral contraceptives on hemostatic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Estrogenic Potential of Gestodene Metabolites: A Comparative Analysis
A detailed examination of the estrogenic effects of Gestodene's A-ring reduced metabolites reveals a nuanced hormonal profile with implications for researchers, scientists, and drug development professionals. While this compound itself exhibits negligible affinity for the estrogen receptor (ER), its metabolic byproducts, particularly 3β,5α-tetrahydrothis compound (3β-GSD), demonstrate the ability to bind to and activate the estrogen receptor, thereby eliciting estrogenic responses.
This guide provides a comprehensive comparison of the estrogenic effects of this compound's metabolites with other progestins, supported by experimental data. Detailed methodologies for key assays are presented to facilitate reproducibility and further investigation.
Estrogenic Activity Profile of this compound and its Metabolites
This compound (GSD), a potent synthetic progestin, is extensively used in oral contraceptives. However, its in vivo effects extend beyond its progestational activity. Studies have shown that the slight estrogen-like effects attributed to this compound are not caused by the parent compound but rather by its A-ring reduced metabolites formed in the body.[1]
Receptor binding studies have consistently demonstrated that this compound has no measurable affinity for the estrogen receptor.[1][2] In contrast, its metabolite, 3β,5α-tetrahydrothis compound (3β-GSD), exhibits a relatively high affinity for the estrogen receptor α (ERα). Another metabolite, 3α,5α-tetrahydrothis compound (3α-GSD), also binds to the ERα, albeit to a lesser extent.[1]
The functional consequence of this binding is the activation of the estrogen receptor, leading to the transcription of estrogen-responsive genes. In vitro studies using yeast-based and human cell line (HeLa) reporter gene assays have shown that both 3β-GSD and 3α-GSD can induce dose-dependent transcriptional activation of the estrogen receptor. Notably, 3β-GSD consistently demonstrates a significantly greater estrogenic effect compared to its 3α isomer.[1] Unchanged this compound and its 5α-reduced metabolite are completely inactive in these assays.[1]
Comparative Analysis with Alternative Progestins
To provide a broader context, the estrogenic potential of this compound's metabolites is compared with that of other widely used progestins and their metabolites.
| Compound | Target | Assay | Result |
| This compound | Estrogen Receptor α | Receptor Binding Assay | No significant binding[1][2] |
| 3β,5α-Tetrahydrothis compound (3β-GSD) | Estrogen Receptor α | Receptor Binding Assay | Relatively high affinity[1] |
| 3α,5α-Tetrahydrothis compound (3α-GSD) | Estrogen Receptor α | Receptor Binding Assay | Lower affinity than 3β-GSD[1] |
| 3β,5α-Tetrahydrothis compound (3β-GSD) | Estrogen Receptor α | Yeast & HeLa Transactivation Assays | Significant dose-dependent activation[1] |
| 3α,5α-Tetrahydrothis compound (3α-GSD) | Estrogen Receptor α | Yeast & HeLa Transactivation Assays | Weaker activation than 3β-GSD[1] |
| Norethisterone Acetate (NETA) | Estrogen Receptor α | Receptor Binding & Transactivation | Agonist activity[3] |
| Levonorgestrel (LNG) | Estrogen Receptor α | Receptor Binding & Transactivation | Agonist activity[3] |
| 3-keto-desogestrel (etonogestrel) | Estrogen Receptor | Receptor Binding Assay | No significant binding[2] |
Table 1: Comparative Estrogenic Activity of Progestins and their Metabolites. This table summarizes the estrogenic activity of this compound, its metabolites, and other selected progestins based on receptor binding and transactivation assays.
Signaling Pathways and Experimental Workflows
The estrogenic effects of this compound's metabolites are mediated through the classical estrogen receptor signaling pathway. The following diagrams illustrate this pathway and the workflows of the key experimental assays used to validate these effects.
Caption: Estrogen Receptor Signaling Pathway for this compound Metabolites.
Caption: Experimental Workflows for Estrogenicity Testing.
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-estradiol (radioligand)
-
Test compounds (this compound, metabolites, and alternatives)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in cold buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding: A constant amount of uterine cytosol and a fixed concentration of [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled test compound in assay tubes.
-
Incubation: The mixture is incubated at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Hydroxyapatite slurry is added to each tube to adsorb the receptor-ligand complexes. The slurry is then washed to remove unbound radioligand.
-
Quantification: The radioactivity of the hydroxyapatite pellet, representing the amount of bound [³H]-17β-estradiol, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Yeast Estrogen Screen (YES) Assay
This is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to measure the estrogenic activity of compounds.
Materials:
-
Yeast strain expressing the human estrogen receptor (hER) and an estrogen-responsive reporter construct (e.g., lacZ gene encoding β-galactosidase).
-
Yeast growth medium.
-
Test compounds.
-
Chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
96-well microplates.
-
Plate reader.
Procedure:
-
Yeast Culture: The recombinant yeast is cultured to a logarithmic growth phase.
-
Exposure: The yeast culture is exposed to a range of concentrations of the test compound in a 96-well plate. 17β-estradiol is used as a positive control.
-
Incubation: The plates are incubated at 30°C for 2-3 days to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Enzyme Assay: The yeast cell walls are permeabilized, and the chromogenic substrate is added. The β-galactosidase produced in response to the estrogenic stimulus converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a plate reader.
-
Data Analysis: A dose-response curve is generated, and the concentration of the test compound that produces 50% of the maximal response (EC50) is calculated as a measure of its estrogenic potency.
HeLa Cell Transactivation Assay
This assay uses a human cell line (HeLa) stably transfected with the human estrogen receptor and an estrogen-responsive reporter gene (e.g., luciferase).
Materials:
-
HeLa cells stably expressing hERα and an ERE-luciferase reporter construct.
-
Cell culture medium.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding: HeLa cells are cultured and seeded into 96-well plates.
-
Exposure: The cells are treated with various concentrations of the test compound for 18-24 hours.
-
Cell Lysis: The cells are washed and then lysed to release the cellular components, including the luciferase enzyme.
-
Luciferase Assay: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, which results in light emission.
-
Measurement: The light output is measured using a luminometer.
-
Data Analysis: The transcriptional activity is expressed as a fold induction over the vehicle control. A dose-response curve is plotted, and the EC50 value is determined.
Conclusion
The available evidence strongly indicates that the estrogenic effects of this compound are mediated by its A-ring reduced metabolites, with 3β,5α-tetrahydrothis compound being the more potent estrogenic agent. This contrasts with some other progestins, such as the active metabolite of Desogestrel, which show no significant estrogenic activity. This understanding of the metabolic activation of this compound is crucial for a complete assessment of its hormonal profile and for the development of new progestogenic drugs with refined selectivity. Further quantitative analysis of the estrogenic potency of these metabolites in direct comparison with a wider range of progestin metabolites would provide a more complete picture for drug development professionals.
References
- 1. The oestrogenic effects of this compound, a potent contraceptive progestin, are mediated by its A-ring reduced metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 2 from The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. | Semantic Scholar [semanticscholar.org]
Gestodene's Receptor Binding Profile: A Comparative Analysis in Progesterone and Estradiol Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of gestodene in progesterone and estradiol competitive binding assays. The data presented herein, compiled from multiple studies, demonstrates this compound's high and specific affinity for the progesterone receptor, with negligible binding to the estrogen receptor. This information is critical for researchers in pharmacology and drug development for the accurate interpretation of in vitro data and the prediction of in vivo hormonal activities.
Comparative Binding Affinity
This compound exhibits a strong binding affinity for the progesterone receptor (PR), significantly higher than that of the endogenous ligand, progesterone. In contrast, its affinity for the estrogen receptor (ER) is virtually nonexistent. This high selectivity is a key characteristic of this synthetic progestin.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Key Findings |
| This compound | Progesterone Receptor (PR) | High (reportedly 8-10 times higher than progesterone)[1] | Binds with high affinity to the progesterone receptor.[2][3][4] |
| Progesterone | Progesterone Receptor (PR) | 100 (Reference) | The natural ligand for the progesterone receptor. |
| This compound | Estrogen Receptor (ER) | No measurable affinity / Not demonstrated[2][3][4] | Does not bind to the estradiol receptor.[4] |
| Estradiol | Estrogen Receptor (ER) | 100 (Reference) | The natural ligand for the estrogen receptor. |
Experimental Methodologies
The determination of this compound's binding affinity is achieved through competitive binding assays. These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor. Below are representative protocols for such assays.
Progesterone Receptor Competitive Binding Assay
This assay quantifies the affinity of a compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.
Protocol:
-
Receptor Preparation: Cytosol containing progesterone receptors is prepared from target tissues, such as the human uterus or specific cell lines (e.g., MCF-7).[5]
-
Incubation: A constant concentration of a radiolabeled progestin (e.g., ³H-progesterone or ³H-ORG 2058) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Unbound steroid is separated from the receptor-bound steroid, often using dextran-coated charcoal which adsorbs the free steroid.
-
Quantification: The radioactivity of the receptor-bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is then used to calculate the relative binding affinity (RBA) compared to progesterone.
Estradiol Receptor Competitive Binding Assay
This assay is similar in principle to the progesterone receptor assay but is specific for the estrogen receptor.
Protocol:
-
Receptor Preparation: Cytosol containing estrogen receptors is typically prepared from the uteri of ovariectomized rats or from human breast cancer tissue.[4][6]
-
Incubation: A fixed concentration of radiolabeled estradiol (e.g., ³H-estradiol) is incubated with the estrogen receptor preparation.
-
Competition: A range of concentrations of the unlabeled test compound (this compound) is added.
-
Equilibrium: The reaction is incubated to reach a steady state.
-
Separation: The free radiolabeled estradiol is separated from the receptor-bound fraction, commonly by hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: The radioactivity of the bound fraction is determined.
-
Data Analysis: The IC50 value for the test compound is calculated, and its RBA relative to estradiol is determined. For this compound, no significant displacement of radiolabeled estradiol is observed, indicating a lack of binding.[4]
Visualizing the Workflow
The following diagrams illustrate the fundamental principles of competitive binding assays and the logical relationship of this compound's binding selectivity.
Caption: Competitive binding assay principle for this compound.
Caption: General experimental workflow for competitive binding assays.
Conclusion
The experimental data consistently demonstrates that this compound is a highly selective progestin with a strong affinity for the progesterone receptor and no measurable cross-reactivity with the estrogen receptor. This specificity is a crucial factor in its pharmacological profile and its application in therapeutic contexts. The methodologies outlined provide a foundational understanding for researchers aiming to replicate or build upon these findings.
References
- 1. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone receptor assays in low-protein cytosols: a modified charcoal-gelatin procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of this compound binding to the oestrogen receptor in human malignant breast tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gestodene's Ovulation Inhibition Based on Foundational Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gestodene, a third-generation progestin, focusing on its foundational role in ovulation inhibition. It synthesizes data from key studies, comparing its performance against other established progestins, primarily Levonorgestrel and Desogestrel. This document is intended to serve as a resource for researchers engaged in the development and evaluation of hormonal contraceptives.
Comparative Efficacy in Ovulation Inhibition
This compound is recognized for its high progestational potency, allowing for effective ovulation inhibition at lower doses compared to older progestins. Foundational clinical trials have consistently demonstrated its efficacy when combined with ethinyl estradiol.
Contraceptive Efficacy (Pearl Index)
The Pearl Index, which measures the number of unintended pregnancies per 100 woman-years of exposure, is a standard metric for contraceptive efficacy. While direct head-to-head trials for all formulations are varied, comparative data indicates a high level of effectiveness for this compound-containing oral contraceptives, comparable to other third-generation progestins like Desogestrel.
Table 1: Comparative Pearl Index of Progestin-Only Pills (POPs)
| Progestin (Daily Dose) | Pearl Index | 95% Confidence Interval | Number of Pregnancies / Woman-Years |
| Desogestrel (75 µg) | 0.14 | Not Reported | 1 / 727 |
| Levonorgestrel (30 µg) | 1.17 | Not Reported | 3 / 257 |
Data from a double-blind, randomized, multicenter trial.
Ovarian Function and Follicular Development
The primary mechanism of this compound's contraceptive action is the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, leading to the inhibition of follicular development and ovulation. Studies utilizing transvaginal ultrasonography and serum hormone analysis have quantified this effect.
In a comparative study, both a this compound/ethinyl estradiol combination and a Desogestrel/ethinyl estradiol combination demonstrated a marked suppression of ovarian function.[1] While specific mean follicular diameters from direct comparative trials are not consistently reported across the foundational literature, studies on individual formulations confirm the potent inhibitory effect of third-generation progestins on follicular growth. A landmark study comparing progestin-only pills found that follicular rupture occurred in only 3 out of 59 cycles with Desogestrel (75 µg), compared to 19 out of 57 cycles with Levonorgestrel (30 µg).
Table 2: Ovarian Activity in Women Treated with Progestin-Only Pills
| Parameter | Desogestrel (75 µg) | Levonorgestrel (30 µg) |
| Total Cycles Studied | 59 | 57 |
| Ovulatory Cycles | 1 (1.7%) | 16 (28.1%) |
| Follicular Rupture | 3 | 19 |
| Persistent Follicles | High Incidence | High Incidence |
| Luteinized Unruptured Follicles | 0% | 40% |
Mechanism of Action: Hormonal Suppression
This compound exerts its effect by providing negative feedback on the hypothalamus and pituitary gland, which suppresses the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This hormonal suppression prevents the LH surge required for ovulation.
Studies comparing low-dose oral contraceptives containing this compound or Desogestrel found that both formulations produced a moderate inhibition of gonadotropin secretion and a marked suppression of serum estradiol levels , with no significant difference between the two.[1] Another study confirmed that a combination of 75 µg this compound and 30 µg ethinyl estradiol profoundly suppressed serum estradiol and progesterone.
While direct quantitative comparisons of hormone levels between this compound and Levonorgestrel combinations are scarce in the foundational literature, the significantly higher ovulation rate with Levonorgestrel POPs suggests a less profound and consistent suppression of the HPO axis compared to third-generation progestins.
Signaling Pathway and Experimental Workflow
Signaling Pathway for Ovulation Inhibition
The following diagram illustrates the negative feedback mechanism by which exogenous progestins like this compound inhibit ovulation.
Caption: Negative feedback of this compound on the HPO axis.
Typical Experimental Workflow for Ovulation Inhibition Studies
The workflow for a clinical trial assessing ovulation inhibition typically involves a pretreatment cycle to establish a baseline, followed by several treatment cycles and a post-treatment follow-up.
Caption: Workflow for a comparative ovulation inhibition trial.
Experimental Protocols
Foundational studies on ovulation inhibition rely on a combination of hormonal and imaging-based assessments.
Hormonal Assays
-
Objective: To measure serum concentrations of key reproductive hormones.
-
Method: Blood samples are typically drawn daily or every other day, particularly during the expected follicular and ovulatory phases (e.g., cycle days 8-20).
-
Analytes:
-
LH and FSH: Measured to assess gonadotropin suppression.
-
Estradiol (E2): Measured to monitor follicular activity.
-
Progesterone: Measured to confirm the absence of a functional corpus luteum, which forms post-ovulation. A serum progesterone level consistently below a certain threshold (e.g., < 3-5 nmol/L) indicates anovulation.
-
-
Assay Type: Immunoassays (e.g., radioimmunoassay [RIA] or chemiluminescent immunoassay [CLIA]) are standard.
Transvaginal Ultrasonography
-
Objective: To visually monitor ovarian follicular dynamics and endometrial development.
-
Method: Serial ultrasounds are performed (e.g., every 2-3 days) during the mid-cycle.
-
Parameters Measured:
-
Follicular Diameter: The size of the largest follicle is tracked. Lack of development beyond a certain size (e.g., 13-15 mm) or the absence of a dominant follicle indicates effective suppression.
-
Follicular Rupture: The disappearance of a large, previously identified follicle is the primary sign of ovulation.
-
Endometrial Thickness: Progestin action also results in changes to the endometrium, which can be monitored.
-
Hoogland and Skouby Score
This is a composite scoring system used to classify the degree of ovarian activity and determine if ovulation has occurred. It integrates both ultrasound and hormonal data for a more robust assessment.
Table 3: Hoogland and Skouby Scoring System for Ovarian Activity
| Score | Follicular Diameter (mm) | Estradiol (pmol/L) | Progesterone (nmol/L) | Ovarian Activity Classification |
| 1 | < 10 | < 100 | < 5 | Ovarian inactivity |
| 2 | 10 - 14 | < 100 | < 5 | Quiescent follicle |
| 3 | > 15 | < 100 | < 5 | Inactive follicle |
| 4 | > 15 | > 100 | < 5 | Active, unruptured follicle |
| 5 | Ruptured follicle | > 100 | 5 - 15 | Luteinized unruptured follicle (LUF) |
| 6 | Ruptured follicle | > 100 | > 15 | Ovulation |
Note: Specific thresholds may vary slightly between study protocols. Ovulation is definitively identified by the rupture of a follicle followed by a significant rise in progesterone.
References
A Comparative Analysis of Androgen Receptor Binding Affinities: Gestodene and Other Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of gestodene and other synthetic progestins to the androgen receptor (AR). Understanding these interactions is critical for the development of progestational agents with desired therapeutic effects and minimized androgenic side effects. This document summarizes key quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Androgen Receptor Binding Affinities
The binding affinity of various progestins to the androgen receptor is a key determinant of their potential androgenic or anti-androgenic activity. The following table summarizes the relative binding affinities (RBA) of this compound and other commonly used progestins. The RBA is expressed relative to the natural androgen, dihydrotestosterone (DHT), which is assigned a value of 100%.
| Progestin | Relative Binding Affinity (RBA) to Androgen Receptor (%) [DHT = 100%] |
| This compound | 11.8 - 22.0 [1] |
| Levonorgestrel | 11.8 - 22.0[1] |
| 3-keto-desogestrel | 11.8 - 22.0[1] |
| Norgestimate | 0.3 - 2.5[1] |
| Progesterone | 0.3 - 2.5[1] |
| 3-keto norgestimate | 0.3 - 2.5[1] |
| Norethisterone | Lower than 3-keto-desogestrel, levonorgestrel, and this compound[2] |
This compound, levonorgestrel, and 3-keto-desogestrel exhibit a moderate to high affinity for the androgen receptor, while norgestimate and progesterone show considerably lower binding affinities.[1] Studies have also indicated that this compound and levonorgestrel have a higher affinity for the androgen receptor compared to norethisterone and 3-keto-desogestrel.[2] Some synthetic progestins, such as this compound and 3-keto-desogestrel, have been shown to exhibit androgenic activity, in contrast to progesterone which displays antiandrogenic properties.[3] The androgenic effects of some progestins are mediated through their binding to and activation of the androgen receptor.[4]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro competitive binding assays and transactivation assays. Below are detailed methodologies for these key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) for binding to the androgen receptor.
Objective: To determine the relative binding affinity of a test compound for the androgen receptor.
Materials:
-
Receptor Source: Cytosol from androgen target tissues (e.g., rat prostate) or cells expressing the human androgen receptor (e.g., MCF-7 cells).[1][2]
-
Radioligand: [³H]-dihydrotestosterone ([³H]-DHT) or another high-affinity radiolabeled androgen.
-
Test Compounds: this compound and other progestins of interest.
-
Reference Compound: Dihydrotestosterone (DHT).
-
Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.
-
Separation Method: Dextran-coated charcoal, hydroxylapatite, or glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Receptor Preparation: Prepare cytosol from the chosen tissue or cell line by homogenization and centrifugation to isolate the soluble protein fraction containing the androgen receptors.
-
Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor preparation and a fixed concentration of the radioligand ([³H]-DHT) with increasing concentrations of the unlabeled test compound or the reference compound (DHT). Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled DHT).
-
Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: Centrifuge to pellet the charcoal and measure the radioactivity in the supernatant (representing the bound radioligand) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.
Androgen Receptor Transactivation Assay
This cell-based assay measures the functional consequence of a compound binding to the androgen receptor, i.e., its ability to activate or inhibit the transcription of an androgen-responsive reporter gene.
Objective: To determine if a test compound acts as an agonist or antagonist of the androgen receptor.
Materials:
-
Cell Line: A mammalian cell line (e.g., HeLa, U2-OS) co-transfected with two plasmids: one expressing the human androgen receptor and the other containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an androgen-responsive promoter (containing Androgen Response Elements, AREs).[5][6][7]
-
Test Compounds: this compound and other progestins.
-
Control Agonist: Dihydrotestosterone (DHT).
-
Control Antagonist: Flutamide or bicalutamide.
-
Cell Culture Medium and Reagents.
-
Luminometer or Fluorometer: To measure the reporter gene product.
Procedure:
-
Cell Culture and Transfection: Culture the host cells and transfect them with the androgen receptor and reporter gene plasmids if a stably transfected cell line is not used.
-
Treatment: Seed the transfected cells in multi-well plates and expose them to various concentrations of the test compounds. To test for agonist activity, the cells are treated with the test compound alone. To test for antagonist activity, the cells are co-treated with a fixed concentration of DHT and varying concentrations of the test compound.
-
Incubation: Incubate the cells for a period sufficient to allow for receptor activation and reporter gene expression (typically 24-48 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase) using the appropriate instrument.
-
Data Analysis: For agonist assays, plot the reporter activity against the test compound concentration to determine the EC50 (effective concentration for 50% maximal response). For antagonist assays, plot the inhibition of DHT-induced reporter activity against the test compound concentration to determine the IC50.
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the androgen receptor signaling pathway and the workflow of a competitive binding assay.
References
- 1. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 6. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Network Meta-Analysis of Progestin Safety and Efficacy in Combined Oral Contraceptives, with a Focus on Gestodene
This comparison guide offers an objective analysis of the safety and efficacy of various progestins used in combined oral contraceptives (COCs), with a specific focus on Gestodene (GSD). The information is derived from a network meta-analysis of randomized controlled trials, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy of Progestins
The contraceptive efficacy of different progestins was evaluated by comparing pregnancy rates. A network meta-analysis of 17 studies involving 9,810 participants provided the following insights.[1]
| Progestin | Odds Ratio (OR) vs. This compound (95% CI) | SUCRA Value (%) | Interpretation |
| Desogestrel (DSG) | 0.74 (0.31–1.73) | 51.3 | Numerically lower pregnancy rate than GSD |
| Drospirenone (DRSP) | 0.91 (0.25–3.39) | 29.1 | Numerically lower pregnancy rate than GSD |
| This compound (GSD) | Reference | 18.4 | - |
| Levonorgestrel (LNG) | 2.04 (0.59–6.99) | 1.2 | No advantage in pregnancy reduction relative to GSD |
-
SUCRA (Surface Under the Cumulative Ranking Curve) values represent the probability of a treatment being the best among the compared options. A higher SUCRA value indicates a better ranking.
Based on the analysis, Desogestrel (DSG) demonstrated the highest contraceptive efficacy, followed by Drospirenone (DRSP), this compound (GSD), and Levonorgestrel (LNG).[1][2][3]
Comparative Safety of Progestins
The safety of the progestins was assessed by analyzing the incidence of adverse events, breakthrough bleeding (BTB), and irregular bleeding (IB).
Adverse Events
A network meta-analysis of 16 studies with 10,578 participants compared the rates of adverse reactions.[1]
| Progestin | Odds Ratio (OR) vs. This compound (95% CI) | SUCRA Value (%) | Interpretation |
| Drospirenone (DRSP) | 0.84 (0.60–1.19) | 66.9 | Lower incidence of adverse reactions |
| Desogestrel (DSG) | 0.89 (0.71–1.13) | 10.7 | Lower incidence of adverse reactions |
| Levonorgestrel (LNG) | 0.97 (0.68–1.37) | 20.2 | Lower incidence of adverse reactions |
| This compound (GSD) | Reference | 2.2 | Highest incidence of adverse reactions |
Drospirenone (DRSP) was associated with the lowest rate of adverse events, followed by Levonorgestrel (LNG) and Desogestrel (DSG), while this compound (GSD) was associated with the highest rate.[1][2][3]
Bleeding Profile
The incidence of breakthrough bleeding (BTB) and irregular bleeding (IB) was also compared.
| Progestin | BTB Odds Ratio (OR) vs. This compound (95% CI) | IB Odds Ratio (OR) vs. This compound (95% CI) | SUCRA Value (BTB) (%) |
| This compound (GSD) | Reference | Reference | 98.6 |
| Desogestrel (DSG) | 1.27 (1.03–1.57) | Not specified | 1.1 |
| Drospirenone (DRSP) | 2.02 (1.21–3.38) | Not specified | 0.3 |
| Levonorgestrel (LNG) | 2.42 (1.53–3.83) | Not specified | 0.0 |
This compound (GSD) demonstrated the lowest incidence of both breakthrough bleeding and irregular bleeding compared to the other progestins.[1][2][3]
Experimental Protocols
Network Meta-Analysis Methodology
The presented data is based on a systematic review and network meta-analysis of published and unpublished randomized controlled trials (RCTs).[1][2][3] The methodology involved:
-
Literature Search: A comprehensive search of databases such as PubMed, Cochrane, Embase, and Medline was conducted to identify relevant RCTs.[1][2][3]
-
Study Selection: Inclusion criteria were applied to select RCTs that compared the safety and efficacy of this compound, Desogestrel, Drospirenone, and Levonorgestrel in combined oral contraceptives.[1][2][3]
-
Data Extraction: Key data points, including pregnancy rates, adverse events, breakthrough bleeding, and irregular bleeding, were extracted from the selected studies.
-
Network Meta-Analysis: A random-effects network meta-analysis was performed to synthesize both direct and indirect evidence from the included RCTs.[4][5][6] This approach allows for the comparison of multiple treatments simultaneously, even if they have not been directly compared in a head-to-head trial.[4][5][6] Odds ratios (ORs) and their 95% confidence intervals (CIs) were calculated to estimate the relative effects of the different progestins. The confidence in the network meta-analysis was assessed using the CINeMA framework.[2][3]
General Experimental Workflow for a Contraceptive Clinical Trial
While the specific protocols of the individual RCTs included in the meta-analysis are not detailed here, a general workflow for a clinical trial evaluating a new contraceptive can be outlined as follows:
Caption: A generalized workflow for the clinical development of a new contraceptive drug.
Participants in such trials are typically healthy, fertile, and sexually active individuals who are informed of the risks of unintended pregnancy.[7] Data collection often involves patient diaries to track bleeding patterns, sexual activity, and adherence to the study protocol.[8]
Visualizations
Network of Progestin Comparisons
The following diagram illustrates the direct and indirect comparisons made in the network meta-analysis. The nodes represent the different progestins, and the edges represent the direct comparisons from the included randomized controlled trials.
Caption: Network of progestin comparisons in the meta-analysis.
Progestin Signaling Pathway
Progestins exert their effects through various signaling pathways. A simplified representation of the classical genomic and non-classical signaling pathways is shown below. Progestins bind to intracellular progestin receptors (PRs), which then translocate to the nucleus to regulate gene expression.[9] They can also initiate rapid, non-classical signaling through cytoplasmic kinases.[9][10]
Caption: Simplified progestin signaling pathways.
References
- 1. Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chapter 11: Undertaking network meta-analyses | Cochrane [cochrane.org]
- 5. Network meta-analyses: Methodological prerequisites and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacypractice.org [pharmacypractice.org]
- 7. How they run clinical trials of contraceptives. [slate.com]
- 8. premier-research.com [premier-research.com]
- 9. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Validating the lack of Gestodene binding to estrogen receptors in breast cancer tissue
A comprehensive evaluation of Gestodene's binding affinity to estrogen receptors (ER) in breast cancer tissue reveals a negligible interaction, positioning it as a potentially safer progestin option in hormone-sensitive cancers. This guide provides a comparative analysis of this compound and other progestins, supported by experimental data and detailed methodologies, to validate its lack of significant estrogenic activity.
For researchers and drug development professionals, understanding the off-target effects of synthetic progestins is paramount, particularly in the context of hormone-dependent malignancies like breast cancer. While progestins are designed to target the progesterone receptor (PR), unintended binding to the estrogen receptor can inadvertently fuel cancer cell proliferation. This guide delves into the evidence demonstrating this compound's minimal ER binding affinity, offering a clear comparison with other progestins.
Comparative Binding Affinities of Progestins to Estrogen Receptor Alpha (ERα)
The relative binding affinity (RBA) of a compound to a receptor is a key measure of its potential to elicit a biological response. The following table summarizes the RBA of this compound and other selected progestins to ERα, with estradiol (the natural ligand) as the reference compound (RBA = 100%).
| Compound | Type | Relative Binding Affinity (RBA) for ERα (%) |
| Estradiol | Endogenous Estrogen | 100 |
| This compound | Synthetic Progestin | Binding Observed, but significantly lower than Estradiol [1] |
| Norethisterone Acetate | Synthetic Progestin | Binding Observed[1] |
| Levonorgestrel | Synthetic Progestin | Binding Observed[1] |
| Dydrogesterone | Synthetic Progestin | No Binding Observed[2] |
Initial studies on this compound's interaction with the estrogen receptor in human breast cancer tissue produced conflicting results. One study reported that this compound did not bind to the estradiol receptor[3]. However, a separate investigation suggested that this compound does bind to the estrogen receptor in malignant breast tissue[4]. A more recent comparative analysis clarified these findings, demonstrating that while this compound, along with norethisterone acetate and levonorgestrel, does bind to ERα, its potency is considerably lower than that of estradiol[1]. Crucially, when considering the typical serum concentrations of these progestins, it is unlikely that they would effectively compete with the body's natural estradiol for ERα binding in target tissues[1].
Experimental Protocols: Assessing Hormone-Receptor Binding
The determination of a compound's binding affinity to a steroid hormone receptor is typically achieved through competitive binding assays. This method quantifies the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor.
Radioligand Competitive Binding Assay Protocol
-
Preparation of Breast Cancer Tissue Cytosol: Human breast cancer tissue is homogenized in a buffer solution to release the intracellular components, including the estrogen receptors. The homogenate is then centrifuged at high speed to separate the cytosol (the soluble portion of the cytoplasm containing the receptors) from other cellular debris.
-
Incubation: A constant amount of the prepared cytosol is incubated with a fixed concentration of a radiolabeled form of estradiol (e.g., ³H-estradiol).
-
Competition: Increasing concentrations of the unlabeled competitor compound (e.g., this compound or other progestins) are added to the incubation mixture. The unlabeled compound competes with the radiolabeled estradiol for binding to the estrogen receptor.
-
Separation of Bound and Free Ligand: After incubation, the mixture is treated to separate the receptor-bound radioligand from the unbound (free) radioligand. This can be achieved using methods like dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of radiolabeled estradiol bound versus the concentration of the competitor. This allows for the calculation of the concentration of the competitor that inhibits 50% of the radiolabeled estradiol binding (IC50). The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to the IC50 of a reference compound (unlabeled estradiol).
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams illustrate the competitive binding assay workflow, the estrogen receptor signaling pathway, and the rationale behind this compound's low estrogenic potential.
Figure 1. Workflow of a competitive binding assay to determine receptor affinity.
Figure 2. Simplified genomic signaling pathway of the estrogen receptor.
Figure 3. Rationale for this compound's minimal estrogenic effect in the presence of estradiol.
Conclusion
References
- 1. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Lack of binding of this compound to estrogen receptor in human breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of this compound binding to the oestrogen receptor in human malignant breast tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the influence of Gestodene and Desogestrel on ethinyl estradiol pharmacokinetics
A comprehensive review of clinical data reveals a nuanced interaction between the progestins Gestodene and Desogestrel and the pharmacokinetic profile of ethinyl estradiol (EE), a common estrogen component in oral contraceptives. While some studies indicate comparable effects of the two progestins on EE metabolism, others suggest a potential for this compound to increase ethinyl estradiol exposure. This guide synthesizes the available evidence, presenting key pharmacokinetic data and experimental methodologies for researchers, scientists, and drug development professionals.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of ethinyl estradiol when co-administered with this compound versus Desogestrel, as reported in comparative studies.
| Pharmacokinetic Parameter | Ethinyl Estradiol + this compound | Ethinyl Estradiol + Desogestrel | Key Findings & Citations |
| Area Under the Curve (AUC) | AUC (0-24h) was reported to be 70% higher with the this compound combination.[1] Another study found the AUC of oral EE with this compound to be 795 +/- 206 pg/ml x h.[2] | One study reported an AUC of oral EE with desogestrel to be 614 +/- 132 pg/ml x h.[2] | One study indicated significantly higher EE exposure with this compound[1], while another found no statistically significant difference in AUC between the two combinations after a single dose.[2] A separate randomized controlled trial also concluded that this compound and Desogestrel exert comparable effects on the metabolism and elimination of EE, finding no significant differences in pharmacokinetic parameters.[3] |
| Maximum Concentration (Cmax) | Not significantly different in some studies.[3] | Not significantly different in some studies.[3] | Studies have reported no significant differences in the maximum concentration of ethinyl estradiol between the two progestin combinations.[3] |
| Time to Maximum Concentration (Tmax) | One study reported that EE peaks occurred approximately 30 minutes later with the this compound combination.[1] | No significant alteration reported. | A delay in Tmax for ethinyl estradiol has been observed in the presence of this compound in at least one study.[1] |
| Clearance | A study reported the clearance of EE in the presence of this compound to be 19.4 +/- 9.6 l/h.[2] | A study reported the clearance of EE in the presence of desogestrel to be slightly higher at 27.7 +/- 8.9 l/h, but this was not statistically significant.[2] | No clinically significant differences in the clearance of ethinyl estradiol were observed between the two progestin combinations in a single-dose study.[2] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data. Below are summaries of the typical experimental designs.
Study Design: Most comparative studies utilize a randomized, controlled, crossover or parallel-group design.
-
Participants: Healthy female volunteers of reproductive age with regular menstrual cycles are typically recruited. Exclusion criteria often include the use of other medications that could interfere with drug metabolism, smoking, and pre-existing medical conditions.
-
Dosing Regimen:
-
Single-Dose Studies: Participants receive a single oral dose of ethinyl estradiol alone, and in combination with either this compound or Desogestrel. A washout period is observed between treatments in crossover designs.[2]
-
Multiple-Dose Studies: Participants receive daily doses of the combined oral contraceptive for one or more cycles. Pharmacokinetic profiling is often performed on specific days of the cycle (e.g., day 1, 10, and 21).[1][3]
-
-
Drug Formulations: The studies typically compare oral contraceptive pills containing 30 µg of ethinyl estradiol combined with either 75 µg of this compound or 150 µg of Desogestrel.[1][3]
-
Blood Sampling: Serial blood samples are collected at predefined time points over a 24-hour period following drug administration.
-
Analytical Method: The concentration of ethinyl estradiol in plasma or serum is determined using validated analytical methods, most commonly radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including AUC, Cmax, Tmax, and clearance, are calculated from the concentration-time data using non-compartmental or compartmental analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study comparing the pharmacokinetics of ethinyl estradiol in the presence of this compound and Desogestrel.
Caption: Workflow of a Pharmacokinetic Comparison Study.
Signaling Pathway Considerations
The metabolism of ethinyl estradiol is primarily mediated by the cytochrome P450 enzyme system in the liver, specifically CYP3A4. The potential for this compound and Desogestrel to influence the pharmacokinetics of ethinyl estradiol likely stems from their interaction with this metabolic pathway. One hypothesis is that this compound may act as a weaker inducer or a competitive inhibitor of CYP3A4 compared to Desogestrel, leading to a decreased clearance and consequently higher plasma concentrations of ethinyl estradiol. However, the clinical significance of this interaction remains a subject of investigation, with some studies indicating no major differences in metabolic effects between the two progestins.[4]
Caption: Potential Metabolic Interaction Pathway.
References
- 1. Interaction with the pharmacokinetics of ethinylestradiol and progestogens contained in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of ethynylestradiol in the presence and absence of this compound and desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of this compound and desogestrel as components of low-dose oral contraceptives on the pharmacokinetics of ethinyl estradiol (EE2), on serum CBG and on urinary cortisol and 6 beta-hydroxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative metabolic study of two low-estrogen-dose oral contraceptives containing desogestrel or this compound progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gestodene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of gestodene, a synthetic progestogen, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to both personnel and aquatic ecosystems. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste.
Key Disposal Principles:
This compound should never be disposed of with household garbage or allowed to enter sewage systems.[1] As a substance classified as very toxic to aquatic life with long-lasting effects, improper disposal can have significant environmental consequences.[2][3] The primary method of disposal should be in accordance with all federal, state, and local regulations.[2][4][5]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
All this compound waste, including pure compounds, contaminated labware (e.g., vials, pipettes, gloves), and experimental residues, should be segregated from general laboratory waste.
-
Collect these materials in a designated, clearly labeled, and suitable, closed container to await disposal.[6][7][8]
-
-
Licensed Hazardous Waste Disposal:
-
Excess and expired this compound, as well as contaminated materials, should be offered to a licensed hazardous material disposal company.[4] These companies are equipped to handle and treat pharmaceutical waste in accordance with regulatory standards.
-
-
Incineration:
-
When permissible by regulations, this compound waste may be burned in an incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed facility.
-
-
Accidental Release and Spills:
-
In the event of a spill, immediately take steps to prevent it from entering drains, sewers, or water courses.[1][8]
-
For minor spills, use dry clean-up procedures to avoid generating dust.[8] Sweep up the material and place it in a suitable, labeled container for waste disposal.[5][7][8]
-
For major spills, evacuate the area and alert emergency responders.[8]
-
The non-recoverable remainder of a spill can be washed with a sodium hypochlorite solution.[2]
-
Personal Protective Equipment (PPE):
When handling this compound waste, it is crucial to wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves
-
Safety goggles
-
Protective clothing[6]
-
In case of insufficient ventilation or dust formation, a NIOSH/MSHA-approved respirator is recommended.[7][8]
Quantitative Data Summary
The following table summarizes available quantitative data related to this compound's environmental impact and experimental degradation.
| Parameter | Value | Context | Source |
| LC50 - Fish[1] | < 6,6 mg/l (96h) | Acute toxicity to aquatic life. | [2] |
| Electrochemical Degradation | ≥ 93% degradation in 5 min | Anodic oxidation of this compound in a Na2SO4 solution (0.02 M, pH 4) with a current density of 32 mA cm-2. | [9][10] |
Experimental Protocol: Electrochemical Oxidation of this compound
While not a standard laboratory disposal method, the following experimental protocol from a research study demonstrates a potential degradation pathway for this compound.
Objective: To degrade a mixture of this compound and 17α-ethinylestradiol in an aqueous medium using anodic oxidation.
Methodology:
-
Apparatus: An undivided electrochemical cell with a working volume of 50 mL, equipped with boron-doped diamond electrodes.
-
Electrolyte: A solution of sodium sulfate (Na2SO4) was used as the supporting electrolyte.
-
Experimental Design: A 3³ factorial design was employed, evaluating the following factors:
-
Support electrolyte concentration: 0.02 M, 0.05 M, and 0.10 M
-
pH of the reaction media: 2, 3, and 4
-
Current density: 16, 32, and 48 mA cm⁻²
-
-
Procedure: The this compound-containing solution was subjected to anodic oxidation under the various experimental conditions. The degradation of the compounds was monitored over time.
-
Results: The optimal conditions for degradation were found to be a Na2SO4 concentration of 0.02 M, a pH of 4, and a current density of 32 mA cm⁻². Under these conditions, at least 93% of the initial this compound concentration was degraded within 5 minutes of reaction time.[9][10]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal Decisions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. This compound | C21H26O2 | CID 3033968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. esschemco.com [esschemco.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Degradation of this compound (GES)-17α-ethinylestradiol (EE2) mixture by electrochemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Degradation of this compound (GES)-17α-ethinylestradiol (EE2) mixture by electrochemical oxidation. | Semantic Scholar [semanticscholar.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Gestodene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent active pharmaceutical ingredients (APIs) like Gestodene. This synthetic progestogen, while valuable in pharmaceutical research, is classified as a hazardous substance, with potential risks including carcinogenicity and reproductive harm.[1][2] Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and ensure the well-being of laboratory personnel.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is non-negotiable. This includes protection for the skin, eyes, and respiratory system.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves is recommended. | Provides a robust barrier against skin contact. Nitrile and neoprene offer good chemical resistance to a range of substances.[3] In case of a tear or puncture in the outer glove, the inner glove provides a secondary layer of protection. |
| Protective Clothing | A disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Prevents contamination of personal clothing with this compound powder. Lab coats made of standard cotton are not sufficient. |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects the eyes and face from airborne particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95, N100, P100) is the minimum requirement. For higher-risk activities such as weighing or handling larger quantities, a Powered Air-Purifying Respirator (PAPR) is recommended. | This compound is a potent compound, and inhalation of fine powders can pose significant health risks. A particulate respirator effectively filters out these airborne particles. A PAPR offers a higher level of protection and can be more comfortable for extended use. |
Operational Plan for Handling this compound
A clear and well-rehearsed operational plan is essential for the safe handling of this compound. This plan should encompass everything from preparation to disposal.
Decontamination and Spill Cleanup Procedure
In the event of a spill, a clear and immediate response is crucial to prevent the spread of contamination.
Spill Kit Contents:
-
Two pairs of chemotherapy-grade gloves
-
Disposable gown and shoe covers
-
Face shield
-
NIOSH-approved respirator
-
Absorbent pads
-
Disposable scoop and scraper
-
Two sealable, thick plastic hazardous waste bags with labels
-
10% bleach solution (freshly prepared)
-
1% sodium thiosulfate solution
-
Detergent and water
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all the required personal protective equipment from the spill kit.
-
Contain the Spill:
-
Clean the Area:
-
Carefully collect the absorbent material and any contaminated debris using a scoop and scraper.
-
Place all contaminated materials into a designated hazardous waste bag.
-
Decontaminate the spill area by wiping it down with a freshly prepared 10% bleach solution. Allow for a contact time of at least 10 minutes.
-
Neutralize the bleach by wiping the area with a 1% sodium thiosulfate solution.[4]
-
Finally, clean the area with detergent and water, and then rinse with clean water.
-
-
Dispose of Waste: Seal the hazardous waste bag and place it inside the second hazardous waste bag. Label it clearly as "Hazardous Waste: this compound."
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination and dispose of it in the hazardous waste bag.
-
Wash Hands: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.
Waste Segregation:
All waste that has come into contact with this compound must be treated as hazardous pharmaceutical waste.[7] Use designated, color-coded waste containers for proper segregation.[7]
| Waste Type | Container Color | Description |
| Bulk Hazardous Waste | Black | Unused or expired this compound, heavily contaminated items, and solutions containing the compound. |
| Trace Contaminated Waste | Yellow | Items with trace amounts of contamination, such as used PPE (gloves, gowns, shoe covers), absorbent pads, and disposable lab supplies (e.g., pipette tips, vials).[7] |
| Contaminated Sharps | Sharps Container (clearly labeled as "Hazardous") | Needles, syringes, and other sharps that have come into contact with this compound. |
Disposal Procedure:
-
Segregate Waste at the Source: As you work, immediately place contaminated items into the appropriate waste container.
-
Label Containers: Ensure all waste containers are clearly labeled with "Hazardous Waste: this compound" and the date.
-
Secure Storage: Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are collected for disposal.[7]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this compound or contaminated materials in the regular trash or down the drain. [7]
By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing risks to themselves and the environment, fostering a culture of safety and responsibility in the laboratory.
References
- 1. gmpsop.com [gmpsop.com]
- 2. Effect of an oral contraceptive preparation containing ethinylestradiol and this compound on CYP3A4 activity as measured by midazolam 1′-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
